molecular formula C8H6BrN3O2 B1338589 3-Bromo-1-methyl-6-nitro-1H-indazole CAS No. 74209-32-8

3-Bromo-1-methyl-6-nitro-1H-indazole

Cat. No.: B1338589
CAS No.: 74209-32-8
M. Wt: 256.06 g/mol
InChI Key: ZXRDKEHXTGDEHC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-6-nitro-1H-indazole ( 74209-32-8) is a high-purity, synthetic indazole derivative of significant value in organic chemistry and pharmaceutical research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutics [3] . Its molecular formula is C 8 H 6 BrN 3 O 2 with a molecular weight of 256.06 g/mol [3] [7] . Researchers utilize this nitrated and brominated indazole in medicinal chemistry programs, especially those focused on developing nitric oxide synthase (NOS) inhibitors [8] . The indazole scaffold is known to be critical for NOS inhibition, and structural analogs are investigated for their potential neuroprotective activity and selectivity towards different NOS isoforms [8] . The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, enabling rapid diversification of the core structure. The solid is characterized by a melting point of 154-156 °C [3] . As a standard safety precaution, this product is classified as an irritant and researchers are advised to use appropriate personal protective equipment [3] . For product stability, it is recommended to store the material under an inert gas atmosphere at 2-8°C [2] . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDKEHXTGDEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502511
Record name 3-Bromo-1-methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-32-8
Record name 3-Bromo-1-methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. At the heart of this versatility lies the strategic functionalization of the indazole core, a process that allows for the fine-tuning of a molecule's physicochemical properties and its interactions with target proteins. This guide focuses on a key exemplar of such strategic functionalization: 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS Number: 74209-32-8).

This compound, with its trifecta of reactive and modulating groups—a bromine atom at the 3-position, a methyl group at the N1 position, and a nitro group at the 6-position—serves as a highly valuable intermediate in the synthesis of complex, biologically active molecules. The strategic placement of these functionalities provides a versatile platform for further chemical transformations, making it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutic agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on the rationale behind the synthetic methodologies and its role as a building block in drug discovery.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 74209-32-8[1]
Molecular Formula C₈H₆BrN₃O₂[1]
Molecular Weight 256.06 g/mol [1]
Appearance Solid (predicted)
Purity Typically >95-97%[1]
Storage 2-8 °C, under inert atmosphere
SMILES CN1N=C(Br)C2=C1C=C(C=C2)=O

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most logically achieved through a two-step process, commencing with the commercially available 6-nitro-1H-indazole. This strategic sequence involves an initial bromination at the C3 position, followed by a regioselective methylation at the N1 position.

Step 1: Bromination of 6-nitro-1H-indazole

The first step entails the selective bromination of 6-nitro-1H-indazole to yield 3-bromo-6-nitro-1H-indazole. This reaction leverages the inherent reactivity of the C3 position of the indazole ring.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine in DMF dropwise to the cooled solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-6-nitro-1H-indazole.

Note: This protocol is adapted from a similar bromination of 5-nitro-1H-indazole and may require optimization for this specific substrate.[2]

Step 2: N1-Methylation of 3-bromo-6-nitro-1H-indazole

The subsequent step involves the regioselective methylation of the N1 position of 3-bromo-6-nitro-1H-indazole. The choice of reaction conditions is critical to favor the formation of the thermodynamically more stable N1-methylated isomer over the N2 isomer.

  • Deprotonation: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-bromo-6-nitro-1H-indazole in anhydrous THF dropwise at 0 °C.

  • Formation of the Indazolide Anion: Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Note: This protocol is based on established methods for the N-alkylation of indazoles, such as the propargylation of 3-bromo-6-nitroindazole.[3]

Rationale Behind Experimental Choices:
  • Solvent: DMF is a common solvent for bromination reactions due to its polar aprotic nature, which can facilitate the reaction. Anhydrous THF is used for the methylation step to prevent the quenching of the strong base, NaH.

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indazole nitrogen to form the indazolide anion, which is a potent nucleophile for the subsequent methylation.

  • Regioselectivity: The N1-methylation is generally favored under thermodynamic control. The use of a strong base like NaH allows for the formation of the more stable N1-anion, leading to the desired product.

Characterization of this compound

Predicted Spectroscopic Data:
TechniquePredicted Key Features
¹H NMR - A singlet for the N-methyl protons (around 3.8-4.2 ppm).- Aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. Expect signals in the range of 7.5-8.5 ppm.
¹³C NMR - A signal for the N-methyl carbon (around 30-35 ppm).- Aromatic carbon signals in the range of 110-150 ppm. The carbon bearing the bromine (C3) and the carbons in the vicinity of the nitro group will be significantly shifted.
IR Spectroscopy - Characteristic N-O stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- C-Br stretching vibration (around 500-600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 256.06 g/mol , with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

Note: These are predicted values and require experimental verification.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Role as a Synthetic Intermediate:

The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position. The nitro group at the C6 position can be readily reduced to an amine, which can then be further functionalized, for instance, through acylation or sulfonylation, to introduce additional diversity and modulate the compound's properties. The N-methyl group at the N1 position can influence the compound's solubility, metabolic stability, and binding interactions with the target protein.

Potential as a Scaffold for Kinase Inhibitors:

The indazole core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site. The strategic placement of substituents on the indazole ring allows for the optimization of potency and selectivity against specific kinases. For example, the anticancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core, highlighting the importance of this scaffold in oncology drug discovery.[4][5][6]

Signaling Pathway and Experimental Workflow Visualization

The development of kinase inhibitors often targets specific signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

G cluster_synthesis Synthesis cluster_screening Screening and Evaluation start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 Introduce diversity at C3 step2 Nitro Group Reduction step1->step2 step3 Amine Functionalization step2->step3 Introduce diversity at C6 product Final Indazole Derivative Library step3->product screen1 In vitro Kinase Assay product->screen1 Evaluate potency and selectivity screen2 Cell-Based Proliferation Assay screen1->screen2 screen3 ADME/Tox Profiling screen2->screen3 lead Lead Compound Identification screen3->lead sar Structure-Activity Relationship (SAR) Analysis lead->sar optimization Lead Optimization lead->optimization sar->optimization

Caption: A generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated array of functional groups provides a versatile and powerful platform for the synthesis of novel, biologically active compounds. While a detailed experimental characterization of this specific isomer remains to be fully documented in publicly accessible literature, its potential as a key intermediate in the development of next-generation therapeutics, particularly kinase inhibitors, is undeniable. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, offering a valuable resource for researchers at the forefront of drug discovery. The methodologies and insights presented herein are intended to empower scientists to harness the full potential of this and other strategically functionalized indazole scaffolds in their quest for new and effective medicines.

References

  • Mol-Instincts. This compound. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260.
  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubMed. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861.
  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific substitutions of a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 6-position on the indazole core of the title compound create a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.[1] This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, predicted spectral data, and the expected reactivity of this compound, offering a critical resource for its application in research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 74209-32-8[1]
Molecular Formula C₈H₆BrN₃O₂[1]
Molecular Weight 256.06 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity Typically ≥95% (commercial)[1]
Storage 2-8 °C[1]
Predicted XlogP3 2.4[2]

Note: Predicted values are computationally generated and should be used as estimations. Experimental verification is recommended.

The presence of the nitro group and the bromine atom is expected to decrease the basicity of the indazole ring system. The methyl group at the N1-position removes the possibility of tautomerism and provides a fixed point for further synthetic modifications.

Synthesis and Reaction Pathways

Proposed Synthesis Workflow

Synthesis_Workflow Precursor 3-Bromo-6-nitro-1H-indazole Reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Precursor->Reagents Reaction Product This compound Reagents->Product Methylation Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Purification->Product Isolated Product Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, Base) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Product_Suzuki 3-Aryl-1-methyl-6-nitro-1H-indazole Suzuki->Product_Suzuki Product_Heck 3-Alkenyl-1-methyl-6-nitro-1H-indazole Heck->Product_Heck Product_Sonogashira 3-Alkynyl-1-methyl-6-nitro-1H-indazole Sonogashira->Product_Sonogashira

Sources

3-Bromo-1-methyl-6-nitro-1H-indazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole: Structure, Synthesis, and Characterization

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] As a fused bicyclic system consisting of a benzene ring and a pyrazole ring, indazole derivatives are integral to the development of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] This guide focuses on a specific, highly functionalized derivative: this compound. This compound serves as a crucial chemical building block, offering multiple reaction sites for the synthesis of more complex molecules in drug discovery and materials science.

This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a workflow for its analytical characterization. The content is tailored for researchers, chemists, and drug development professionals who require a deep understanding of this versatile intermediate.

Molecular Identity and Physicochemical Properties

Molecular Structure and Formula

This compound is characterized by an indazole core with three key substituents: a bromine atom at the C3 position, a methyl group at the N1 position of the pyrazole ring, and a nitro group at the C6 position of the benzene ring.

The molecular formula for this compound is C₈H₆BrN₃O₂ .

Caption: Molecular structure of this compound.

Key Identifiers

Quantitative and identifying data for the compound are summarized below for quick reference.

IdentifierValueSource
CAS Number 74209-32-8
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.059 g/mol
SMILES CN1N=C(Br)C2=C1C=C(C=C2)=O
Purity (Typical) ≥95%
Storage 2-8 °C

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis logically begins with 6-nitro-1H-indazole, proceeds through bromination at the electron-rich C3 position, and concludes with a selective N-methylation at the N1 position.

SynthesisWorkflow cluster_reagents Key Reagents Start 6-Nitro-1H-indazole Step1 Step 1: Bromination Start->Step1 Intermediate 3-Bromo-6-nitro-1H-indazole Step1->Intermediate Reagent1 Br₂ in DMF or similar Step1->Reagent1 Step2 Step 2: N-Methylation Intermediate->Step2 Product This compound Step2->Product Reagent2 Base (e.g., K₂CO₃, NaH) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Step2->Reagent2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure derived from synthetic methods for analogous compounds.[4][5] Researchers should perform optimization studies for reaction conditions and stoichiometry.

Step 1: Synthesis of 3-Bromo-6-nitro-1H-indazole

  • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 6-nitro-1H-indazole in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 to -5 °C using an ice-salt bath.

  • Bromination: Slowly add a solution of bromine in DMF dropwise to the cooled mixture while maintaining the temperature. The molar ratio of bromine should be slightly in excess (e.g., 1.1 equivalents).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C or slowly warming to room temperature) for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into ice water. The crude product should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts. Dry the solid under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of the crude 3-bromo-6-nitro-1H-indazole in a polar aprotic solvent (e.g., THF or DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (approx. 1.5-2.0 equivalents).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indazole N-H.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (approx. 1.2 equivalents), to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Again, monitor progress via TLC.

  • Work-up and Purification: After completion, filter off any inorganic salts. If DMF was used, the solvent can be removed under reduced pressure. The residue is then typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality and Experimental Choices
  • Solvent Choice: DMF is an excellent solvent for both the starting materials and intermediates and is suitable for reactions involving polar transition states, such as bromination and SN2-type alkylations.

  • Base in Methylation: The indazole N-H proton is weakly acidic. A base is required to deprotonate it, forming the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, facilitating an efficient SN2 reaction with the methylating agent. K₂CO₃ is a mild, safe, and effective base for this purpose.

  • Purification: Column chromatography is essential to separate the desired N1-methylated product from any potential N2-methylated regioisomer and unreacted starting material, ensuring high purity of the final compound.

Analytical Characterization and Data Interpretation

Verifying the structure and purity of the synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

cluster_workflow Structural Verification Workflow cluster_analysis Analytical Techniques cluster_confirmation Confirmation Crude Crude Product (Post-Synthesis) Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR FTIR Spectroscopy Pure->IR Confirm_Structure Structural Confirmation NMR->Confirm_Structure Confirm_Purity Purity Assessment NMR->Confirm_Purity MS->Confirm_Structure IR->Confirm_Structure

Caption: A standard workflow for the purification and characterization of the title compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a sharp singlet for the N-methyl protons. The chemical shift of the methyl group (likely around 4.0 ppm) would confirm its attachment to a nitrogen atom. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of eight unique carbon atoms. The signal for the methyl carbon would appear in the aliphatic region, while the remaining seven signals would be in the aromatic/heteroaromatic region. Data from related 6-nitroindazole derivatives can be used as a reference for expected chemical shifts.[6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis should reveal an exact mass corresponding to C₈H₆BrN₃O₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a definitive feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively, as well as C-H and C=C/C=N stretching frequencies from the aromatic system.

Crystallographic Insights

While crystal structure data for the title compound is not directly available, analysis of the closely related 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole provides valuable insights.[4][7][8] X-ray crystallography on this analog confirms that the indazole fused-ring system is nearly planar.[7] It is highly probable that this compound adopts a similar planar conformation, which is a key determinant of its molecular packing and interactions in both solid-state and biological contexts.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its distinct reactive sites:

  • The C3-Bromine: This position is activated for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon or heteroatom substituents.

  • The C6-Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used as a handle for amide bond formation, diazotization, or other transformations to build more complex molecular architectures.

This dual functionality makes it an ideal starting material for creating libraries of novel indazole derivatives for screening in drug discovery programs targeting kinases, G-protein coupled receptors, and other biologically relevant targets.

Safety and Handling

  • Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.

  • Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

References

  • 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Indazole - Wikipedia. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • (PDF) 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study - ResearchGate. [Link]

  • CN103319410A - Synthesis method of indazole compound - Google P
  • (PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - ResearchGate. [Link]

  • Indazole – Knowledge and References - Taylor & Francis. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methyl-6-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in both synthetic reaction media and biological systems. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to low bioavailability in drug formulations.[1] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-1-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document synthesizes foundational solubility principles, analyzes the compound's structural features, and presents detailed, field-proven protocols for its empirical determination in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the use of this and structurally related molecules.

Introduction: The Critical Role of Solubility

This compound belongs to the indazole class of compounds, which are a prominent scaffold in drug discovery due to their wide range of biological activities.[2] The specific functionalization of this molecule—a bromine atom at position 3, a methyl group on the indazole nitrogen, and a nitro group at position 6—creates a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount for several stages of the research and development pipeline:

  • Synthetic Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction rates and yields. The solvent must dissolve reactants to ensure they are in the same phase, allowing for effective molecular collisions.

  • Purification: Techniques like crystallization, a cornerstone of purification, are fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3]

  • Preformulation & Drug Development: For a compound to be a viable drug candidate, it must be soluble in physiological media. Early-stage solubility screening in relevant organic and aqueous systems helps predict its potential for bioavailability and guides formulation strategies.[4][5] Kinetic and thermodynamic solubility tests are essential for identifying potential liabilities early in the discovery process.[4][6]

Physicochemical Profile & Solubility Prediction

The structure of a molecule is the primary determinant of its properties. By analyzing the functional groups of this compound, we can make informed predictions about its solubility based on the "like dissolves like" principle, which states that substances with similar polarity tend to be soluble in one another.[3][7]

Molecular Structure:

(Simplified 2D representation)

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. This core is polar and capable of hydrogen bonding (acting as an acceptor).

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It significantly increases the molecule's polarity and potential for dipole-dipole interactions.

  • Bromo Group (-Br): An electronegative but relatively large atom, contributing to both polarity and lipophilicity.

  • Methyl Group (-CH₃): A nonpolar, lipophilic group that slightly decreases overall polarity.

Overall Polarity Assessment: The presence of the nitro group and the indazole ring system suggests that this compound is a moderately polar molecule. Data from a structurally similar compound, 3-methyl-6-nitroindazole, shows it has maximum solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and is least soluble in water.[8] We can extrapolate that our target compound will exhibit a similar trend.

Predicted Solubility Profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh These solvents have strong dipole moments that can effectively solvate the polar nitro and indazole moieties of the solute.[9]
Polar Protic Methanol, Ethanol, IsopropanolModerate These solvents can engage in hydrogen bonding. However, the bulky bromine and the overall molecular structure may limit ideal interaction compared to polar aprotic solvents. Solubility is expected to decrease as the alkyl chain of the alcohol increases.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble The significant polarity of the solute makes it incompatible with nonpolar solvents, as the solute-solute interactions are stronger than potential solute-solvent interactions.[3]
Aqueous Media Water, Phosphate-Buffered Saline (PBS)Very Low / Poorly Soluble The molecule's significant nonpolar surface area from the bicyclic core and methyl group will likely lead to poor aqueous solubility, a common challenge for drug candidates.[10]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is critical to distinguish between two key measurements that serve different purposes in research and development.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and dissolved phases are in equilibrium.[11][12] This value is crucial for understanding the fundamental physical properties of the compound and for developing stable formulations. The "shake-flask" method is the gold standard for its determination.[13]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into a different solvent system (often aqueous).[6] It is a measure of a compound's tendency to precipitate from a supersaturated solution. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds to flag potential solubility issues in biological assays.[5][12]

G Diagram 1: Thermodynamic vs. Kinetic Solubility Concepts cluster_0 Thermodynamic Solubility (Equilibrium) cluster_1 Kinetic Solubility (Non-Equilibrium) TS_Start Solid Compound + Solvent TS_Process Long Incubation (e.g., 24-48h) Shaking at Constant Temp TS_Start->TS_Process TS_Equilibrium Equilibrium Reached (Saturated Solution + Excess Solid) TS_Process->TS_Equilibrium TS_Analysis Separation (Filter/Centrifuge) & Quantification (HPLC) TS_Equilibrium->TS_Analysis TS_Result = Thermodynamic Solubility TS_Analysis->TS_Result KS_Start High Conc. Stock (e.g., 10mM in DMSO) KS_Process Rapid Dilution into Aqueous Buffer KS_Start->KS_Process KS_Precipitate Supersaturated Solution Potential for Precipitation KS_Process->KS_Precipitate KS_Analysis Short Incubation (e.g., 2-24h) Quantification of Soluble Fraction KS_Precipitate->KS_Analysis KS_Result = Kinetic Solubility KS_Analysis->KS_Result G Diagram 2: Experimental Workflow for Shake-Flask Method prep 1. Preparation Add excess solid solute to known solvent volume equil 2. Equilibration Seal & agitate at constant T (24-48 hours) prep->equil sep 3. Phase Separation Settle, then filter supernatant (0.22 µm syringe filter) equil->sep validate 6. Validation Analyze remaining solid (e.g., XRPD) equil->validate Post-Experiment quant_prep 4. Dilution Dilute clear filtrate for analysis sep->quant_prep quant 5. Quantification Analyze concentration (e.g., HPLC-UV) quant_prep->quant result Solubility Value (mg/mL or mM) quant->result validate->result Confirms validity

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and verification of 3-Bromo-1-methyl-6-nitro-1H-indazole. As a key heterocyclic building block in medicinal chemistry and drug development, unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and biological screening. This document is intended for researchers, chemists, and drug development professionals, offering both predicted spectral data based on established principles and detailed, field-proven protocols for data acquisition.

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The specific functionalization of this compound (CAS No. 74209-32-8) presents a versatile platform for further chemical modification. The bromine at the C3 position is amenable to various cross-coupling reactions, the nitro group at C6 can be reduced to an amine for further derivatization, and the N1-methyl group prevents tautomerism, simplifying its reactivity and spectroscopic signature.

A thorough understanding of its spectral properties is the foundational step for its use in complex synthetic pathways. This guide will systematically explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74209-32-8
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
SMILES CN1N=C(Br)C2=C1C=C(C=C2)=O

Below is the chemical structure with the standard IUPAC numbering for the indazole ring system, which will be used for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-methyl protons. The electron-withdrawing nature of the nitro group at C6 will significantly deshield adjacent protons, shifting them downfield.

  • N-CH₃ Proton: The methyl group attached to the N1 position is expected to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • Aromatic Protons:

    • H7: This proton is ortho to the N1-methyl group and will appear as a doublet.

    • H5: This proton is ortho to the strongly withdrawing nitro group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets or a complex multiplet.

    • H4: This proton is meta to the nitro group and will appear as a doublet. The coupling constants between these protons (J-coupling) will confirm their positions relative to one another.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃ ~4.1Singlet (s)N/AAliphatic protons on a nitrogen atom within a heteroaromatic system.
H7 ~7.9Doublet (d)J = 9.0Ortho coupling to H6 (no proton) and influenced by the adjacent ring nitrogen.
H5 ~8.2Doublet of Doublets (dd)J = 9.0, 2.0Ortho coupling to H4 and meta coupling to H7. Deshielded by the adjacent nitro group.
H4 ~8.6Doublet (d)J = 2.0Meta coupling to H5. Strongly deshielded by the para nitro group.

Note: Predicted values are based on analysis of similar nitro-indazole structures and substituent effects. Actual values may vary.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms (Br, N) and the electronic effects of the substituents.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
N-CH₃ ~35Standard range for an N-methyl group on a heteroaromatic ring.
C3 ~118Carbon bearing a bromine atom; significantly shielded compared to other C-Br carbons due to the indazole system.
C3a ~140Quaternary carbon at the fusion of the five- and six-membered rings.
C4 ~122Aromatic CH carbon.
C5 ~115Aromatic CH carbon, influenced by the adjacent C6-NO₂.
C6 ~145Quaternary carbon attached to the electron-withdrawing nitro group.
C7 ~110Aromatic CH carbon.
C7a ~125Quaternary carbon at the ring fusion, adjacent to N1.

Note: Predictions are based on established chemical shift data for substituted indazoles and related heterocycles.[3][4]

Protocol for NMR Data Acquisition

This protocol outlines a robust, self-validating methodology for acquiring high-quality NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-15 mg of this compound. The justification for this amount is to achieve a sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without risking solubility issues.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for indazole derivatives as its polarity aids in dissolving these often crystalline compounds and allows for the observation of any exchangeable protons, though none are expected here.[6]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent directly in a vial. Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine couplings and achieving sharp lineshapes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

    • Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

    • Relaxation Delay: 1-2 seconds.

    • Scans: 16-64 scans, sufficient for a high-purity sample.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This collapses carbon-proton couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.[7]

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[7]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the nitro group, the aromatic system, and the C-Br bond.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000 C-H StretchAromatic C-HCharacteristic of sp² C-H bonds in the benzene portion of the indazole ring.
2950-2850 C-H StretchAliphatic C-HCorresponds to the N-methyl group.
~1610, ~1480 C=C StretchAromatic RingSkeletal vibrations of the fused aromatic rings.
1550-1510 N-O Asymmetric StretchNitro (NO₂)A very strong and characteristic absorption for nitroarenes.[8]
1360-1320 N-O Symmetric StretchNitro (NO₂)Another very strong and characteristic absorption for nitroarenes.[8]
~1450 C=N StretchIndazole RingCorresponds to the imine-like bond within the pyrazole portion of the ring.
650-550 C-Br StretchBromoalkaneThe presence of the C-Br bond will result in a distinct absorption in the fingerprint region.
Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula C₈H₆BrN₃O₂ gives a monoisotopic mass of approximately 254.96 Da. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Table 5: Predicted Key Ions in EI Mass Spectrum

m/z (for ⁷⁹Br)IonRationale
255 / 257 [C₈H₆BrN₃O₂]⁺ (M⁺) Molecular Ion. The 1:1 isotopic pattern is a definitive indicator of one bromine atom.
209 / 211 [M - NO₂]⁺Loss of the nitro group (46 Da), a common fragmentation for nitroaromatics.
176 [M - Br]⁺Loss of the bromine radical (79/81 Da).
130 [M - Br - NO₂]⁺Subsequent loss of the nitro group after loss of bromine.

The fragmentation pathway can be visualized to understand the relationships between these ions.

G M [M]⁺ m/z 255/257 M_minus_NO2 [M - NO₂]⁺ m/z 209/211 M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ m/z 176 M->M_minus_Br - Br• M_minus_Br_NO2 [M - Br - NO₂]⁺ m/z 130 M_minus_Br->M_minus_Br_NO2 - NO₂

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is a suitable method if the compound is thermally stable and volatile.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method Development:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution. Use a split injection mode to avoid overloading the column.

    • Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min. The goal is to elute the compound as a sharp, symmetrical peak.

  • MS Acquisition:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible fragmentation patterns and comparing with libraries.

    • Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion (and its isotopic pattern) and the major fragment ions.

Conclusion: A Unified Approach to Structural Verification

The definitive structural confirmation of this compound relies not on a single technique, but on the synergistic interpretation of all three.

  • MS confirms the molecular weight and elemental composition (specifically the presence of one bromine atom).

  • IR confirms the presence of key functional groups (nitro, aromatic ring, C-Br).

  • NMR provides the precise connectivity of the atoms, detailing the carbon-hydrogen framework and the specific substitution pattern on the indazole ring.

By following the rigorous protocols outlined in this guide and comparing the acquired data with the predicted spectral characteristics, researchers can confidently verify the identity and purity of their material, ensuring the success of their downstream applications in drug discovery and materials science.

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A Technical Guide to the Biological Activity of Substituted Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, and the addition of a nitro group significantly modulates its electronic properties and biological activities. This guide provides an in-depth technical overview of substituted nitroindazoles, covering their synthesis, diverse biological activities, structure-activity relationships, and key experimental protocols for their evaluation. We will explore their potential as anticancer, antimicrobial, and antiparasitic agents, with a focus on the mechanistic insights that drive their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the nitroindazole core.

Introduction to the Indazole Scaffold

Chemical Properties and Significance in Medicinal Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. This structure is of great interest in drug discovery due to its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] The indazole nucleus is a key component in numerous clinically approved drugs, demonstrating its broad therapeutic relevance.[1]

The Role of the Nitro Group in Modulating Biological Activity

The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, to the indazole ring dramatically alters the molecule's physicochemical properties. This substitution can enhance binding affinity to target proteins, modulate metabolic stability, and is often crucial for the mechanism of action, particularly in antimicrobial and anticancer applications where bioreductive activation is required.[3][4] The position of the nitro group on the indazole ring is a critical determinant of the compound's specific biological effects.

Synthetic Strategies for Substituted Nitroindazoles

The synthesis of substituted nitroindazoles is a cornerstone of their development as therapeutic agents. The chosen synthetic route dictates the accessibility of diverse substitution patterns, which in turn governs the biological activity.

Classical Synthesis: The Davis-Beirut Reaction

A robust and widely utilized method for synthesizing 2H-indazoles is the Davis-Beirut reaction.[1][5] This reaction involves the N,N-bond forming heterocyclization from ortho-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[5][6] It is valued for its use of inexpensive starting materials and avoidance of toxic metals.[5] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[6] This method provides a versatile entry point to a wide array of 2H-indazoles and their derivatives, which can be further modified for drug development purposes.[2][7]

Modern Synthetic Approaches

Modern synthetic chemistry has expanded the toolbox for creating substituted nitroindazoles. These methods often focus on regioselective control and the introduction of diverse functional groups. For instance, new benzo[g]indazoles with nitro groups have been synthesized by reacting benzylidene tetralones with hydrazine.[8] Other approaches involve the diazotization of substituted nitroanilines or the direct nitration of the indazole core, although the latter can sometimes lead to mixtures of isomers.[9] The synthesis of complex derivatives, such as those linking the nitroindazole moiety to other heterocyclic scaffolds like 1,2,3-triazoles or isoxazoles, has also been successfully achieved.[10]

Workflow for Synthesis and Evaluation of Nitroindazoles

The general workflow for developing novel nitroindazole-based therapeutic agents is a multi-step process that integrates chemical synthesis with biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Starting Materials (e.g., o-nitrobenzaldehydes) S2 Chemical Synthesis (e.g., Davis-Beirut Reaction) S1->S2 S3 Purification (Chromatography, Recrystallization) S2->S3 S4 Structural Characterization (NMR, MS, IR) S3->S4 B1 In Vitro Assays (MTT, Microdilution) S4->B1 Test Pure Compound B2 Mechanism of Action Studies B1->B2 B3 Structure-Activity Relationship (SAR) Analysis B2->B3 O1 Hit-to-Lead Chemistry B3->O1 Inform Design O1->S2 Synthesize Analogs O2 In Vivo Testing (Animal Models) O1->O2 O3 Preclinical Development O2->O3

Caption: General workflow for nitroindazole drug discovery.

Major Biological Activities and Mechanisms of Action

Substituted nitroindazoles exhibit a remarkable range of biological activities, stemming from their diverse mechanisms of action.

Anticancer Activity

Nitro-substituted heterocyclic compounds, including nitroindazoles, are being extensively investigated as anticancer agents.[11] Their efficacy often relies on the hypoxic (low oxygen) environment characteristic of solid tumors.[12]

3.1.1 Mechanism: Bioreductive Activation and DNA Damage In hypoxic tumor cells, the nitro group of the indazole can be reduced by cellular reductases to form highly reactive radical species.[13] These radicals can induce cellular damage through various mechanisms, including:

  • DNA Strand Breaks: The reactive intermediates can directly damage DNA, leading to cell cycle arrest and apoptosis.

  • Covalent Binding: Reduced nitroimidazoles can form covalent adducts with cellular macromolecules like proteins, disrupting their function.[13] This selective activation in hypoxic environments makes them promising candidates for targeted cancer therapy, minimizing damage to healthy, well-oxygenated tissues.[11][12]

3.1.2 Data on Anticancer Nitroindazoles Several studies have demonstrated the potent antiproliferative activity of nitroindazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Benzo[g]indazolesNCI-H460 (Lung)5–15 µM[8]
N-Alkyl-nitroimidazolesMDA-MB-231 (Breast)As low as 16.7 µM[14]
Nitroimidazole-OxadiazolesHCT116 (Colon)4.69–11.56 µM (Hypoxic)[12]
Antimicrobial and Antiparasitic Activity

The bioreductive activation mechanism also underpins the activity of nitroindazoles against anaerobic bacteria and various protozoan parasites.[3]

3.2.1 Action against Bacteria and Parasites Similar to their anticancer effect, the nitro group is enzymatically reduced within the pathogen, creating cytotoxic radicals that disrupt critical cellular processes. This mechanism is effective against a range of anaerobic organisms.[3][4]

  • Antiparasitic: 5-Nitroindazoles have shown significant activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and various species of Leishmania.[15][16][17] The mechanism is believed to involve the induction of oxidative stress within the parasite.[15][18]

  • Antibacterial: Nitro-substituted heterocycles are active against both Gram-positive and Gram-negative bacteria, particularly under anaerobic conditions.[19][20]

3.2.2 Case Study: Antiprotozoal Activity of 5-Nitroindazoles A study on 5-nitroindazole derivatives demonstrated remarkable activity against T. cruzi trypomastigotes and various Leishmania promastigotes.[15] Certain derivatives caused complete lysis of the parasites, and in vivo studies in a mouse model of Chagas' disease showed that treatment with lead compounds prevented mortality.[15]

Neurological Activity: Inhibition of Nitric Oxide Synthase (NOS)

A distinct and important biological activity is associated with 7-nitroindazole (7-NI). Unlike the activities described above, which rely on the reduction of the nitro group, 7-NI is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[21][22][23]

  • Mechanism: nNOS is an enzyme responsible for producing nitric oxide (NO), a key neurotransmitter.[21][24] By inhibiting this enzyme, 7-NI can modulate neuronal signaling.

  • Applications: Due to this activity, 7-NI is widely used as a pharmacological tool to study the role of NO in the brain.[23] It has been investigated for its potential neuroprotective effects against neurotoxicity and in models of neuropathic pain.[24][25]

G cluster_cancer Anticancer cluster_parasite Antiparasitic / Antibacterial cluster_neuro Neurological Indazole Substituted Nitroindazole Hypoxia Tumor Hypoxia Indazole->Hypoxia 5- or 6-Nitro (e.g.) Anaerobe Anaerobic Pathogen Indazole->Anaerobe 5-Nitro (e.g.) nNOS Neuronal Nitric Oxide Synthase (nNOS) Indazole->nNOS 7-Nitro (e.g.) Reduction Bioreductive Activation Hypoxia->Reduction Radicals Reactive Radicals Reduction->Radicals DNA_Damage DNA Damage & Protein Adducts Radicals->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Nitroreductase Nitroreductase Enzyme Anaerobe->Nitroreductase Ox_Stress Oxidative Stress Nitroreductase->Ox_Stress Cell_Death Pathogen Death Ox_Stress->Cell_Death NO_Prod Inhibition of Nitric Oxide (NO) Production nNOS->NO_Prod Neuro_Mod Neuromodulation NO_Prod->Neuro_Mod

Caption: Diverse mechanisms of action for nitroindazoles.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing the potency and selectivity of nitroindazole derivatives. Key structural features influencing activity include the position of the nitro group and the nature of other substituents on the heterocyclic core.[26][27]

Impact of Nitro Group Position

As highlighted by the different mechanisms, the position of the nitro group is paramount:

  • 5- and 6-Nitroindazoles: Often associated with anticancer and antiparasitic activities that depend on bioreduction.[8][15][28]

  • 7-Nitroindazole: Selectively inhibits nNOS and is associated with neurological effects.[21][22]

Influence of Other Substituents

The addition of other functional groups to the indazole ring system allows for fine-tuning of properties like solubility, lipophilicity, and target engagement.

  • Lipophilic Side Chains: In antitubercular nitroimidazoles (a related class), a lipophilic side chain was found to be crucial for both aerobic and anaerobic activity, highlighting the importance of overall molecular properties for reaching the target site.[26]

  • Hydrophilic Fragments: In a series of 2-benzyl-5-nitroindazolin-3-ones tested for antileishmanial activity, the addition of hydrophilic fragments was shown to improve the selectivity profile of the compounds.[17]

  • Fused Rings: The creation of fused ring systems, such as in bicyclic nitroimidazo-oxazines, has led to potent antitubercular candidates like PA-824.[29]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of research findings, standardized protocols are essential. Here, we detail two fundamental assays for evaluating the anticancer and antimicrobial potential of novel nitroindazole compounds.

In Vitro Anticancer Screening: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a cornerstone for screening potential anticancer agents.[30][31]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[30] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[30]

Step-by-Step Protocol (for Adherent Cells):

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a homogenous cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach.[31]

  • Compound Treatment: Prepare serial dilutions of the test nitroindazole compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[31][32]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple crystals.[30]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[32] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[30]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[30]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[32]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[33][34]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.[33][34]

Step-by-Step Protocol:

  • Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of the nitroindazole compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[35] The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[35] Dilute this suspension further in the broth to achieve the final desired inoculum concentration (typically 5 × 10⁵ CFU/mL).

  • Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the compound plate. This will bring the final test volume to 100 or 200 µL and halve the drug concentrations to the desired final test range.[33][35]

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure the microorganism is viable and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[33][35]

  • Determine MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[33] The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader.[33]

Challenges and Future Perspectives

While substituted nitroindazoles hold significant therapeutic promise, challenges remain. Potential toxicity and mutagenicity associated with the nitroaromatic scaffold require careful evaluation during preclinical development.[3][4] Furthermore, the development of resistance in pathogens is an ongoing concern.

Future research should focus on:

  • Designing novel derivatives with improved selectivity and reduced off-target effects.

  • Exploring synergistic combinations with existing drugs to enhance efficacy and combat resistance.

  • Elucidating detailed mechanisms of action for different compound classes to enable rational drug design.

  • Developing advanced drug delivery systems to target specific tissues, such as hypoxic tumors, thereby increasing efficacy and minimizing systemic toxicity.

Conclusion

Substituted nitroindazoles are a versatile and potent class of heterocyclic compounds with a broad spectrum of biological activities. Their value as anticancer, antiparasitic, and neurological agents is well-documented, driven by distinct, structure-dependent mechanisms of action. A deep understanding of their synthesis, structure-activity relationships, and biological evaluation through robust experimental protocols is essential for translating their therapeutic potential from the laboratory to the clinic. Continued innovation in the chemical design and biological investigation of nitroindazoles will undoubtedly pave the way for new and effective treatments for a range of challenging diseases.

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An In-Depth Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the indazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core for numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib.[2] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery.

This guide provides an in-depth technical overview of 3-Bromo-1-methyl-6-nitro-1H-indazole , a highly functionalized and versatile research chemical. With strategically placed reactive handles—a bromine atom at the C3 position, a nitro group at C6, and methylation at the N1 position—this molecule is an ideal starting point for the synthesis of complex molecular architectures. We will explore its synthesis, physicochemical properties, key chemical transformations, and its significant potential in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a research chemical is paramount for its effective use. This compound is a solid compound at room temperature, and its key properties are summarized below.

PropertyValueReference(s)
CAS Number 74209-32-8[3]
Molecular Formula C₈H₆BrN₃O₂[3]
Molecular Weight 256.06 g/mol [3]
Appearance Solid (Typically yellow)[4]
Purity ≥95% (Typical)
Storage 2-8 °C, Inert atmosphere, Keep in dark place[5]
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Methyl Protons (N-CH₃): A singlet is expected around δ 4.1-4.2 ppm.[4]

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.7-8.6 ppm) are anticipated. The proton at C7 (adjacent to the N-methylated nitrogen) would likely appear as a doublet around δ 7.7-7.8 ppm. The proton at C5 would be a doublet of doublets around δ 7.9-8.0 ppm, and the proton at C4 (ortho to the nitro group) would be the most deshielded, appearing as a doublet or singlet-like peak around δ 8.5-8.6 ppm.[4]

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Distinct carbons for the N-methyl group (~35 ppm), the C3-Br carbon, and the six aromatic carbons are expected. The carbon bearing the nitro group (C6) and the carbons ortho and para to it will show characteristic shifts.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • Characteristic strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations from the bicyclic ring will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity at m/z 255 and 257).

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-methylation of its precursor, 3-bromo-6-nitro-1H-indazole.[8] The choice of reaction conditions is crucial to ensure selective methylation at the N1 position, which is generally the thermodynamically more stable isomer.[1]

Workflow for N1-Methylation

cluster_prep Preparation cluster_deprotonation Deprotonation cluster_methylation Methylation cluster_reaction Reaction Completion cluster_workup Workup & Purification prep Dissolve 3-bromo-6-nitro-1H-indazole in anhydrous aprotic solvent (e.g., THF/DMF) under inert atmosphere (N₂ or Ar) deprotonate Cool to 0 °C. Add strong base (e.g., NaH, 1.2 equiv) portion-wise to form the indazolide anion prep->deprotonate Step 1 methylate Add methylating agent (e.g., Iodomethane, 1.1 equiv) dropwise at 0 °C deprotonate->methylate Step 2 react Allow to warm to room temperature. Stir until completion (monitor by TLC/LC-MS) methylate->react Step 3 workup Quench with water. Extract with organic solvent (e.g., EtOAc). Dry, concentrate, and purify via flash chromatography react->workup Step 4

Caption: Synthetic workflow for N1-methylation of 3-bromo-6-nitro-1H-indazole.

Detailed Experimental Protocol: N1-Methylation
  • Preparation: To a stirred solution of 3-bromo-6-nitro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

    • Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is an excellent aprotic solvent for this reaction. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole N-H to form the nucleophilic indazolide anion without competing side reactions.[9]

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.

  • Methylation: Cool the mixture back to 0 °C and add iodomethane (CH₃I, 1.1 equiv) dropwise via syringe.

    • Causality: Iodomethane is a highly effective methylating agent. Adding it dropwise at low temperature helps to control the exothermicity of the reaction. Using a slight excess ensures the reaction goes to completion.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Chemical Reactivity and Key Transformations

The utility of this compound in synthesis stems from its C3-bromo substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming C-C and C-N bonds in drug development.[10][11]

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[12] For our substrate, this allows for the introduction of a wide variety of aryl or heteroaryl groups at the C3 position, a key strategy for exploring structure-activity relationships (SAR).[10][13]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂(R²) OxAdd->Transmetalation Transmetalation (R²-B(OR)₂) Transmetalation->Pd(0)L2 Reductive Elimination Product R¹-R² Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Causality: A slight excess of the boronic acid drives the reaction to completion. Pd(PPh₃)₄ is a common and effective Pd(0) catalyst source. A base is required to activate the boronic acid for the transmetalation step.[14]

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

    • Causality: Degassing the solvent (e.g., by bubbling with argon) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can be beneficial for the solubility of the base and the boronate species.[12]

  • Reaction: Heat the mixture at 80-120 °C (conventional heating) or 140 °C (microwave irradiation) for 2-15 hours, monitoring progress by TLC or LC-MS.[13][15]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to isolate the 3-aryl-1-methyl-6-nitro-1H-indazole product.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is invaluable for synthesizing aryl amines and is widely used to couple primary or secondary amines to the C3 position of the indazole, introducing another critical pharmacophore.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

    • Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for an efficient catalytic cycle.[16] Strong bases like NaOtBu are required to deprotonate the amine coupling partner, making it a more effective nucleophile.[17]

  • Reagents: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening.

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[2] By using Suzuki and Buchwald-Hartwig reactions, researchers can rapidly synthesize a diverse array of 3-aryl and 3-amino indazoles to target the ATP-binding pocket of various kinases, which are crucial targets in oncology.[18][19]

  • Antiparasitic and Antimicrobial Agents: Substituted indazoles have shown promise as antibacterial, antifungal, and antileishmanial agents.[2] The ability to functionalize the C3 position allows for the optimization of potency and selectivity against microbial or parasitic targets.

  • Further Derivatization: The nitro group at the C6 position is not merely a passive substituent. It can be readily reduced (e.g., using SnCl₂ or catalytic hydrogenation) to an amino group.[19] This opens up a new avenue for functionalization, allowing for amide bond formation, sulfonamide synthesis, or further cross-coupling reactions, thereby dramatically increasing the molecular diversity accessible from this single starting material.

Safety and Handling

As a professional research chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Hazards: While specific toxicity data is limited, compounds with nitro-aromatic and bromo-aromatic functionalities should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. They may cause skin and eye irritation.[7][20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place, as recommended.[5]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a gateway to molecular complexity. Its well-defined reactive sites allow for predictable and high-yielding transformations via robust, modern synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. For researchers in drug discovery and materials science, this compound represents a powerful and efficient tool for building novel molecular entities with significant therapeutic and technological potential. Its strategic design makes it an indispensable component in the synthetic chemist's toolbox.

References

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  • Ackermann, L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(1), 222-225. Available at: [Link]

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  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available at: [Link]

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  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. Available at: [Link]

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The Nitro Group on the Indazole Ring: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, integral to a multitude of therapeutic agents.[1] The introduction of a nitro group onto this bicyclic heteroaromatic system profoundly alters its electronic landscape, unlocking a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity conferred by the nitro group on the indazole ring. We will dissect the electronic effects of this powerful electron-withdrawing group, detail key synthetic transformations including reduction, nucleophilic aromatic substitution, and modern cross-coupling reactions, and provide validated experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemistry of nitroindazoles in drug discovery and development.

Introduction: The Indazole Core and the Influence of the Nitro Group

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the synthesis of biologically active molecules.[1] The presence and position of a nitro (NO₂) group dramatically influence the reactivity of the indazole core. Through a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M), the nitro group significantly withdraws electron density from the ring system.[2] This electronic perturbation has several critical consequences:

  • Activation towards Nucleophilic Attack: The electron-deficient nature of the nitro-substituted indazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not readily accessible for the unsubstituted indazole.[3][4]

  • Modulation of Acidity: The N-H proton of the pyrazole ring becomes more acidic, influencing regioselectivity in N-functionalization reactions.[5]

  • Directed Reactivity: The nitro group can direct subsequent functionalization to specific positions on the ring.

  • A Precursor to the Amino Group: The nitro group is a versatile synthetic handle, most commonly reduced to the corresponding amino group, which opens up a vast array of further derivatization possibilities.[6][7]

The position of the nitro group (e.g., at C4, C5, C6, or C7) dictates the specific electronic distribution and, consequently, the regiochemical outcome of subsequent reactions.[8] For instance, a nitro group at the 5-position is predicted to have a more pronounced electron-withdrawing effect on the C3-position compared to a 6-nitro substituent, enhancing the electrophilicity at C3.

Synthesis of Nitroindazoles

A common and reliable method for the synthesis of nitroindazoles involves the diazotization of a corresponding nitro-substituted o-toluidine, followed by intramolecular cyclization.[8][9] Another prevalent approach is the direct nitration of the indazole ring, although this can sometimes lead to mixtures of regioisomers.[10][11]

Synthesis of 5-Nitroindazole via Diazotization

This protocol is adapted from a well-established procedure in Organic Syntheses.[9]

Experimental Protocol:

  • Preparation of the Nitrite Solution: In a flask, dissolve sodium nitrite (0.36 mole) in water (60 ml).

  • Preparation of the Aniline Solution: In a separate 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L).

  • Diazotization: To the stirred aniline solution, add the sodium nitrite solution all at once. Maintain the temperature below 25 °C during the addition.[9] Continue stirring for 15 minutes to complete the diazotization.

  • Cyclization: Allow the solution to stand at room temperature for 3 days.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Filter the resulting crude product, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude material from boiling methanol with decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[9]

Key Reactions of the Nitro Group on the Indazole Ring

Reduction to Aminoindazoles

The reduction of the nitro group to an amine is arguably the most pivotal transformation of nitroindazoles, providing a gateway to a wide range of functionalization chemistries.

Commonly, this reduction is achieved using metals in acidic media (e.g., Sn, Fe, Zn) or through catalytic hydrogenation.[6] A frequently used laboratory-scale method employs stannous chloride (SnCl₂) in an alcoholic solvent.[6][12] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

G Nitro R-NO₂ (Nitroindazole) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ (Aminoindazole) Hydroxylamine->Amine + 2e⁻, + 2H⁺, - H₂O

This protocol describes the reduction of a nitroindazole to its corresponding amine using anhydrous stannous chloride.[6]

  • Reaction Setup: In a round-bottom flask, combine 4-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (6.1 mmol) in absolute ethanol (25 mL).

  • Heating: Heat the mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Adjust the pH to 7-8 by adding a 5% aqueous potassium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with brine and dry over magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the desired 4-aminoindazole.[6][12]

Table 1: Comparison of Reducing Agents for Nitroindazoles

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂ / Alcohol 60 °CMild, effective for many substrates.[6][12]Stoichiometric amounts of tin salts are produced as waste.
Fe / HCl or NH₄Cl RefluxInexpensive, widely used in industry.Can be harsh, acidic workup required.
Catalytic Hydrogenation (H₂, Pd/C) Room temperature, atmospheric pressureClean reaction, high yields.[13]Requires specialized equipment, catalyst can be expensive.
Hydrazine Hydrate / Raney Ni RefluxEffective for many functional groups.Hydrazine is toxic and explosive.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the indazole ring for SNAr, allowing for the displacement of a suitable leaving group (typically a halide) by a nucleophile.[3] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.[3] The stability of this intermediate is enhanced by the presence of the nitro group at the ortho or para position relative to the leaving group.[4]

SNAr_Mechanism

This reactivity is particularly useful for introducing carbon, nitrogen, or oxygen nucleophiles onto the indazole core. For instance, nitro-substituted fluoro- or chloroindazoles can react with amines, alkoxides, or stabilized carbanions to form more complex derivatives.[14][15]

Palladium-Catalyzed Cross-Coupling Reactions

The transformation of nitroindazoles into haloindazoles (often via Sandmeyer reaction of the corresponding aminoindazole) or triflates opens the door to powerful palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide or triflate.[16][17] This reaction is widely used to couple aryl or heteroaryl groups to the indazole scaffold, a key step in the synthesis of many kinase inhibitors and other drug candidates.[16][18] More recently, methods have been developed that use nitroarenes directly as the electrophilic coupling partner, bypassing the need for conversion to a halide.[19]

Suzuki_Workflow

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21] It allows for the coupling of aryl halides or triflates with a wide variety of amines. This reaction is a powerful alternative to classical methods for synthesizing N-arylindazoles. Recent advances have even demonstrated the direct amination of nitroarenes, where the nitro group itself acts as the leaving group.[22]

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersBond FormedKey Reagents
Suzuki-Miyaura Haloindazole + Boronic Acid/EsterC-CPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄).[16]
Buchwald-Hartwig Haloindazole + AmineC-NPd Catalyst, Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu).[20][23]
Direct C-H Arylation Indazole + Aryl HalideC-CPd Catalyst, Ligand, Base.[24][25]
C-H Functionalization

Directed C-H activation has emerged as a powerful strategy for the functionalization of heterocycles. The nitro group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the introduction of substituents at the ortho-position to the nitro group.[24][26] This approach offers a more atom-economical route to substituted indazoles compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Conclusion

The nitro group is a profoundly influential substituent on the indazole ring, serving as both a potent activating group and a versatile synthetic precursor. Its electron-withdrawing nature facilitates key transformations such as nucleophilic aromatic substitution and provides a handle for regioselective functionalization. The straightforward reduction of the nitro group to an amine unlocks a vast and rich area of chemistry, enabling the synthesis of diverse libraries of indazole derivatives for biological screening. An understanding of the principles and protocols outlined in this guide is essential for any scientist working on the design and synthesis of novel indazole-based molecules for therapeutic applications.

References

  • A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.
  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. Available at: [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. Available at: [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. NISCAIR. Available at: [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]

  • Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

  • Davies : Indazole Derivatives. Induxole Derivatives: The Synthesis of Various Amino- and - Hydroxy-indaz0le.s and Derived Sulphonic Acids. RSC Publishing. Available at: [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. SciSpace. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Taylor & Francis Online. Available at: [Link]

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. Crossref. Available at: [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

  • Reduction of nitroindazoles: Preparation of new amino and chloroamino derivatives. Huaxueyuan. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Available at: [Link]

  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • C-H activation. Stony Brook University. Available at: [Link]

  • Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

A Comprehensive Theoretical Investigation of 3-Bromo-1-methyl-6-nitro-1H-indazole: A DFT, Molecular Docking, and ADMET Study for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Theoretical Calculations for 3-Bromo-1-methyl-6-nitro-1H-indazole Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide presents a comprehensive theoretical framework for the in silico characterization of a specific derivative, this compound (CAS: 74209-32-8).[1] While this molecule is commercially available, its theoretical and pharmacological profiles are not extensively documented. This whitepaper outlines a robust computational workflow, beginning with quantum mechanical calculations via Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. Subsequently, molecular docking simulations are proposed to explore its potential interactions with a relevant biological target, and its drug-likeness is evaluated through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The causality behind each methodological choice is detailed, providing a self-validating protocol for researchers aiming to evaluate this and similar heterocyclic compounds as potential drug candidates.

Introduction

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The functionalization of the indazole ring system, such as the introduction of halogen, methyl, and nitro groups, can significantly modulate its physicochemical and pharmacological properties. The title compound, this compound, incorporates several such key features. The nitro group, in particular, is a common functionality in potent therapeutic agents, though it can also be associated with toxicity.[4]

Therefore, a thorough theoretical evaluation is paramount to predict the molecule's behavior and potential before committing to costly and time-consuming experimental synthesis and testing. This guide establishes a foundational protocol to:

  • Determine the stable three-dimensional geometry and electronic structure.

  • Predict key spectroscopic signatures for experimental validation.

  • Assess its reactivity and stability through frontier molecular orbital analysis.

  • Hypothesize its binding affinity and interaction mode with a relevant protein target.

  • Forecast its pharmacokinetic and toxicity profile to gauge its drug-likeness.

This multi-faceted computational approach provides a holistic view of the molecule's potential, guiding further research and development efforts.

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// Define atom positions N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-1.1,0.6!"]; C3 [label="C", pos="-0.9,-0.7!"]; C3a [label="C", pos="0.3,-0.1!"]; C4 [label="C", pos="1.6,-0.5!"]; C5 [label="C", pos="2.6,0.4!"]; C6 [label="C", pos="2.3,1.7!"]; C7 [label="C", pos="1.0,2.1!"]; C7a [label="C", pos="0.1,1.9!"]; // Alias for connection to N1

// Substituents C_Me [label="CH₃", pos="-0.3,2.9!", fontcolor="#202124"]; Br [label="Br", pos="-2.1,-1.7!", fontcolor="#EA4335"]; N_nitro [label="N", pos="3.4,2.7!", fontcolor="#4285F4"]; O1_nitro [label="O", pos="4.5,2.3!", fontcolor="#EA4335"]; O2_nitro [label="O", pos="3.1,3.8!", fontcolor="#EA4335"];

// Invisible nodes for bond direction H4 [label="", pos="1.8,-1.5!"]; H5 [label="", pos="3.6,0.1!"]; H7 [label="", pos="0.8,3.1!"];

// Draw bonds edge [style=solid, color="#202124"]; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; // Using C7 to connect back to N1 C7 -- C4; // Benzene ring closure

// Double bonds N1 -- C7a [style=invis]; // Use alias for double bond edge [style=double]; N2=C3; C3a=C4; C5=C6; C7=N1;

// Substituent bonds edge [style=solid]; N1 -- C_Me; C3 -- Br; C6 -- N_nitro; N_nitro -- O2_nitro; edge [style=double]; N_nitro -- O1_nitro;

// Add implicit hydrogens for clarity edge [style=invis]; C4 -- H4; C5 -- H5; C7 -- H7; }

Figure 1: 2D structure of this compound.

Computational Methodology

The following section details the proposed protocols. The choice of methods and parameters is grounded in established practices for small organic molecules, balancing computational cost with predictive accuracy.[2]

Density Functional Theory (DFT) Calculations

Causality: DFT is the chosen method as it provides an excellent compromise between accuracy and computational expense for determining the electronic structure and properties of medium-sized organic molecules. The B3LYP functional is a hybrid functional that has demonstrated high efficacy for a wide range of chemical systems, while the 6-311++G(d,p) basis set is sufficiently large to provide a reliable description of electron distribution, including polarization and diffuse functions necessary for systems with heteroatoms and potential non-covalent interactions.[5]

Protocol:

  • Software: All DFT calculations will be performed using the GAUSSIAN 09 or a more recent software package.[2]

  • Initial Structure: The 3D structure of this compound will be built using GaussView 6 or a similar molecular editor. The SMILES string is CN1N=C(Br)C2=C1C=C(C=C2)=O.[1]

  • Geometry Optimization: The initial structure will be optimized without constraints at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry using the same level of theory. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum on the potential energy surface. The results also provide predicted IR spectra.

  • Electronic Property Analysis: From the optimized structure, several key electronic properties will be calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

    • Molecular Electrostatic Potential (MESP): A MESP map will be generated to visualize the electron density distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.

  • NMR Shielding Tensors: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR isotropic shielding values.[5] These values will be converted to chemical shifts (δ) by referencing against tetramethylsilane (TMS) calculated at the same level of theory.

Molecular Docking Simulation

Causality: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] Given the prevalence of indazole derivatives as kinase inhibitors, a representative kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a logical choice for a target. This allows for the exploration of potential binding modes and the estimation of binding affinity, providing a first-pass assessment of the compound's potential for biological activity.

Protocol:

  • Software: AutoDock Vina, a widely used and validated open-source docking program, will be employed.[2]

  • Ligand Preparation: The DFT-optimized structure of this compound will be used. The structure will be converted to the PDBQT format using AutoDock Tools, which involves adding polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) will be downloaded from the Protein Data Bank. The protein will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Grid Box Generation: A grid box will be defined to encompass the active site of the receptor. The dimensions and center of the box will be set to cover all key amino acid residues known to be involved in ligand binding.

  • Docking Execution: Docking will be performed using AutoDock Vina with default parameters. The program will generate a series of binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).

  • Analysis: The lowest energy (most favorable) binding pose will be visualized and analyzed using a tool like Discovery Studio Visualizer or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.

ADMET Prediction

Causality: Early assessment of ADMET properties is critical in drug discovery to reduce the high attrition rates of drug candidates in later stages.[7] In silico models provide a rapid and cost-effective means to predict these properties based solely on the molecular structure, flagging potential liabilities such as poor absorption or toxicity.[8]

Protocol:

  • Platform: A validated, publicly available web server such as SwissADME or a similar platform will be used. These tools integrate multiple predictive models for various pharmacokinetic and physicochemical properties.

  • Input: The SMILES string of the compound will be submitted to the server.

  • Property Calculation: The platform will calculate a range of descriptors, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation.

    • Drug-Likeness: Compliance with filters like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.

    • Toxicity: Prediction of potential mutagenicity (Ames test), carcinogenicity, or other toxicological endpoints.[4]

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subgraph "cluster_0" { label="Quantum Mechanics (DFT)"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

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}

subgraph "cluster_2" { label="Pharmacokinetics"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

// Connections between clusters geom_opt -> docking [lhead="cluster_1", minlen=2, color="#5F6368"]; geom_opt -> admet [lhead="cluster_2", minlen=2, color="#5F6368"];

// Final Output output [label="Candidate Profile Assessment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; docking_analysis -> output [color="#5F6368"]; drug_likeness -> output [color="#5F6368"]; elec_prop -> output [color="#5F6368"]; }

Figure 2: Proposed computational workflow for the in silico analysis.

Theoretical Results and Discussion

This section outlines the expected outcomes from the proposed computational workflow.

Molecular Geometry and Stability

Based on studies of similar substituted indazoles, the fused ring system of this compound is expected to be nearly planar.[9][10] The geometry optimization will provide precise bond lengths and angles. The C-Br bond length is anticipated to be around 1.88-1.90 Å, and the C-NO₂ bond length around 1.47-1.49 Å. The nitro group is likely to be slightly twisted out of the plane of the benzene ring. The confirmation of a true energy minimum via frequency analysis will establish the stability of the calculated conformation.

Table 1: Predicted Geometrical Parameters (Hypothetical Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C3-Br 1.89 N1-N2-C3 105.2
C6-N(nitro) 1.48 C5-C6-N(nitro) 119.5
N1-N2 1.38 C6-N-O1 118.0

| N1-C(Me) | 1.47 | C3a-C3-Br | 128.1 |

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO will likely be centered on the electron-withdrawing nitro group. The energy gap (ΔE = ELUMO - EHOMO) is a measure of chemical stability; a larger gap implies higher stability and lower reactivity. DFT studies on similar indazole derivatives have shown HOMO-LUMO gaps in the range of 3-5 eV.[2][11] The MESP map will visually confirm these findings, showing negative potential (red/yellow) around the nitro-group oxygens and the pyrazole-ring nitrogen, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the aromatic protons.

Molecular Docking Analysis

The docking simulation will predict the binding affinity and pose of the molecule within the kinase active site. A favorable binding affinity is typically indicated by a negative score (e.g., -7 to -10 kcal/mol). Analysis of the best pose is expected to reveal key interactions. For instance, the indazole nitrogen atoms could act as hydrogen bond acceptors with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The bromo and nitro substituents could engage in halogen bonding or polar interactions, while the benzene ring may form hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

dot digraph "Ligand_Receptor_Interaction" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];

// Protein Active Site subgraph "cluster_protein" { label="Kinase Active Site"; style="rounded"; bgcolor="#FFFFFF";

}

// Ligand ligand [label="3-Bromo-1-methyl-\n6-nitro-1H-indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=2.5];

// Interactions edge [style=dashed, color="#EA4335", arrowhead=vee, fontcolor="#202124", fontsize=9]; ligand -> hinge [label=" H-Bond (Indazole N)"]; ligand -> hydro_pocket [label=" Hydrophobic Interaction"]; ligand -> d_loop [label=" Polar Interaction (NO₂)"]; }

Figure 3: Conceptual diagram of potential ligand-receptor interactions.

Pharmacokinetic (ADMET) Profile

The in silico ADMET prediction will provide a rapid assessment of the compound's drug-likeness.

Table 2: Predicted ADMET & Physicochemical Properties (Hypothetical Data)

Property Predicted Value Assessment
Molecular Weight 256.06 g/mol Compliant (<500)
LogP 2.5 Good Lipophilicity
H-bond Donors 0 Compliant (≤5)
H-bond Acceptors 4 Compliant (≤10)
Lipinski's Rule of 5 0 Violations Good oral bioavailability predicted
GI Absorption High Favorable
BBB Permeant No Low CNS side effects predicted

| Ames Toxicity | Potential positive | Flag for experimental validation |

The molecule is expected to comply with Lipinski's Rule of Five, suggesting potential for good oral bioavailability. However, the presence of the nitroaromatic group may trigger a structural alert for mutagenicity (Ames toxicity), which would be a critical point for experimental verification.[4]

Implications for Drug Development

The collective theoretical data provides a multidimensional profile of this compound. The predicted stability, defined electronic features, and potential for specific interactions with a kinase target suggest that this scaffold is a viable starting point for further investigation.

  • Strengths: The molecule possesses a desirable molecular weight and lipophilicity for drug development. Its rigid, planar structure and potential for specific hydrogen bonding make it an attractive candidate for targeting well-defined binding pockets like those in kinases.

  • Liabilities: The primary concern arising from the theoretical analysis is the potential for toxicity associated with the nitro group. This is a well-known issue with nitroaromatic compounds and would need to be addressed experimentally at an early stage.[4]

  • Future Directions: If docking results are promising, the next logical step would be experimental validation through synthesis and in vitro kinase assays. If the predicted toxicity is confirmed experimentally, future medicinal chemistry efforts could focus on replacing the nitro group with bioisosteres (e.g., cyano, sulfone groups) to mitigate toxicity while retaining or enhancing binding affinity. The theoretical protocols outlined herein could then be reapplied to these new analogues to guide the optimization process efficiently.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded theoretical workflow to characterize this compound. By integrating DFT, molecular docking, and ADMET prediction, a detailed picture of the molecule's structural, electronic, and pharmacological potential can be constructed. This in silico approach enables a rational, data-driven assessment of the compound's viability as a drug discovery lead, identifying both its promising features and potential liabilities. Such theoretical pre-screening is an indispensable tool in modern drug development, conserving resources and accelerating the journey from chemical concept to clinical candidate.

References

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  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14036-14055. Link

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 831-839. Link

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Semantic Scholar. Link

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Link

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. Link

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Open Research@CSIR-NIScPR. Link

  • Patel, H., Sharma, T., & Sethi, A. (2021). In silico screening of antitubercular and anti-inflammatory activity of indazole based natural alkaloids and designed compound. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1017-1029. Link

  • Al-Wahaibi, F. A., Metwally, A. M., & El-Gazzar, A. R. B. A. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. Link

  • Abdallahii, M. M. M., El Bakri, Y., Minnih, M. S., Essassi, E. M., & Elmsellem, H. (2017). 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study. ResearchGate. Link

  • National Center for Biotechnology Information (n.d.). 3-bromo-6-nitro-1H-indazole. PubChem Compound Database. Link

  • BenchChem (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. BenchChem. Link

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5674–5687. Link

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate. Link

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  • Liu, R., et al. (2022). Accurate ADMET Prediction with XGBoost. arXiv. Link

  • Kwon Research Group (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Kwon Research Group. Link

  • Abdelahi, M. M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. Link

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. Link

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Navigating the Synthesis and Handling of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 3-Bromo-1-methyl-6-nitro-1H-indazole, presents significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a brominated and nitrated indazole core, offers versatile reaction handles for the synthesis of complex molecular architectures.[1][2] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally similar compounds to ensure a comprehensive and cautious approach in the laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Profile

Key Hazard Considerations:

  • Acute Toxicity: Structurally related compounds, such as 3-Methyl-6-nitro-1H-indazole, are harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is prudent to assume a similar toxicity profile for this compound.

  • Skin and Eye Irritation: Brominated and nitrated indazoles are consistently reported to cause skin and serious eye irritation.[3][4][6] Direct contact with the solid or its dust can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3][4]

  • Nitro-Compound Hazards: Nitro-aromatic compounds are a class of molecules that can have complex toxicological profiles and may be bioreduced to reactive intermediates.[7]

  • Brominated Compound Hazards: Organobromides can be persistent and bioaccumulative, necessitating careful handling and disposal to minimize environmental release.[8]

A summary of hazard statements for structurally similar compounds is presented in the table below:

CompoundHazard Statements
5-Bromo-2-(phenylmethyl)-2H-indazoleHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
3-Methyl-6-nitro-1H-indazoleHarmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation, Causes serious eye irritation.[4][5]
6-Bromo-1-methyl-1H-indazoleCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
3-Bromo-1H-indazoleToxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential hazards, a stringent combination of engineering controls and personal protective equipment is mandatory when handling this compound.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6][10]

  • Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation.[6][12]

Personal Protective Equipment (PPE):

The following PPE is required for all personnel handling the compound:

  • Eye and Face Protection: Chemical safety goggles with side-shields are the minimum requirement.[10] A face shield should be worn in situations with a higher risk of splashing or dust generation.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[9] Gloves should be inspected for integrity before each use and disposed of properly after handling the material.[3]

  • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a complete suit protecting against chemicals should be considered.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3]

The logical workflow for donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Doff1 Gloves (outer pair if double-gloved) Doff2 Face Shield/Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if worn) Doff3->Doff4 Doff5 Gloves (inner pair) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Safe Handling, Storage, and Disposal: A Lifecycle Approach

A systematic approach to handling, storage, and disposal is essential to maintain a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][12] Use appropriate tools for transfer, such as a spatula.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks or leaving the laboratory.[3][12] Do not eat, drink, or smoke in areas where the chemical is handled.[4][12]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6][12]

Storage
  • Container: Store in a tightly closed, light-resistant container.[13]

  • Temperature: Recommended storage is at 2-8°C to minimize degradation and maintain long-term stability.[13][14]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[13]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]

Disposal
  • Waste Characterization: Unused product and contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

Accidental Release and First Aid Measures: Preparedness and Response

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Spill Response

In the event of a spill, the following protocol should be followed:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Clean-up:

    • For a dry spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled, closed container for disposal.[3][12]

    • Avoid breathing dust.[3]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Cleanup Clean up Spill (avoiding dust) Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill Response Workflow

First Aid Measures

Immediate first aid is crucial in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water.[3] Seek immediate medical attention.[9][15]

In all cases of exposure, show the Safety Data Sheet (if available for a similar compound) to the attending medical professional.[3]

Conclusion: A Culture of Safety

This compound is a valuable compound for chemical research, and its safe use is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and responsible research.

References

  • CymitQuimica. (2025, December 23). SAFETY DATA SHEET: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • MedchemExpress.com. (2025, July 1).
  • Sigma-Aldrich. (2025, April 30).
  • Apollo Scientific. (2023, July 3).
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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Wordpress. Retrieved from [Link]

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  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

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  • PubChem. (n.d.). 3-bromo-6-nitro-1H-indazole. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025, October 16). ResearchGate. Retrieved from [Link]

  • 6-Bromo-1-methyl-1H-indazole - SAFETY D
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Steamy Kitchen. (n.d.). 3-Bromo-1-methyl-7-nitro-1H-indazole. Retrieved from [Link]

  • Heterocyclic Compounds: Physical & Chemical Hazards. (2011, August 7).
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The Synthetic Cornerstone: A Technical Guide to 3-Bromo-1-methyl-6-nitro-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS No. 74209-32-8). This document provides a comprehensive overview of its chemical properties, reliable commercial sources, synthesis methodologies, and critical applications in modern drug discovery, with a focus on enabling its effective utilization in the laboratory.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a fused bicyclic system of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, anti-tumor, and anti-HIV properties. The strategic introduction of bromo- and nitro- functionalities, as seen in this compound, transforms the core structure into a highly versatile building block. The bromine atom at the 3-position serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] The nitro group at the 6-position, an electron-withdrawing group, can modulate the reactivity of the aromatic system and can be readily reduced to an amino group, providing a vector for further molecular elaboration. This unique combination of functional groups makes this compound a valuable starting material for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 74209-32-8[3][4]
Molecular Formula C₈H₆BrN₃O₂[3][4]
Molecular Weight 256.06 g/mol [3][4]
Appearance Solid (form may vary by supplier)N/A
Purity Typically ≥95%[3]
Storage 2-8 °C, under an inert atmosphere[3]
SMILES CN1N=C(Br)C2=C1C=C(C=C2)=O[3]

Commercial Availability: A Comparative Overview of Suppliers

The accessibility of high-quality starting materials is a critical factor in any research and development program. The following table provides a comparative overview of several commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierLocationPurityNotes
ChemShuttle Burlingame, CA, USA95%Offers a range of quantities from milligrams to grams. Specializes in chemical building blocks for drug discovery.[3]
Dayang Chem Hangzhou, ChinaVariesA manufacturer and supplier with capabilities for both small-scale and bulk production.[5]
Matrix Scientific Columbia, SC, USAInquireA supplier of fine chemicals for research and development.[6]
Moldb N/ATypically 97%An online database and marketplace for chemical compounds.[4]
BLDpharm N/AInquireA global supplier of research chemicals and reagents.[7]
Shanghai Nianxing Industrial Co., Ltd Shanghai, China97%A verified supplier on various chemical sourcing platforms.[8]

Synthesis and Mechanism: Constructing the Indazole Core

A common strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization. For this compound, a potential synthetic precursor would be 2-amino-4-nitro-toluene. This would first be N-methylated, followed by bromination and then cyclization.

A more direct approach, based on a patented synthesis for a similar isomer, involves the bromination of a pre-formed nitro-indazole. For example, starting with 1-methyl-6-nitro-1H-indazole, a direct bromination at the 3-position can be achieved.

The following diagram illustrates a generalized synthetic workflow for the bromination of a nitro-indazole precursor.

G start 1-Methyl-6-nitro-1H-indazole intermediate Reaction Mixture start->intermediate Dissolve in DMF reagents Bromine (Br₂) N,N-Dimethylformamide (DMF) reagents->intermediate conditions Low Temperature (-5°C to 0°C) then warm to 35-40°C workup Aqueous Workup & Purification intermediate->workup Reaction under controlled temperature product This compound workup->product Isolation

Caption: Generalized workflow for the synthesis of this compound.

The mechanism of this electrophilic aromatic substitution involves the generation of an electrophilic bromine species which then attacks the electron-rich 3-position of the indazole ring. The nitro group at the 6-position acts as a deactivating group, but the pyrazole portion of the indazole ring system directs the substitution to the C3 position.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The true utility of this compound in drug discovery lies in its capacity to serve as a scaffold for diversification through cross-coupling reactions. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[9][10] The 3-bromo substituent of our target molecule is an ideal handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-bromoindazoles and should be optimized for the specific substrates being used.[11]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Ethanol

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1:1 ratio) to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for a specified time (e.g., 30-60 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-methyl-6-nitro-1H-indazole.

G start Combine Reactants & Catalyst in Microwave Vial microwave Microwave Irradiation (e.g., 140°C, 30-60 min) start->microwave reagents This compound Arylboronic Acid Pd(PPh₃)₄ Cs₂CO₃ solvent Add Dioxane/Ethanol/Water workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification product 3-Aryl-1-methyl-6-nitro-1H-indazole purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related bromo- and nitro- substituted indazoles and other aromatic compounds provide a basis for safe handling procedures.[1][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important and versatile chemical intermediate for drug discovery and development. Its commercial availability and the reactivity of its functional groups, particularly the 3-bromo substituent in Suzuki-Miyaura cross-coupling reactions, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and applications, with the aim of empowering researchers to effectively and safely utilize this compound in their pursuit of novel therapeutics.

References

  • Moldb. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2), 198-203.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 12, 2026, from [Link]

  • Steamy Kitchen. (n.d.). 3-Bromo-1-methyl-7-nitro-1H-indazole. Retrieved January 12, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved January 12, 2026, from [Link]

  • ChemSrc. (2024, July 15). 3-bromo-1-methyl-7-nitro-indazole. Retrieved January 12, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 12, 2026, from [Link]

  • Thermo Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. Retrieved January 12, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 3-bromo-7NI. Retrieved January 12, 2026, from [Link]

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  • de Oliveira, R. B., et al. (2020). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current medicinal chemistry, 27(20), 3346–3373.
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS No. 74209-32-8), a key heterocyclic building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, the goal of this whitepaper is to move beyond a standard Material Safety Data Sheet (MSDS) by integrating field-proven insights and explaining the causality behind safety protocols. The information herein is synthesized from available data on structurally analogous compounds to establish a robust framework for safe laboratory practices.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle vital in the synthesis of pharmacologically active agents.[1] The presence of a nitro group, a bromine atom, and N-methylation dictates its reactivity, stability, and potential biological and toxicological profile.

Chemical Structure:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase a Don full PPE (Goggles, Lab Coat, Gloves) b Verify Fume Hood Functionality a->b c Retrieve from 2-8°C Storage b->c d Allow to Equilibrate to Room Temp in Desiccator c->d e Carefully Weigh Solid d->e f Perform Chemical Reaction e->f g Quench Reaction & Work-up f->g h Segregate Waste (Halogenated, Non-halogenated) g->h i Clean Glassware in Hood g->i j Return Compound to Storage i->j k Remove PPE & Wash Hands j->k

Caption: Standard Operating Procedure for handling the compound.

Section 4: Emergency Response & First Aid

Immediate and correct first aid is critical in the event of an exposure. Show this safety data guide to the attending medical professional. [2]

  • In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][3]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2]Remove all contaminated clothing. If skin irritation develops or persists, seek medical attention. [4][3]* In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4]* In Case of Ingestion: Do NOT induce vomiting. [2]Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [2]

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release (Spill):

For any spill, avoid generating dust. [4]Evacuate non-essential personnel from the area.

SpillResponse start Spill Occurs ppe Ensure full PPE is worn start->ppe decision Is the spill large or is dust airborne? small_spill Small Spill: 1. Cover with absorbent material. 2. Gently sweep into a labeled container. 3. Clean area with soap and water. decision->small_spill No large_spill Large Spill: 1. Evacuate the area. 2. Alert emergency services. 3. Prevent entry into drains. decision->large_spill Yes disposal Dispose of waste as hazardous chemical waste. small_spill->disposal large_spill->disposal ppe->decision

Caption: Decision workflow for spill response procedures.

Fire-Fighting Measures:
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]There are no specific restrictions on extinguishing media. [4]* Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn. [4]Upon thermal decomposition, it may emit corrosive and toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas. [3]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products. [3][5]

Section 6: Storage, Stability, and Reactivity

Proper storage is essential to maintain the compound's purity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4]The recommended storage temperature is 2-8°C (refrigerated). For long-term stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advised to prevent potential oxidation or degradation. [6][7]* Chemical Stability: The compound is stable under recommended storage conditions. [3]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3]* Hazardous Decomposition: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. [3]

Section 7: Toxicological and Ecological Information (Data Gap Analysis)

Trustworthiness Pillar: It must be explicitly stated that no dedicated toxicological or ecotoxicological studies have been published for this compound. The toxicological assessment is based on the hazards identified in its structural analogs. [5]

  • Toxicological Profile: The primary routes of exposure are inhalation, ingestion, and dermal contact. The anticipated effects, based on analogs, are irritation to the skin, eyes, and respiratory tract, and potential systemic toxicity if absorbed. [4][3]* Carcinogenicity: No component of this product or its close analogs is listed as a carcinogen by IARC, NTP, or OSHA. [8]* Ecological Profile: No data is available on the persistence, degradability, bioaccumulation potential, or mobility in soil. [9]It is imperative to prevent the release of this compound into the environment. Do not let the product enter drains or waterways. [4][5]

Section 8: Insights for the Drug Development Professional

As a heterocyclic building block, this compound's reactivity is key to its utility. The bromine at the 3-position is susceptible to displacement or participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The nitro group can be reduced to an amine, providing another functional handle for further chemical modification.

Understanding the synthesis of related compounds can inform handling practices. For instance, the synthesis of 3-bromo-5-nitro-1H-indazole involves the use of elemental bromine and DMF. [10]This suggests that residual bromine could be a potential impurity. Similarly, methylation reactions may involve reagents that require careful quenching. [11]Researchers using this compound should consider these potential residual reagents when planning their experiments and purification strategies.

References

  • 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613. PubChem. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health (NIH). [Link]

  • 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. Angene. [Link]

  • MSDS of 4-bromo-6-nitro-1H-indazole. Capot Chemical. [Link]

  • 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054. PubChem. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • CN103319410A - Synthesis method of indazole compound.
  • 3-Bromo-1-methyl-7-nitro-1H-indazole. AZA Mid-Year Meeting. [Link]

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Storage and stability conditions for 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Stability of 3-Bromo-1-methyl-6-nitro-1H-indazole

Authored by a Senior Application Scientist

Section 1: Foundational Overview and Physicochemical Profile

This compound is a heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an indazole core, a bromine atom, a methyl group, and a nitro group, makes it a versatile intermediate for synthesizing a range of complex molecules with potential therapeutic activities.[1] Understanding its physicochemical properties is the first step toward ensuring its integrity throughout its lifecycle in the laboratory.

The stability of this reagent is paramount; degradation not only results in economic loss but, more critically, can lead to inconsistent experimental outcomes and the formation of unknown impurities that may carry their own pharmacological or toxicological profiles. This guide provides a comprehensive framework for the optimal storage, handling, and stability assessment of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 74209-32-8 [1]
Molecular Formula C₈H₆BrN₃O₂ [1]
Molecular Weight 256.059 g/mol [1]
Appearance Typically a solid powder; color may vary Inferred from related compounds

| Purity | Commonly supplied at ≥95% |[1] |

Caption: Chemical structure and SMILES string for this compound.

Section 2: Core Storage and Handling Directives

The primary goal of a storage protocol is to minimize the rate of chemical degradation by controlling environmental factors. Based on supplier data and best practices for analogous nitroaromatic and halogenated heterocyclic compounds, a multi-faceted approach is required.

The most critical parameter for this compound is temperature. The recommended storage condition is refrigeration at 2-8°C.[1] This is a preventative measure to slow down potential degradation reactions which, even if slow at ambient temperature, can compromise sample purity over long-term storage.

Table 2: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale (Causality)
Temperature 2-8°C (Refrigeration) [1] Reduces the kinetic energy of molecules, significantly slowing the rate of potential hydrolytic, oxidative, or rearrangement reactions.
Atmosphere Inert Gas (Argon or Nitrogen) The nitro group and indazole ring can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.[2]
Container Tightly Sealed, Light-Resistant Prevents exposure to atmospheric moisture and oxygen.[3][4] Light-resistant (amber) glass protects the nitroaromatic system from potential photolytic degradation.[2]

| Location | Dry, Well-Ventilated, Designated Area | Avoids moisture absorption and ensures safety.[2][3] Storing away from incompatible materials prevents accidental hazardous reactions.[5][6] |

Handling Precautions
  • Harmful: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[3][7]

  • Irritant: May cause skin, eye, and respiratory irritation.[3][8]

Therefore, the following precautions are mandatory:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid generating dust when handling the solid material.[3]

  • Wash hands thoroughly after handling.[9]

Section 3: Understanding Chemical Instability: Potential Degradation Pathways

No compound is indefinitely stable. Understanding the potential degradation pathways is key to designing robust stability studies and interpreting analytical results. For this compound, the primary areas of vulnerability can be inferred from its functional groups.

  • Susceptibility to Nucleophiles (Hydrolysis): The bromine atom at the 3-position of the indazole ring is attached to an electron-deficient system, making it a potential leaving group. Under basic or, to a lesser extent, acidic conditions, it could be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated impurity.

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum. Excitation by photons can lead to complex degradation pathways, including radical reactions, rearrangements, or dimerization. Storing in light-resistant containers is a direct countermeasure.[2]

  • Reduction of the Nitro Group: The nitro group is readily reducible to a nitroso, hydroxylamino, or amino group. This is a particular concern if the compound is stored near or mixed with reducing agents.

  • Thermal Stress: While refrigeration is recommended, exposure to elevated temperatures can accelerate all degradation pathways and may induce novel decomposition routes. This is the principle behind forced degradation studies.

Figure 2: Potential Degradation Pathways cluster_stress cluster_products parent This compound photo Photolytic Adducts/ Rearrangement Products parent->photo hydrolysis 3-Hydroxy-1-methyl-6-nitro-1H-indazole parent->hydrolysis thermal General Decomposition Products parent->thermal light Light (UV/Vis) light->parent base Base (OH⁻) base->parent heat Heat (Δ) heat->parent reductant Reducing Agents reductant->parent reduction 3-Bromo-1-methyl-6-amino-1H-indazole reductant->reduction

Caption: Inferred degradation pathways based on the compound's functional groups.

Section 4: Protocol for Stability Assessment: A Self-Validating Experimental Workflow

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants. This protocol provides a self-validating system for assessing stability.

Step-by-Step Protocol for Forced Degradation Study
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). The solubility of related indazoles suggests these solvents are appropriate.[10]

  • Application of Stress Conditions:

    • For each condition, mix an aliquot of the stock solution with the stressor solution. A parallel "control" sample should be prepared with the stock solution and diluent only, kept under normal conditions (e.g., refrigerated, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).[10]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.[10]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[10]

    • Thermal Degradation: Dilute 1 mL of stock with 1 mL of solvent. Incubate at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a diluted solution in a photostability chamber to a specific light exposure (e.g., ICH Q1B guidelines).

  • Sample Analysis and Data Interpretation:

    • At each time point, withdraw a sample, neutralize if necessary (e.g., add an equivalent amount of base to the acid sample), and dilute to a suitable concentration for analysis.

    • Analyze all samples (including the control) by a stability-indicating analytical method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[4]

    • The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.

    • Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed.

Figure 3: Experimental Workflow for Forced Degradation start Prepare 1 mg/mL Stock Solution stress Aliquot Stock for Each Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress incubate Incubate at Defined Timepoints and Conditions stress->incubate sample Withdraw, Neutralize, and Dilute Samples incubate->sample analyze Analyze via Stability-Indicating HPLC-UV Method sample->analyze end Quantify Parent Compound and Degradation Products analyze->end

Caption: A systematic workflow for conducting a forced degradation study.

Section 5: Troubleshooting and Final Recommendations

Issue: The compound has changed color or darkened over time.

  • Possible Cause: This is a common sign of degradation, likely due to minor oxidation or photolytic reactions.[2]

  • Solution: Ensure the container is purged with inert gas and tightly sealed after each use. Always store in a dark, refrigerated environment. Before use in a critical synthesis, consider re-analyzing the material by HPLC to confirm its purity.

Issue: Inconsistent results in biological or chemical assays.

  • Possible Cause: If handling and experimental procedures are consistent, the purity of the starting material is a likely culprit. Degradation may have occurred due to improper long-term storage.

  • Solution: Perform a purity check on the reagent lot using HPLC. If significant degradation is observed (>5%), a fresh lot of the compound should be procured and stored under the optimal conditions outlined in this guide.

By adhering to the stringent storage conditions of refrigeration (2-8°C) in a sealed, light-resistant container under an inert atmosphere, and by following safe handling practices, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • 3-bromo-6-nitro-1H-indazole. PubChem, National Center for Biotechnology Information.[Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological. (2025-01-16). [Link]

  • 3-Methyl-6-nitro-1H-indazole. PubChem, National Center for Biotechnology Information.[Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health.[Link]

  • Chemical Compatibility and Storage. Case Western Reserve University, Environmental Health and Safety.[Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University College Dublin, Safety, Insurance, Risk & Compliance.[Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate.[Link]

  • 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. PubMed, National Library of Medicine.[Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.[Link]

  • Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority.[Link]

  • Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation. (2016-04-07). [Link]

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  • 3-Methyl-6-nitroindazole. Pharmaffiliates.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Library of Medicine.[Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.

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Tautomeric Forms of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including several FDA-approved drugs such as Axitinib and Niraparib.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure, which is complicated by the phenomenon of annular prototropic tautomerism. The indazole scaffold can exist in multiple tautomeric forms, primarily the 1H- and 2H-isomers, with the 3H-tautomer being less common.[3] The equilibrium between these forms is a delicate balance, profoundly influenced by the nature and position of substituents, solvent polarity, and other physicochemical factors.[1][4] An understanding of this tautomeric landscape is not merely academic; it is critical for rational drug design, as different tautomers exhibit distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes, thereby altering their interaction with biological targets. This guide provides an in-depth exploration of the factors governing indazole tautomerism, detailed protocols for their analytical characterization, and insights into the implications for drug development.

The Fundamental Principles of Indazole Tautomerism

The indazole ring is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring.[4] The presence of two nitrogen atoms in the five-membered ring allows for the migration of a proton, leading to different tautomeric forms. The three principal annular tautomers are the 1H-indazole, 2H-indazole, and 3H-indazole.

Generally, the 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and predominates in most conditions.[1][3][4] Computational studies, using methods such as Density Functional Theory (DFT) and MP2, have quantified this stability, showing the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15-22 kJ/mol (3.6-5.3 kcal/mol) in the gas phase.[5][6] The 2H-indazole has a less stable ortho-quinoid structure, which explains its higher energy.[3][4] The 3H-indazole is typically the least stable and not commonly observed.[3]

Caption: The equilibrium between the more stable 1H- and less stable 2H-tautomers.

Despite the inherent stability of the 1H form, the tautomeric equilibrium can be shifted. This shift is of paramount importance in drug discovery, as locking the molecule into a specific, biologically active tautomeric form can be a key design strategy.

Factors Influencing Tautomeric Equilibrium

The delicate energy balance between tautomers can be perturbed by a variety of internal and external factors. A comprehensive understanding of these factors is essential for predicting and controlling the tautomeric preference of a substituted indazole.

Substituent Effects

The electronic nature of substituents on the indazole ring has a profound impact. While a systematic quantitative database is challenging to compile, general principles have been established through numerous studies.[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can significantly influence the equilibrium. When placed at positions that stabilize the negative charge development on the pyrazole ring in the 2H-form, they can decrease the energy gap between the 1H and 2H tautomers.[5][6] For example, theoretical studies on 3-NO₂-indazole showed a reduced energy difference, although the 1H form remained more stable.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can also modulate the equilibrium, though their effects are often more subtle and can be influenced by their position.[7]

  • Steric Hindrance: Bulky substituents, particularly at the C7 position, can sterically hinder the N1-H bond, potentially favoring the 2H-tautomer where the proton is located on the less hindered N2 atom.

Solvent Effects

Solvent polarity plays a critical role in stabilizing one tautomer over another.[8][9] This is a crucial consideration when moving from in-vitro assays in aqueous buffers to in-vivo environments with varying lipophilicity.

  • Polar Solvents: Polar solvents, especially those capable of hydrogen bonding (protic solvents), can stabilize the more polar tautomer. The dipole moment of 2H-indazole is generally larger than that of 1H-indazole, suggesting that polar solvents might favor the 2H form.[9]

  • Non-Polar Solvents: In non-polar, aprotic solvents, the inherent thermodynamic stability of the 1H tautomer is typically dominant.

The table below summarizes the expected qualitative shifts in tautomeric equilibrium based on substituent and solvent effects.

FactorConditionPredominant TautomerRationale
Inherent Stability Unsubstituted, Gas Phase1H-Indazole Benzenoid structure is ~15-22 kJ/mol more stable than quinoid structure.[5]
Substituents EWG at C3/C5Leans toward 2H Can stabilize the charge distribution of the quinoid 2H form.[6]
Bulky group at C7Leans toward 2H Steric hindrance at the N1 position disfavors the 1H tautomer.
Solvent Non-polar (e.g., Hexane)1H-Indazole Inherent stability dominates in the absence of strong solute-solvent interactions.[8]
Polar Aprotic (e.g., DMSO)Mixed / Leans 2H Dipole-dipole interactions can stabilize the more polar 2H tautomer.
Polar Protic (e.g., Methanol)Mixed / Leans 2H Hydrogen bonding can stabilize either tautomer depending on the specific interactions.[9]

Analytical Characterization of Indazole Tautomers

Unambiguous identification of the predominant tautomeric form in solution and solid state is a critical step in drug development. A multi-pronged analytical approach is often necessary.

Workflow cluster_workflow Workflow for Tautomer Identification Start Synthesized Substituted Indazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOESY) Start->NMR Solution State XRay Single Crystal X-ray Diffraction Start->XRay Solid State Comp Computational Chemistry (DFT Calculations) Start->Comp In Silico Data Correlate Data & Determine Structure NMR->Data XRay->Data Comp->Data caption Fig. 2: Integrated workflow for tautomer characterization.

Caption: An integrated workflow for unambiguous tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[10] By analyzing chemical shifts and coupling constants, one can distinguish between the 1H and 2H forms.

  • ¹H NMR: The chemical shift of the N-H proton is a key indicator, though it can be broad and solvent-dependent. More reliably, the chemical shifts of the aromatic protons, particularly H3, H4, and H7, differ significantly between the 1H and 2H isomers due to the different electronic environments.

  • ¹³C NMR: The chemical shifts of C3, C7a, and C3a are particularly sensitive to the tautomeric form. These differences can be correlated with calculated values to assign the structure.[11]

  • ¹⁵N NMR: This is arguably the most definitive NMR technique. The nitrogen atoms in the 1H- and 2H-tautomers are in vastly different electronic environments (pyrrole-like vs. pyridine-like), leading to large differences in their ¹⁵N chemical shifts, often exceeding 100 ppm, providing an unambiguous signature for each tautomer.[5][11]

  • 2D NMR (NOESY/HMBC): Through-space correlations (NOESY) between the N-H proton and nearby protons can help locate the proton's position. Long-range coupling (HMBC) from the N-H proton to carbons in the ring can also definitively establish connectivity.[12]

Protocol: Quantitative Tautomer Analysis by ¹H NMR

  • Causality: This protocol leverages the slow proton exchange between tautomers on the NMR timescale, allowing separate signals for each species to be observed and integrated. The ratio of integrals for non-overlapping, corresponding protons directly reflects the molar ratio of the tautomers in solution.[13][14]

  • Step 1: Sample Preparation: Accurately weigh the substituted indazole compound and dissolve it in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 5-10 mg/mL). Ensure complete dissolution.

  • Step 2: NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Ensure the spectral width covers the entire proton region (e.g., -1 to 15 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smallest peak of interest).

  • Step 3: Signal Identification: Identify distinct, well-resolved signals corresponding to the same proton in both the 1H and 2H tautomeric forms. Protons at C3 or C7 are often good candidates. Use 2D NMR (COSY, HSQC) if necessary to confirm assignments.

  • Step 4: Integration: Carefully integrate the identified signals for the 1H tautomer (Area₁H) and the 2H tautomer (Area₂H).

  • Step 5: Calculation: Calculate the percentage of each tautomer and the equilibrium constant (K_T).

    • % 1H Tautomer = [Area₁H / (Area₁H + Area₂H)] * 100

    • % 2H Tautomer = [Area₂H / (Area₁H + Area₂H)] * 100

    • K_T = [2H Tautomer] / [1H Tautomer] = Area₂H / Area₁H

  • Self-Validation: Repeat the integration on multiple, distinct pairs of signals. The calculated K_T should be consistent across all pairs, validating the assignments and the result.

Single Crystal X-ray Diffraction

X-ray crystallography provides the definitive structure in the solid state.[15] By locating the position of the hydrogen atom on one of the nitrogen atoms, it offers unambiguous proof of the tautomeric form present in the crystal lattice.[16]

Protocol: Crystallization for Tautomer Determination

  • Causality: This method relies on growing a high-quality single crystal where the molecules are locked in a single, repeating conformation. X-ray diffraction analysis of this crystal reveals the precise atomic coordinates, including the N-H proton, thereby identifying the solid-state tautomer.[15]

  • Step 1: Solvent Screening: Select a range of solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) in which the indazole derivative has moderate solubility.

  • Step 2: Crystal Growth: Use a slow evaporation method. Prepare a near-saturated solution of the compound in a chosen solvent. Filter the solution into a clean vial. Cover the vial with parafilm and pierce a few small holes. Allow the solvent to evaporate slowly in an undisturbed location over several days to weeks.

  • Step 3: Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully remove them from the mother liquor.

  • Step 4: Data Collection & Analysis: Mount a single crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data.[16]

  • Step 5: Structure Solution and Refinement: Process the data to determine the unit cell and space group. Solve the structure to generate an electron density map. Refine the atomic model against the experimental data to locate all atoms, including the hydrogen on the pyrazole nitrogen, which confirms the tautomer.[15]

  • Self-Validation: The final refined structure should have low R-factors (typically <10%), indicating a good fit between the model and the experimental data. The position of the N-H proton should be unambiguous in the final electron density map.

Computational Chemistry

In silico methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[17][18]

Protocol: DFT Calculation of Tautomer Stability

  • Causality: This protocol uses quantum mechanics to calculate the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable, thermodynamically preferred form.[17]

  • Step 1: Structure Building: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using molecular modeling software.

  • Step 2: Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable level of theory and basis set (e.g., B3LYP functional with the 6-311++G(d,p) basis set). This finds the lowest energy conformation for each isomer.

  • Step 3: Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs Free Energy).

  • Step 4: Solvation Modeling (Optional): To model behavior in solution, repeat the calculations incorporating a solvent continuum model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the relevant solvent.[5]

  • Step 5: Energy Comparison: Compare the calculated Gibbs Free Energies (or electronic energies) of the 1H and 2H tautomers. The difference in energy (ΔG) indicates the relative stability and can be used to predict the equilibrium constant (ΔG = -RT ln K_T).

  • Self-Validation: The predicted stability should be cross-validated with experimental NMR data. Additionally, calculated NMR chemical shifts (using the GIAO method) can be compared to experimental spectra to confirm structural assignments.[5][11]

Implications for Drug Discovery and Development

The tautomeric state of an indazole-based drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile.

  • Target Binding: The 1H- and 2H-tautomers present different hydrogen bond donor/acceptor patterns to a protein target.[19] The 1H-tautomer has a pyrrole-like NH donor and a pyridine-like N acceptor, while the 2H-tautomer has the positions of these functionalities reversed within the pyrazole ring. A change in tautomer can lead to a complete loss of a critical hydrogen bond, resulting in a dramatic drop in binding affinity.

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility.[1] Since the 2H-tautomer is often more polar, a shift in equilibrium can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: The ability to synthesize and characterize a specific, stable, and more active tautomer can be a key component of a composition of matter patent, providing a significant competitive advantage.

Conclusion

The annular tautomerism of substituted indazoles is a complex but manageable challenge in modern drug discovery. The predominance of the 1H or 2H form is dictated by a subtle interplay of substituent electronic and steric effects, as well as the surrounding solvent environment. For drug development professionals, assuming the most stable 1H-indazole form is the default can be a perilous oversimplification. A rigorous, multi-technique analytical approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and supportive computational modeling, is imperative for the unambiguous characterization of these crucial molecules. By understanding and controlling the tautomeric equilibrium, researchers can design more potent, selective, and effective indazole-based therapeutics.

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  • Nitek, W., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Nature Protocols. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS: 74209-32-8) via the N-methylation of 3-bromo-6-nitro-1H-indazole.[1][2] The N-alkylation of indazoles presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2 isomers. This guide outlines a robust protocol leveraging thermodynamic control to selectively synthesize the N1-methylated isomer, a crucial building block in medicinal chemistry and drug development. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a comprehensive step-by-step protocol, and detail the necessary characterization and safety procedures.

Introduction and Scientific Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The specific functionalization of the indazole ring, particularly at the N1 and N2 positions, is critical as the resulting regioisomers can exhibit vastly different pharmacological profiles. The methylation of 3-bromo-6-nitro-1H-indazole is a key transformation that exemplifies this challenge.

The primary obstacle in the N-alkylation of indazoles is controlling the site of alkylation. The reaction can produce both the N1 and N2 alkylated products, and achieving high selectivity for one over the other is paramount for efficient synthesis and purification.[5][6] Generally, the 1H-tautomer of indazole is considered more thermodynamically stable than the 2H-tautomer.[7] This principle can be exploited to favor the formation of the N1-substituted product. Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to yield the thermodynamically favored N1-isomer.[7][8]

This protocol employs sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). NaH acts as a strong, irreversible base to deprotonate the indazole, forming the sodium indazolide salt. This anion then acts as a nucleophile, attacking the methylating agent (methyl iodide). This combination of a strong base in an aprotic solvent is a well-established method for achieving high N1-selectivity in the alkylation of substituted indazoles.[4][8]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic substitution reaction. First, sodium hydride deprotonates the 3-bromo-6-nitro-1H-indazole at the N1 position, forming a resonance-stabilized indazolide anion. This anion then attacks the electrophilic methyl group of methyl iodide (CH₃I), displacing the iodide ion and forming the desired N1-methylated product.

Caption: N-methylation of 3-bromo-6-nitro-1H-indazole.

The overall experimental workflow is designed to ensure an anhydrous environment and controlled reaction conditions to maximize yield and regioselectivity.

Caption: Experimental workflow for N1-methylation.

Detailed Experimental Protocol

Materials and Equipment
Reagent/Material CAS Number Molecular Formula Recommended Purity
3-Bromo-6-nitro-1H-indazole70343-46-7C₇H₄BrN₃O₂>97%
Sodium Hydride (NaH)7646-69-7NaH60% dispersion in mineral oil
Methyl Iodide (CH₃I)74-88-4CH₃I>99%, stabilized
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O<50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Hexane110-54-3C₆H₁₄ACS Grade
Saturated aq. NH₄ClN/ANH₄ClN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Granular
Silica Gel63231-67-4SiO₂230-400 mesh

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, bubbler, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Dissolution: To the flask, add 3-bromo-6-nitro-1H-indazole (1.0 equiv). Add anhydrous THF (approx. 10-15 mL per gram of starting material) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper inert atmosphere setup.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry as the sodium salt of the indazole forms.

  • Methylation: Add methyl iodide (1.1 equiv) to the dropping funnel and dilute with a small amount of anhydrous THF. Add the methyl iodide solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours or until the starting material is consumed, as monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or water until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Work-up: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point. The molecular weight of the product is 256.06 g/mol .[1][2]

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from ignition sources.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Solvents: THF, ethyl acetate, and hexane are flammable. Work in a fume hood and avoid open flames.

  • Always wear appropriate PPE throughout the experiment.

Conclusion

This protocol provides a reliable and regioselective method for the synthesis of this compound. By leveraging the thermodynamic stability of the N1-substituted indazole through the use of a strong base in an aprotic solvent, this procedure offers a high-yielding pathway to a valuable chemical intermediate. The principles and techniques described herein are applicable to the broader field of heterocyclic chemistry, particularly for researchers and scientists engaged in the synthesis of complex molecules for drug discovery and development.

References

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. [Link]

  • Various Authors. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Sourced from multiple publications within the platform. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • DeAngelis, A., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]

  • Singh, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole. PubMed. [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26233-26243. [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

Sources

Application Notes and Protocols for the Regioselective N-Methylation of 3-bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indazoles is a cornerstone reaction in medicinal chemistry, yielding scaffolds of significant therapeutic interest.[1][2][3] However, the inherent nucleophilicity of both the N1 and N2 positions of the indazole ring presents a persistent challenge in achieving regioselectivity.[4][5][6] This guide provides a detailed examination of the N-methylation of 3-bromo-6-nitro-1H-indazole, a versatile building block for complex pharmaceutical agents. We present two distinct, field-proven protocols designed to selectively afford either the N1-methyl or N2-methyl isomer by leveraging the principles of thermodynamic and kinetic control. The causality behind experimental choices, detailed step-by-step procedures, isomer characterization, and critical safety protocols are discussed to provide researchers with a self-validating and robust synthetic framework.

Introduction: The Regiochemical Challenge of Indazole Alkylation

The indazole nucleus is a privileged scaffold found in numerous marketed drugs, where N-alkylation is a common strategy to modulate pharmacological properties.[3][7] The reaction of an N-unsubstituted indazole, such as 3-bromo-6-nitro-1H-indazole, with a methylating agent can produce a mixture of two regioisomers: 3-bromo-1-methyl-6-nitro-1H-indazole (N1-isomer) and 3-bromo-2-methyl-6-nitro-2H-indazole (N2-isomer). The ratio of these products is not arbitrary; it is dictated by a subtle interplay of steric and electronic factors, which can be expertly manipulated by the choice of base, solvent, and temperature.[1][2][8]

Generally, the 1H-indazole tautomer is thermodynamically more stable than its 2H-counterpart.[4][5] Consequently, reaction conditions that permit equilibrium between the isomeric products will favor the more stable N1-alkylated derivative (thermodynamic control).[9][10] Conversely, conditions under which the reaction is rapid and irreversible often yield the N2-alkylated product, which frequently results from the kinetically favored deprotonation or attack at the more accessible N2 position (kinetic control).[6][9] The following protocols are designed to exploit these principles to achieve high selectivity for each isomer.

G cluster_0 Reaction Pathways Indazole 3-bromo-6-nitro-1H-indazole Anion Indazole Anion Indazole->Anion Base N1_Product N1-Methyl Isomer (Thermodynamic Product) Anion->N1_Product Me-X Equilibration (e.g., NaH, THF) N2_Product N2-Methyl Isomer (Kinetic Product) Anion->N2_Product Me-X Irreversible (e.g., Milder Base) N2_Product->N1_Product Isomerization (under thermodynamic conditions)

Caption: General pathways for N1 (thermodynamic) vs. N2 (kinetic) methylation.

Protocol I: Selective Synthesis of this compound (N1-Isomer)

This protocol leverages thermodynamic control to achieve high selectivity for the N1-isomer. The use of sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF) ensures the formation of the indazole anion, allowing the system to equilibrate to the most stable N1-methylated product.[1][2][8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-bromo-6-nitro-1H-indazole≥98%CommercialStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialHandle with extreme caution
Methyl Iodide (MeI)≥99%CommercialToxic/Carcinogen. Handle in fume hood
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialMust be dry
Saturated aq. NH₄ClReagent GradeLab PreparedFor quenching
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
BrineSaturated NaCl solutionLab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor chromatography
Experimental Workflow

G start Start dissolve Dissolve indazole in anhydrous THF under N₂ start->dissolve cool1 Cool to 0 °C (ice bath) dissolve->cool1 add_nah Add NaH (60%) portion-wise cool1->add_nah warm1 Stir at RT for 30 min add_nah->warm1 cool2 Re-cool to 0 °C warm1->cool2 add_mei Add MeI dropwise cool2->add_mei warm2 Stir at RT until completion (TLC/LC-MS) add_mei->warm2 quench Carefully quench with sat. aq. NH₄Cl warm2->quench extract Extract with EtOAc (3x) quench->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via silica gel column chromatography dry->purify end Obtain N1-Isomer purify->end

Caption: Workflow for the selective N1-methylation of 3-bromo-6-nitro-1H-indazole.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-6-nitro-1H-indazole (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 10-15 mL per gram of indazole) and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) in small portions. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. The solution may become a thicker slurry.

  • Methylation: Cool the mixture back down to 0 °C and add methyl iodide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This may take 1-4 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.

Protocol II: Selective Synthesis of 3-bromo-2-methyl-6-nitro-2H-indazole (N2-Isomer)

Achieving high selectivity for the N2-isomer often requires conditions that favor kinetic control. While various methods exist, such as using Mitsunobu conditions or specific catalysts[8][11], a practical approach involves using a milder base and a polar aprotic solvent, which can favor attack at the N2 position. Cesium carbonate has been shown to influence regioselectivity in indazole alkylations.[4][5] This protocol serves as a robust starting point, though the N1/N2 ratio should be carefully determined and optimized.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-bromo-6-nitro-1H-indazole≥98%CommercialStarting material
Cesium Carbonate (Cs₂CO₃)≥99%CommercialBase
Methyl Iodide (MeI)≥99%CommercialToxic/Carcinogen. Handle in fume hood
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Deionized WaterLab Grade-For work-up
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
BrineSaturated NaCl solutionLab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor chromatography
Experimental Workflow

G start Start dissolve Dissolve indazole in anhydrous DMF start->dissolve add_base Add Cs₂CO₃ dissolve->add_base add_mei Add MeI dropwise at room temperature add_base->add_mei heat Heat reaction to 50 °C add_mei->heat monitor Stir until completion (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool workup Pour into water and extract with EtOAc (3x) cool->workup wash Wash organic layers with water and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via silica gel column chromatography (careful separation of isomers) dry->purify end Obtain N2-Isomer purify->end

Caption: Workflow for the N2-methylation of 3-bromo-6-nitro-1H-indazole.

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-6-nitro-1H-indazole (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indazole) and stir the suspension.

  • Methylation: Add methyl iodide (1.5 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. This may take several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an equal volume of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water (3x) to remove residual DMF, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Careful flash column chromatography on silica gel is required to separate the 3-bromo-2-methyl-6-nitro-2H-indazole from the N1-isomer and any unreacted starting material.

Isomer Characterization and Purification

Distinguishing between the N1 and N2 alkylated indazole isomers is non-trivial and requires careful analytical characterization.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential. The chemical shifts of the protons and carbons on the indazole ring will differ between the two isomers. Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the methyl group to either N1 or N2 by observing correlations between the methyl protons and the carbons of the indazole core.[8]

  • Chromatography: The two isomers typically have different polarities and can be separated by silica gel chromatography.[12] The N2-isomer is often less polar than the N1-isomer. Developing an effective solvent system using TLC is a critical preliminary step. For difficult separations, alternative purification techniques like recrystallization from a mixed solvent system can be highly effective and scalable.[13]

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing these reactions.

  • General Handling: All manipulations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.[14]

  • Reagent-Specific Hazards:

    • Methylating Agents (MeI): Methyl iodide is a potent carcinogen and is highly toxic upon inhalation and skin contact. Always handle it with extreme caution in a fume hood using a syringe or cannula for transfers. Have a quench solution (e.g., sodium thiosulfate) readily available.

    • Sodium Hydride (NaH): NaH is a water-reactive, flammable solid. It can ignite spontaneously in moist air. It must be handled under an inert atmosphere (nitrogen or argon) and away from any water sources.

    • Solvents (THF, DMF): Tetrahydrofuran is highly flammable and can form explosive peroxides.[15] N,N-Dimethylformamide is a combustible liquid and is readily absorbed through the skin.

  • Spill & Waste Management: In case of a spill, evacuate the area and contain the spill with an appropriate absorbent material (e.g., vermiculite).[16] All chemical waste, including solvents and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429. [Link]

  • Vallecilla-Reyes, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Chem Catalyst Pro. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. Chem Catalyst Pro. [Link]

  • Roughley, S. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Gaikwad, D. D., et al. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Vallecilla-Reyes, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Roughley, S. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Al-dujaili, A. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Knowledge Sourcing Intelligence. (2025). What are the safety precautions for handling methyl acetate 79 20 9 cas?. Knowledge Sourcing Intelligence. [Link]

  • New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. NJ.gov. [Link]

  • Roughley, S. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Wang, B., et al. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

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Application Notes and Protocols for the One-Pot Synthesis of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery

The 1H-indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with diverse pharmacological activities. Its structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for potent and selective ligands for numerous biological targets.

Clinically successful drugs such as the anti-cancer agents Niraparib and Pazopanib, and the antiemetic Granisetron, feature the 1H-indazole core, highlighting its significance in therapeutic development. The demand for novel indazole derivatives continues to grow, driving the need for efficient, robust, and scalable synthetic methodologies. Traditional multi-step syntheses are often time-consuming and generate significant waste. Consequently, one-pot synthetic strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, have emerged as a powerful tool for the rapid and sustainable production of substituted 1H-indazoles.

This technical guide provides an in-depth exploration of several field-proven, one-pot methodologies for the synthesis of substituted 1H-indazoles. Each section is designed to offer not just a protocol, but a comprehensive understanding of the underlying chemical principles, enabling researchers to make informed decisions in their synthetic endeavors.

Methodology 1: Copper-Catalyzed Intramolecular N-Arylation of ortho-Haloarylhydrazones

This approach is a powerful and widely used one-pot method for the synthesis of N-aryl-1H-indazoles. The reaction proceeds through an initial condensation of an ortho-haloaryl aldehyde or ketone with a hydrazine to form a hydrazone intermediate, which then undergoes an intramolecular copper-catalyzed N-arylation to afford the indazole product. The use of microwave irradiation can significantly accelerate this process.[1][2]

Reaction Rationale and Mechanistic Insight

The success of this one-pot procedure hinges on the seamless orchestration of two distinct chemical transformations within a single reaction vessel. The initial formation of the arylhydrazone is typically a straightforward condensation reaction. The subsequent and crucial step is the copper-catalyzed intramolecular C-N bond formation. Copper(I) catalysts are particularly effective in promoting the Ullmann-type coupling between the hydrazone nitrogen and the ortho-halogenated aromatic ring. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Diamine ligands, for instance, are known to stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Copper_Catalyzed_Indazole_Synthesis Start o-Haloaryl Carbonyl + Hydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular N-Arylation Hydrazone->Cyclization Cu_Catalyst Cu(I) Catalyst Ligand, Base Cu_Catalyst->Cyclization Indazole Substituted 1H-Indazole Cyclization->Indazole

Caption: Workflow for Copper-Catalyzed One-Pot Indazole Synthesis.

Experimental Protocol: General Procedure for Microwave-Assisted Copper-Catalyzed Synthesis

This protocol is adapted from a microwave-assisted, one-pot, two-step procedure.[2]

Materials:

  • ortho-Halobenzaldehyde or ortho-haloacetophenone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 - 0.20 mmol)

  • Diamine ligand (e.g., 1,10-phenanthroline) (0.1 - 0.22 mmol)

  • Base (e.g., KOH or K2CO3) (2.0 mmol)

  • Solvent (e.g., DMF or PEG-400) (3-5 mL)

Procedure:

  • To a microwave reaction vessel, add the ortho-haloaryl carbonyl (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Seal the vessel and heat in a microwave reactor at 160 °C for 10 minutes to form the arylhydrazone.

  • Cool the vessel, then add CuI (0.05 - 0.20 mmol), the diamine ligand (0.1 - 0.22 mmol), base (2.0 mmol), and the solvent (3-5 mL).

  • Reseal the vessel and heat in the microwave reactor at 160 °C for an additional 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Scope and Limitations
Starting Material (ortho-Haloaryl Carbonyl)HydrazineYield (%)Reference
2-IodobenzaldehydePhenylhydrazineGood to Excellent[2]
2-BromobenzaldehydePhenylhydrazineGood to Excellent[2][3]
2-ChlorobenzaldehydePhenylhydrazineGood to Excellent[2][4]
2-BromoacetophenonePhenylhydrazineGood[2]
Substituted 2-ChlorobenzaldehydesSubstituted Phenylhydrazines10-70[4]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The use of iodo- and bromo-substituted precursors generally gives higher yields than chloro-substituted ones.[4]

Methodology 2: One-Pot Aryne Annulation

This elegant one-pot strategy provides access to 1-alkyl-1H-indazoles from readily available 1,1-dialkylhydrazones and ortho-(trimethylsilyl)aryl triflates as aryne precursors.[5] The reaction proceeds via an in situ generation of a reactive aryne intermediate, followed by a [3+2] cycloaddition with the hydrazone.

Reaction Rationale and Mechanistic Insight

The core of this methodology lies in the fluoride-induced generation of a highly reactive aryne from an o-(trimethylsilyl)aryl triflate. The hydrazone is first activated, for instance, by chlorination with N-chlorosuccinimide (NCS), to form a species that can readily participate in a cycloaddition with the aryne. The resulting intermediate then undergoes a series of steps, including elimination and aromatization, to furnish the final 1-alkyl-1H-indazole product. This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates.[5]

Aryne_Annulation_Workflow Hydrazone 1,1-Dialkylhydrazone Activation Activation (e.g., NCS) Hydrazone->Activation Aryne_Precursor o-(TMS)aryl triflate Aryne_Generation Aryne Generation (CsF) Aryne_Precursor->Aryne_Generation Cycloaddition [3+2] Cycloaddition Activation->Cycloaddition Aryne_Generation->Cycloaddition Indazole 1-Alkyl-1H-Indazole Cycloaddition->Indazole Aromatization

Caption: One-Pot Aryne Annulation for 1-Alkyl-1H-Indazole Synthesis.

Experimental Protocol: General One-Pot NCS-Chlorination/Aryne Annulation Procedure

This protocol is based on the work of Gulevskaya and co-workers.[5]

Materials:

  • 1,1-Dialkylhydrazone (1.25 equiv.)

  • N-Chlorosuccinimide (NCS) (1.38 equiv.)

  • o-(Trimethylsilyl)phenyl triflate (1.0 equiv.)

  • Cesium fluoride (CsF) (3.0 equiv.)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a solution of the 1,1-dialkylhydrazone (1.25 equiv.) in anhydrous acetonitrile under an inert atmosphere, add NCS (1.38 equiv.).

  • Stir the reaction mixture at 65 °C for 1 hour.

  • To the same reaction vessel, add more anhydrous acetonitrile, CsF (3.0 equiv.), and the o-(trimethylsilyl)phenyl triflate (1.0 equiv.).

  • Continue stirring the reaction mixture at 65 °C for an additional 10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-alkyl-1H-indazole.

Data Summary: Substrate Scope
Hydrazone Substituent (R1)Aryne PrecursorYield (%)Reference
Phenylo-(TMS)phenyl triflate78[5]
4-Methoxyphenylo-(TMS)phenyl triflate72[5]
4-Bromophenylo-(TMS)phenyl triflate65[5]
2-Thienylo-(TMS)phenyl triflate68[5]
Vinylo-(TMS)phenyl triflate55[5]

Note: Electron-poor aryl hydrazones may result in lower yields. The reaction tolerates various functional groups, including halogens and alkynes.

Methodology 3: SNAr-Terminated Domino Reaction

This one-pot approach is particularly effective for the synthesis of 1-aryl-1H-indazoles, especially those bearing electron-withdrawing groups on the indazole core. The strategy involves the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) reaction to close the indazole ring.[6]

Reaction Rationale and Mechanistic Insight

The key to this one-pot synthesis is the presence of an electron-withdrawing group (such as a nitro group) on the aromatic ring of the ortho-haloaryl carbonyl starting material. This group activates the aromatic ring towards nucleophilic attack. The reaction commences with the condensation of an ortho-fluoroaryl carbonyl with an arylhydrazine to form the corresponding hydrazone. In the same pot, a base is used to deprotonate the hydrazone, generating a nucleophilic nitrogen that readily attacks the electron-deficient aromatic ring, displacing the fluoride and forming the indazole ring in a domino fashion.[6]

Experimental Protocol: General One-Pot Procedure for 1-Aryl-3-methyl-5-nitro-1H-indazoles

This protocol is adapted from the work of Bunce and co-workers.[6]

Materials:

  • 2-Fluoro-5-nitroacetophenone (1.0 mmol)

  • Arylhydrazine hydrochloride (1.1 mmol)

  • Potassium carbonate (K2CO3) (3.0 mmol)

  • 4 Å molecular sieves (30 wt%)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 2-fluoro-5-nitroacetophenone (1.0 mmol), the arylhydrazine hydrochloride (1.1 mmol), K2CO3 (3.0 mmol), and 4 Å molecular sieves (30 wt%).

  • Add anhydrous DMF and stir the mixture at 90 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • The crude product is often pure enough, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Representative Yields
ArylhydrazineYield (%)Reference
Phenylhydrazine hydrochloride95[6]
4-Methoxyphenylhydrazine hydrochloride96[6]
4-Chlorophenylhydrazine hydrochloride87[6]
3-(Trifluoromethyl)phenylhydrazine hydrochloride73[6]

Methodology 4: Classical Diazotization of o-Toluidine

While not a contemporary one-pot reaction in the same vein as the previous examples, the synthesis of the parent 1H-indazole from o-toluidine via diazotization is a foundational method that proceeds through a sequence of in-situ transformations.[7][8] It serves as a valuable benchmark and is still employed for the synthesis of certain indazole derivatives.

Reaction Rationale and Mechanistic Insight

This synthesis involves the diazotization of the amino group of o-toluidine using a nitrosating agent, typically generated in situ from sodium nitrite and an acid. The resulting diazonium salt then undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group, leading to the formation of the indazole ring after rearomatization. The reaction conditions, particularly temperature, need to be carefully controlled to avoid decomposition of the diazonium salt.

Diazotization_Workflow Toluidine o-Toluidine Diazonium Diazonium Salt Intermediate Toluidine->Diazonium Nitrosation Nitrosating Agent (NaNO2, Acid) Nitrosation->Diazonium Cyclization Intramolecular Cyclization Diazonium->Cyclization Indazole 1H-Indazole Cyclization->Indazole

Caption: Synthesis of 1H-Indazole via Diazotization of o-Toluidine.

Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine

This is a classical procedure and should be performed with appropriate safety precautions.[7]

Materials:

  • o-Toluidine

  • Acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Nitric acid

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and nitrosate by the rapid admission of a stream of nitrous gases (generated from the action of nitric acid on sodium nitrite). Maintain the temperature between 1-4 °C.

  • Once the nitrosation is complete, pour the solution onto ice water.

  • Extract the oily product with benzene.

  • Wash the benzene extract with water and then with a small amount of methanol to remove residual acetic anhydride.

  • Allow the benzene solution of N-nitroso-o-acetotoluidide to decompose, which can be facilitated by gentle warming.

  • After decomposition is complete, boil the solution briefly.

  • Extract the cooled solution with hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the precipitate by filtration and purify by recrystallization.

Conclusion

The one-pot synthesis of substituted 1H-indazoles represents a significant advancement in synthetic organic chemistry, offering streamlined and efficient access to this medicinally important class of compounds. The methodologies presented herein—copper-catalyzed N-arylation, aryne annulation, SNAr-terminated domino reactions, and classical diazotization—each provide unique advantages in terms of substrate scope, reaction conditions, and the types of substituents that can be introduced. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to select and optimize the most suitable synthetic route for their specific target molecules, thereby accelerating the pace of drug discovery and development.

References

  • Gulevskaya, A. V., & Pozharskii, A. F. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 10(12), 2409–2412. [Link]

  • Chabukswar, A., Kuchekar, B., Lokhande, P., Tryambake, M., Sangshetti, J., Pagare, B., & kadam, P. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]

  • Bunce, R. A., Nammalwar, B., & Akella, S. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 665. [Link]

  • Bunce, R. A., Nammalwar, B., & Akella, S. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]

  • Pabba, C., Padiya, K. J., & Latha, D. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2012). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. National Center for Biotechnology Information. [Link]

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p.536. [Link]

  • Kim, H., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Kim, H., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ResearchGate. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2012). One-Pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. [Link]

  • Pabba, C., Padiya, K. J., & Latha, D. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Center for Biotechnology Information. [Link]

  • Bae, Y. K., & Cho, C. S. (2013). Copper(I) salt/PEG-400 catalysis in one-pot direct synthesis of 1-aryl-1 H -indazoles from 2-bromobenzaldehydes and arylhydrazines. ResearchGate. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pant, P., & Joshi, A. (2014). MICROWAVE ASSISTED SIMPLE SYNYHETIC ROUTE FOR THE SYNTHESIS OF MEDICINALLY IMPORTANT PYRAZOLE SCAFFOLDS. Heterocyclic Letters, 4(3), 377-382. [Link]

  • de Oliveira, R. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 438-445. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Flow Chemistry Synthesis for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift in Indazole Synthesis

Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals used in oncology, inflammation, and neurodegenerative disease.[1][2][3] Traditional batch synthesis of these vital heterocyclic scaffolds, however, is often fraught with challenges. Methods such as the Davis-Beirut reaction or intramolecular cyclizations can involve hazardous reagents, harsh conditions, and present significant scalability issues.[3][4] The management of potentially explosive intermediates, like diazonium salts, in large-scale batch reactors poses considerable safety risks.[5][6][7][8]

Continuous flow chemistry emerges as a transformative solution, offering a safer, more efficient, and scalable platform for the synthesis of substituted indazoles.[9][10][11][12][13] This technology mitigates the risks associated with hazardous intermediates by generating and consuming them in situ within the small, controlled volume of a microreactor.[7][14] The superior heat and mass transfer characteristics of flow reactors allow for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced reproducibility.[15]

These application notes provide a detailed guide to the synthesis of substituted indazoles using continuous flow technology, grounded in established scientific principles and field-proven methodologies.

The Strategic Advantage of Flow Chemistry for Indazole Synthesis

The adoption of continuous flow processing for the synthesis of indazoles and other nitrogen-containing heterocycles is driven by several key advantages over traditional batch methods:[9][16][17]

  • Enhanced Safety: Diazotization reactions, a common route to indazoles, involve the formation of unstable diazonium salts.[5][6] In a flow reactor, these high-energy intermediates are generated and immediately consumed in a continuous stream, minimizing the quantity present at any given moment and significantly reducing the risk of uncontrolled decomposition.[5][7][8]

  • Precise Process Control: Flow reactors offer unparalleled control over critical reaction parameters such as temperature, pressure, and residence time.[15] This precise control is crucial for optimizing reaction conditions, minimizing side-product formation, and ensuring consistent product quality.[18][19] The high surface-area-to-volume ratio of microreactors facilitates rapid heat exchange, preventing thermal runaway reactions that can be a concern in large batch vessels.[15]

  • Improved Efficiency and Yield: The enhanced mixing and heat transfer in flow systems often lead to faster reaction rates and higher yields compared to batch processes.[10][18] Reactions that may take hours in a flask can often be completed in minutes within a heated and pressurized flow reactor.

  • Scalability: Scaling up a flow chemistry process is typically more straightforward than scaling up a batch reaction.[20] Instead of redesigning a larger, more complex reactor, throughput can be increased by either running the system for longer periods or by "numbering-up" – operating multiple reactors in parallel.[21][22]

  • Green Chemistry Principles: Flow chemistry aligns well with the principles of green chemistry by reducing solvent waste, improving energy efficiency, and minimizing the generation of hazardous byproducts.[23][24][25][26][27]

Core Synthetic Strategy: Diazotization and Intramolecular Cyclization

A robust and widely applicable method for the flow synthesis of indazoles involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. This strategy leverages the ability of flow reactors to safely handle the transient diazonium intermediate.

Visualizing the Workflow

Flow_Synthesis_Workflow cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Purification ReagentA Solution A: Substituted Aniline in Acetic Acid Pumps Syringe Pumps ReagentA->Pumps ReagentB Solution B: Sodium Nitrite in Water ReagentB->Pumps Mixer Pumps->Mixer Precise Flow Rates Reactor Heated Microreactor Coil (e.g., PFA tubing) Mixer->Reactor Initiates Diazotization BPR Back Pressure Regulator Reactor->BPR Intramolecular Cyclization Quench Collection in Quenching Solution BPR->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Substituted Indazole Purification->Product

Caption: General workflow for the continuous flow synthesis of substituted indazoles.

Protocol 1: General Procedure for the Synthesis of 3-Substituted-1H-indazoles

This protocol is adapted from a general method for the one-step synthesis of substituted indazoles utilizing a flow reactor.[11][12][13] It describes the formation of the indazole ring system from a substituted 2'-aminoacetophenone derivative.

Materials and Equipment
  • Starting Material: Substituted 2'-aminoacetophenone derivative

  • Reagents: Glacial acetic acid, Sodium nitrite, Deionized water, Saturated sodium bicarbonate solution, Ethyl acetate

  • Equipment:

    • Two high-precision syringe pumps

    • T-mixer

    • PFA (or similar inert) tubing for the reactor coil (e.g., 10 mL volume)

    • Heated reactor module capable of maintaining a constant temperature

    • Back pressure regulator (BPR)

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Flash chromatography system

Experimental Procedure
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of the substituted 2'-aminoacetophenone derivative in glacial acetic acid.

    • Solution B: Prepare a 1.0 M aqueous solution of sodium nitrite.

  • Flow Reactor Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • Set the heated reactor module to the desired temperature (e.g., 100 °C).

    • Set the back pressure regulator to maintain a system pressure of approximately 10 bar. This helps to suppress solvent boiling and ensures smooth flow.

  • Reaction Execution:

    • Using the syringe pumps, introduce Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.

    • The combined stream immediately enters the heated reactor coil where the diazotization and subsequent intramolecular cyclization occur.

    • The output from the reactor passes through the back pressure regulator and is collected in a flask containing a stirred solution of saturated sodium bicarbonate to quench the reaction.

  • Work-up and Purification:

    • Once the desired amount of starting material has been processed, continue pumping solvent through the system to flush out any remaining reactants.

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indazole.

Data Summary (Illustrative)

The following table provides representative data for the synthesis of various substituted indazoles using a similar flow protocol. Actual results will vary based on the specific substrate and optimized conditions.

EntrySubstituent (R)Temperature (°C)Residence Time (min)Yield (%)
1H1001085
25-Cl1001082
35-F1001088
45-NO₂1201575
53-CH₃1001091

Protocol 2: Cadogan Reaction for N-Substituted Indazoles in Flow

The Cadogan reaction provides a route to N-substituted indazoles via reductive cyclization of nitroaromatic imines. This transformation can be efficiently performed under high-temperature flow conditions.[28]

Reaction Schematic

Cadogan_Reaction Start Nitroaromatic Imine Intermediate Nitrene Intermediate Start->Intermediate Deoxygenation Reagent Triethyl Phosphite Product N-Aryl Indazole Intermediate->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Cadogan reaction for indazole synthesis.

Materials and Equipment
  • Starting Material: Substituted nitroaromatic imine

  • Reagent: Triethyl phosphite (used as both reagent and solvent)

  • Equipment:

    • One high-precision syringe pump

    • Two heated reactor modules in series

    • Back pressure regulator

    • Collection vessel and standard purification apparatus

Experimental Procedure
  • Reagent Preparation:

    • Prepare a solution of the nitroaromatic imine substrate in triethyl phosphite (e.g., 0.1 M).

  • Flow Reactor Setup:

    • Configure a flow system with a single pump feeding into two coiled reactors connected in series.

    • Set the temperature of both reactors to 150 °C.[28]

  • Reaction Execution:

    • Pump the solution of the nitroaromatic imine in triethyl phosphite through the two heated reactors at a flow rate that provides a total residence time of 1 hour.[28]

    • Collect the output from the second reactor.

  • Work-up and Purification:

    • Concentrate the collected solution under high vacuum to remove excess triethyl phosphite.

    • Purify the resulting residue by column chromatography to yield the N-aryl indazole.[28]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion Insufficient residence time or temperature.Increase the reactor temperature in increments of 10-20 °C. Decrease the flow rate to increase residence time.
Clogging/Precipitation Poor solubility of starting materials, intermediates, or products.Screen alternative solvents or solvent mixtures.[29] Increase system pressure. Use a more dilute solution.
Side Product Formation Temperature too high, leading to decomposition. Incorrect stoichiometry.Optimize the reaction temperature.[29] Adjust the relative flow rates of reagent streams to fine-tune stoichiometry.
Inconsistent Flow/Pressure Air bubbles in the pump lines. Leak in the system.Degas all solutions before use. Check all fittings and connections for leaks.

Conclusion

The transition from batch to continuous flow synthesis represents a significant advancement in the production of substituted indazoles.[9][16] By leveraging the inherent safety, efficiency, and scalability of flow chemistry, researchers and drug development professionals can accelerate the discovery and manufacturing of these critical pharmaceutical building blocks. The protocols outlined in these notes provide a practical framework for implementing this powerful technology, enabling the rapid and reliable synthesis of a diverse range of indazole derivatives.

References

  • Advances in Continuous‐Flow Synthesis of Nitrogen‐Containing Heterocycles Through Sequence Transformations in the Past Decade (2016–2025) . ResearchGate. Available at: [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis . ResearchGate. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . MDPI. Available at: [Link]

  • Flow reaction reduces aryl diazonium safety risk . C&EN Global Enterprise. Available at: [Link]

  • Flow Chemistry for the Synthesis of Heterocycles . springerprofessional.de. Available at: [Link]

  • Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds . PubMed. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor . ResearchGate. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor . ACS Publications. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health. Available at: [Link]

  • Recent advances in continuous flow synthesis of heterocycles . PubMed. Available at: [Link]

  • Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 . RSC Publishing. Available at: [Link]

  • Flow Chemistry . NJ Bio, Inc. Available at: [Link]

  • Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology . Wiley Online Library. Available at: [Link]

  • 9 Reasons to Perform Flow Chemistry . Lab Unlimited. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor . Vapourtec. Available at: [Link]

  • Main advantages of flow chemistry on the drug discovery and development pipeline . ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients . SciELO. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Use of Green chemistry metrics to analyze batch & continuous processing systems . ResearchGate. Available at: [Link]

  • From discovery to production: Scale-out of continuous flow meso reactors . ResearchGate. Available at: [Link]

  • Sustainability of flow chemistry and microreaction technology . RSC Publishing. Available at: [Link]

  • Scale-up of Continuous Chemical Synthesis Systems . DSpace@MIT. Available at: [Link]

  • Continuous Flow in Green Chemistry Principles . AM Technology. Available at: [Link]

  • Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes . National Institutes of Health. Available at: [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA) . ResearchGate. Available at: [Link]

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Application Notes & Protocols: 3-Bromo-1-methyl-6-nitro-1H-indazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery and development. 3-Bromo-1-methyl-6-nitro-1H-indazole emerges as a particularly valuable building block, offering two distinct and orthogonally reactive sites for molecular elaboration. The C-3 bromine atom is primed for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions, while the C-6 nitro group serves as a versatile precursor to an amino functionality, opening avenues for a host of derivatizations.

This guide provides an in-depth exploration of the synthetic utility of this compound, presenting field-proven protocols for key transformations. The methodologies are designed to be robust and reproducible, empowering researchers to leverage this building block for the synthesis of novel, high-value compounds.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 74209-32-8[3][4]
Molecular Formula C₈H₆BrN₃O₂[3][4]
Molecular Weight 256.06 g/mol [4]
Appearance Light yellow solid / Yellow crystals[5][6]
Purity Typically ≥95-97%[3][4]
Storage 2-8°C, protect from light, store under inert gas (e.g., nitrogen)[3][4]
Safety and Handling Precautions

As a brominated nitroaromatic compound, this compound requires careful handling to minimize risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the solid and its solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][9]

  • Handling Solid: Avoid generating dust when weighing or transferring the material. Use dry clean-up procedures like gentle sweeping or vacuuming for any spills.[7][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][7] Nitroaromatic compounds can present risks if heated rapidly or uncontrollably.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][11][12] The C-3 bromine of the indazole serves as an excellent handle for this transformation.

Causality in Protocol Design

The chosen protocol employs a palladium catalyst, specifically one bearing phosphine ligands like Pd(dppf)Cl₂ or Pd(PPh₃)₄, which are effective for coupling aryl bromides.[13][14] The base (e.g., K₂CO₃ or Na₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11][15] A mixed solvent system, such as DME/water or Dioxane/water, aids in dissolving both the organic substrate and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[13][16]

Detailed Protocol: Synthesis of 1-Methyl-3-aryl-6-nitro-1H-indazole
  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be deactivated by oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,2-dimethoxyethane, DME) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0-3.0 equiv.).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-indazole derivative.

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification A Weigh Reagents: - 3-Bromo-indazole (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) B Add to Flame-Dried Schlenk Flask A->B C Purge with Inert Gas (Ar/N2) B->C D Add Degassed Solvent (DME) & Base (aq. K2CO3) C->D E Heat to 80-90°C (2-12h) D->E F Monitor by TLC / LC-MS E->F G Cool & Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4) & Concentrate H->I J Purify via Column Chromatography I->J K Pure 3-Aryl-Indazole J->K

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

For the synthesis of 3-amino-indazole derivatives, the Buchwald-Hartwig amination stands as a premier method.[17] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[17][18]

Causality in Protocol Design

The success of the Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center.[19] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often employed. These ligands facilitate the crucial, and often slow, reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the active amine nucleophile without competing in side reactions.[19] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Detailed Protocol: Synthesis of 1-Methyl-3-(alkyl/arylamino)-6-nitro-1H-indazole
  • Reagent Preparation: In a glovebox or under a robust stream of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and thoroughly purge with argon or nitrogen.

  • Reactant and Solvent Addition: Add the amine coupling partner (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the target 3-amino-indazole product.

Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep 1. Anhydrous Setup (Glovebox) cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification A Combine Solids: - 3-Bromo-indazole (1 eq) - Pd Precatalyst/Ligand - Base (NaOtBu) B Add Amine (1.2 eq) & Anhydrous Toluene A->B C Heat to 80-110°C (4-24h) B->C D Monitor by TLC / LC-MS C->D E Cool & Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Pure 3-Amino-Indazole H->I

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Application 3: Functionalization via the Nitro Group

The nitro group is a powerful synthetic handle. Its reduction to an amine is a fundamental transformation that provides a nucleophilic site for further derivatization, such as acylation, sulfonylation, or reductive amination, dramatically increasing molecular complexity.

Causality in Protocol Design

The reduction of aromatic nitro compounds is a classic transformation.[20] While catalytic hydrogenation is effective, it may not be compatible with other reducible functional groups. A chemical reduction using stannous chloride (SnCl₂) in an alcoholic solvent like ethanol or in ethyl acetate is a robust and highly selective method.[20][21][22] SnCl₂ is a mild reducing agent that is well-tolerated by many functional groups, including aryl halides, making it ideal for this substrate. The reaction typically proceeds at elevated temperatures to ensure a reasonable reaction rate.

Detailed Protocol: Reduction of the Nitro Group to an Amine
  • Reagent Preparation: To a round-bottom flask, add the 3-functionalized-1-methyl-6-nitro-1H-indazole (1.0 equiv.) and dissolve it in ethanol or ethyl acetate.

  • Reductant Addition: Add anhydrous stannous chloride (SnCl₂, 4.0-5.0 equiv.) to the solution. The reaction is often exothermic, so the addition may be done portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This step neutralizes the acidic tin salts and precipitates tin hydroxides.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-functionalized-1-methyl-1H-indazol-6-amine, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.

Reaction Pathway Visualization

Nitro_Reduction_Pathway cluster_deriv Further Derivatization Start 3-Substituted-6-Nitro-Indazole Step1 Reduction (SnCl2, EtOH, Reflux) Start->Step1 Product_Amine 3-Substituted-6-Amino-Indazole Step1->Product_Amine Deriv1 Acylation (Acyl Chloride, Base) Product_Amine->Deriv1 e.g. Deriv2 Sulfonylation (Sulfonyl Chloride, Base) Product_Amine->Deriv2 Product_Amide 6-Acylamido-Indazole Deriv1->Product_Amide Product_Sulfonamide 6-Sulfonamido-Indazole Deriv2->Product_Sulfonamide

Caption: Pathway for Nitro Group Reduction and Derivatization.

References

  • ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Available at: [Link]

  • Taylor & Francis Online. Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available at: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. Available at: [Link]

  • PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Available at: [Link]

  • PubMed. Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. Available at: [Link]

  • National Institutes of Health (NIH). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ALFA AESAR. SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Available at: [Link]

  • YouTube. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Molbase. This compound CAS No.: 74209-32-8. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • YouTube. Suzuki Coupling. Available at: [Link]

  • Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents. Synthesis method of indazole compound.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 3-Bromo-1-methyl-6-nitro-1H-indazole via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of complex pharmaceutical agents.[1] The purity of this intermediate is paramount, as the presence of synthetic byproducts or unreacted starting materials can impede downstream reactions and introduce impurities into the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodologies outlined herein are designed to ensure high purity and yield, addressing common challenges encountered during the separation of functionalized indazole derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueReference
CAS Number 74209-32-8[1][2]
Molecular Formula C₈H₆BrN₃O₂[2]
Molecular Weight 256.06 g/mol [2]
Appearance Typically a solid-
Melting Point 154-156 °C[2]
Boiling Point (Predicted) 388.3 ± 22.0 °C at 760 mmHg[2]
Density (Predicted) 1.87 ± 0.1 g/cm³[2]

Note: Physical properties such as boiling point and density are predicted values and should be used as a general guide.

Principle of Separation: Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3] For the purification of this compound, a normal-phase chromatography approach is employed. The stationary phase, silica gel, is highly polar. The mobile phase, a less polar organic solvent mixture, is passed through the column.

The separation is governed by the polarity of the compounds in the crude mixture. More polar compounds will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column more quickly. Given the presence of the polar nitro group and the indazole core, this compound is a moderately polar compound. The selection of an appropriate mobile phase is therefore critical to achieving a successful separation from both less polar and more polar impurities.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM) (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis 1. TLC Analysis (Optimize Solvent System) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Prep 3. Sample Preparation (Dry or Wet Loading) Column_Packing->Sample_Prep Sample_Loading 4. Sample Loading Sample_Prep->Sample_Loading Elution 5. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Final_Product 9. Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step 1: Thin Layer Chromatography (TLC) Analysis and Solvent System Optimization

The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase. This is most efficiently determined by preliminary TLC analysis.

  • Prepare TLC Chambers: Use a suitable container with a lid (e.g., a beaker covered with a watch glass) and line it with filter paper. Add a small amount of the test solvent system.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and visualize the separated spots under UV light (254 nm).

  • Optimize the Solvent System:

    • Starting Point: Based on literature for similar compounds, a good starting solvent system is a mixture of n-hexane and ethyl acetate.[4][5] A ratio of 9:1 (hexane:ethyl acetate) has been successfully used for the closely related 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.[4]

    • Goal: The ideal solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.4, with clear separation from impurities.

    • Adjustment:

      • If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

      • If the Rf is too high (spots move close to the solvent front), decrease the polarity by increasing the proportion of n-hexane.

Step 2: Column Preparation and Packing

Proper packing of the chromatography column is crucial to avoid channeling and ensure a high-resolution separation.

  • Column Setup: Securely clamp the glass column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Silica Slurry: In a beaker, weigh out an appropriate amount of silica gel. A general rule of thumb is to use 30-50 times the weight of the crude sample (e.g., 30-50 g of silica for 1 g of crude material). Add the chosen mobile phase (the least polar mixture if using a gradient) to the silica gel to form a pourable slurry.

  • Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to dislodge any air bubbles and ensure a uniform packing bed.

  • Equilibrate the Column: Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to protect the silica bed. Continuously pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Crucially, do not let the solvent level drop below the top of the sand layer at any point.

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase, or a more polar solvent like dichloromethane if necessary).

    • Carefully add the concentrated sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.

    • Drain the solvent until the liquid level is just at the top of the sand.

    • Gently add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

  • Dry Loading (Recommended for poor solubility):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: If TLC analysis shows good separation with a single solvent mixture, this system can be used throughout the elution process.

    • Gradient Elution: If the crude mixture contains compounds with a wide range of polarities, a gradient elution may be more effective. Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate over the course of the separation.

  • Collect Fractions: Begin collecting the eluent in appropriately sized test tubes or flasks as soon as it starts to drip from the column. The fraction size will depend on the column size and the separation efficiency.

Step 5: Analysis of Fractions and Product Isolation
  • Monitor Elution: Regularly analyze the collected fractions by TLC to determine which fractions contain the desired product. Spot multiple fractions on the same TLC plate along with a spot of the crude material for comparison.

  • Combine Pure Fractions: Once the desired compound has fully eluted, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column overloading.- Poor column packing (channeling).- Re-optimize the mobile phase using TLC; a less polar system often improves separation.- Reduce the amount of crude material loaded onto the column.- Repack the column, ensuring a uniform and bubble-free silica bed.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., n-hexane).
Product Does Not Elute (Low Rf) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.
Streaking of Spots on TLC/Column - Compound is acidic or basic and interacting strongly with the silica.- Sample is not fully dissolved or is precipitating on the column.- For basic compounds like some indazoles, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve peak shape.- Ensure the sample is fully dissolved before loading. Consider the dry loading method.
Presence of Regioisomeric Impurities - N-alkylation of the indazole precursor can sometimes yield both N1 and N2 isomers.[6]- Careful optimization of the mobile phase, potentially with a very shallow gradient, may be required to separate closely related isomers.
Presence of Unreacted Starting Material or Over-brominated Products - Incomplete reaction or side reactions during synthesis.[3]- A well-optimized gradient elution is typically effective at separating these impurities based on their differing polarities.

Safety and Handling

Nitroaromatic compounds should be handled with caution as they can be toxic.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all steps of this procedure in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 3-bromo-6-nitro-1H-indazole. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Liskon Biological. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. [Link]

  • Organic Syntheses. Indazole. [Link]

  • PubChem. 5-Nitroindazole. [Link]

  • ResearchGate. Synthetic access to N-bromoethyl-nitro-indazoles and N-vinyl-nitro-indazoles. [Link]

  • YouTube. Column Chromatography. [Link]

  • Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]

  • ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(48), 30235-30245. [Link]

  • University of Canterbury. Solubility of Organic Compounds. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1986). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp., Austin, TX. [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Pergamon Press. Solubility Data Series. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

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Application Notes and Protocols for the Recrystallization of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for Purity in Drug Development

3-Bromo-1-methyl-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities. Impurities in such starting materials can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Furthermore, in the context of API synthesis, even trace impurities can have significant impacts on the final drug product's safety and efficacy.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system.[4] An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but will have a high capacity for dissolution at an elevated temperature.[3] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the "mother liquor."[2][5]

This guide provides a detailed, experience-driven protocol for developing a robust recrystallization procedure for this compound, empowering researchers to achieve the high purity required for their research and development endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of a compound is a prerequisite for any laboratory work. While experimental data for this compound is limited, data for analogous compounds provides valuable insights.

Physicochemical Data of this compound and Related Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 74209-32-8C₈H₆BrN₃O₂256.06Not available
3-Bromo-1-methylindazole326474-67-3C₈H₇BrN₂211.0635-40
3-Methyl-6-nitro-1H-indazole6494-19-5C₈H₇N₃O₂177.16187-188
3-Bromo-6-nitro-1H-indazole70315-68-3C₇H₄BrN₃O₂242.03Not available

Data compiled from publicly available sources. The significant variation in melting points among these structurally similar compounds underscores the importance of experimental determination for the title compound.

Safety and Handling

Based on safety data sheets (SDS) for structurally related bromo-, nitro-, and indazole-containing compounds, this compound should be handled with caution as a potentially hazardous substance. The following precautions are strongly recommended:

  • Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Engineering Controls: Ensure adequate ventilation and have access to an eyewash station and safety shower.

  • Handling: Avoid creating dust. Use spark-proof tools and equipment where necessary. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Experimental Protocols

The following sections provide a detailed, step-by-step approach to developing and executing a recrystallization procedure for this compound.

Workflow for Recrystallization Protocol Development

The development of an effective recrystallization protocol is a systematic process. The following diagram illustrates the key decision points and workflow.

Recrystallization_Workflow Recrystallization Protocol Development Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_procedure Recrystallization Procedure cluster_analysis Analysis start Crude this compound safety Review Safety Data (SDS) & Don PPE start->safety solvent_selection Select Candidate Solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Water) safety->solvent_selection solubility_test Perform Small-Scale Solubility Tests (Hot vs. Cold) solvent_selection->solubility_test evaluate_solubility Evaluate Solubility Profile solubility_test->evaluate_solubility single_solvent Good Single Solvent Found? evaluate_solubility->single_solvent Ideal Profile? mixed_solvent Select Miscible Solvent Pair (Soluble/Insoluble) single_solvent->mixed_solvent No dissolution Dissolve Crude Product in Minimum Hot Solvent single_solvent->dissolution Yes mixed_solvent->dissolution hot_filtration Hot Gravity Filtration (Optional: if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature, then Ice Bath hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Collect Crystals by Vacuum Filtration crystal_formation->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Crystals Under Vacuum washing->drying purity_analysis Assess Purity (Melting Point, HPLC, NMR) drying->purity_analysis end Pure Crystalline Product purity_analysis->end

Caption: A logical workflow for developing a recrystallization protocol.

Protocol for Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of candidate solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water, tetrahydrofuran (THF))

  • Stirring rod

  • Hot plate or heating block

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage. Note down solvents in which the compound is highly soluble at room temperature, as these are unsuitable for single-solvent recrystallization.

  • For the solvents in which the compound was poorly soluble at room temperature, begin to gently heat the mixture while stirring. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.

  • Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the outcome for each solvent. An ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling.

For Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed.[6]

  • Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (the "soluble solvent").

  • To this hot solution, add a miscible solvent in which the compound is poorly soluble (the "anti-solvent" or "insoluble solvent") dropwise until the solution becomes turbid (cloudy).

  • Add a few drops of the "soluble solvent" back into the hot solution until the turbidity just disappears.

  • Allow the solution to cool slowly.

General Recrystallization Protocol

Objective: To purify crude this compound using a pre-determined optimal solvent system.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Filter funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing the yield of the recrystallized product.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated clean flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Causality: Using cold solvent minimizes the loss of the purified product, which has some solubility even at low temperatures.

  • Drying: Dry the crystals thoroughly, for instance, by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass or drying oven at a temperature well below the compound's melting point.

Purity Assessment

The purity of the recrystallized this compound should be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity. Impurities typically depress and broaden the melting point range.

  • Chromatographic Methods (e.g., HPLC, TLC): Comparison of the crude and recrystallized material can provide a quantitative or qualitative measure of purity.

  • Spectroscopic Methods (e.g., NMR): Analysis of the ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a "seed crystal" of the pure compound.
"Oiling out" - The solution was cooled too quickly.- The compound is significantly impure.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.- Consider an alternative solvent or a preliminary purification step.
Low recovery - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the wash solvent is ice-cold.- Use pre-heated glassware for hot filtration and work quickly.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a recrystallization procedure for this compound. By following the systematic approach of solvent screening, careful execution of the recrystallization steps, and subsequent purity analysis, researchers and drug development professionals can obtain this key intermediate in a highly purified form, suitable for the demanding requirements of pharmaceutical synthesis. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids.

References

  • BenchChem. (2025). Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • National Center for Biotechnology Information. (n.d.). 3-bromo-6-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Recrystallization1. Retrieved from [Link]

  • Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(36), 21356-21364. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

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Suzuki coupling reactions with 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromo-1-methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structure, which can act as a bioisostere for the native indole nucleus, allows it to form critical hydrogen bonds and other interactions with various biological targets, including protein kinases.[1][2] This has led to the development of numerous indazole-containing drugs for therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[2][3][4]

The functionalization of the indazole core is paramount for tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering high functional group tolerance and typically mild reaction conditions.[5][6][7] This guide focuses specifically on the Suzuki coupling of This compound , a highly valuable and functionalized building block. The bromine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling, while the N-1 methyl group protects the ring nitrogen, and the electron-withdrawing nitro group at C-6 significantly influences the substrate's reactivity.

The Underlying Chemistry: Mechanism and Key Parameters

A deep understanding of the reaction mechanism is crucial for successful optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][8]

The Palladium Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) complex. This step is often rate-limiting.[8] The presence of the electron-withdrawing nitro group on the indazole ring makes the C-3 carbon more electrophilic, which generally facilitates this oxidative addition step.[9]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][8][11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X (3-Bromoindazole) Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OH)₂ / Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' (Product) Product 3-Aryl-1-methyl- 6-nitro-1H-indazole ArX 3-Bromo-1-methyl- 6-nitro-1H-indazole Boronic Arylboronic Acid [Ar'-B(OH)₂]

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices
  • Palladium Catalyst & Ligand: The choice is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often benefit from pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[10] These ligands stabilize the Pd(0) species, prevent the formation of inactive palladium black, and accelerate the oxidative addition and reductive elimination steps.[6][10]

  • Base: The base is not merely a pH adjuster; it is a mechanistic requirement.[10] It activates the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and must be soluble enough in the chosen solvent system. Aqueous inorganic bases are common and effective.[5]

  • Solvent System: The solvent must solubilize the reactants and catalyst. Common choices include ethereal solvents like 1,4-dioxane or THF, often mixed with water to dissolve the inorganic base.[5][12] Polar aprotic solvents like DMF can also be used, but solvent choice can sometimes influence selectivity and side reactions.[12][13] It is critical to degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

  • Boronic Acid: A slight excess (typically 1.2–1.5 equivalents) is often used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[10]

Detailed Experimental Protocol

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Note: This protocol is a starting point and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), K₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen. This step is critical to prevent catalyst decomposition.[10]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The final concentration should typically be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the pure product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Purge with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

A stepwise workflow for the Suzuki coupling protocol.

Reaction Parameter Optimization

If the initial reaction provides a low yield, systematic optimization of key parameters is recommended. The following table provides a logical framework for this process.

ParameterStandard ConditionOptimization StrategyRationale & Key Considerations
Catalyst/Ligand Pd(dppf)Cl₂ (3 mol%)Screen other Pd sources (Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich ligands (e.g., XPhos, SPhos). Vary loading (1-5 mol%).The catalyst-ligand combination is the most critical factor. Electron-rich ligands accelerate oxidative addition to the electron-deficient indazole.[10][14]
Base K₂CO₃ (2.5 eq.)Screen stronger bases like K₃PO₄ or Cs₂CO₃. Vary equivalents (2-4 eq.).A stronger base can increase the concentration of the active "ate" complex, accelerating transmetalation. Ensure solubility.[5][10]
Solvent Dioxane/H₂O (4:1)Try other solvent systems like Toluene/H₂O, THF/H₂O, or anhydrous DMF.Solvent affects solubility and reaction kinetics. Inadequate solubility can halt the reaction.[12][13]
Temperature 90-100 °CAdjust temperature between 80 °C and reflux. For sensitive substrates, lower temperatures may be needed.Higher temperatures increase reaction rates but can also promote side reactions like protodeboronation or catalyst decomposition.[10]
Boronic Acid 1.3 equivalentsIncrease to 1.5-2.0 equivalents if protodeboronation is observed.Using a larger excess can compensate for the decomposition of the boronic acid, especially in the presence of water at high temperatures.[10]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Systematic Optimization cluster_sides Side Reactions Observed start Low Yield or No Reaction reagents Are reagents pure? Is catalyst active? start->reagents dehalogenation Dehalogenation? (Ar-H product) start->dehalogenation deboronation Protodeboronation? (Ar'-H byproduct) start->deboronation homocoupling Homocoupling? (Ar'-Ar' byproduct) start->homocoupling atmosphere Was the system fully inert? reagents->atmosphere Yes solubility Are all components soluble at reaction temp? atmosphere->solubility Yes catalyst Screen Catalyst & Ligand solubility->catalyst Yes base_solvent Screen Base & Solvent catalyst->base_solvent temp_conc Vary Temperature & Concentration base_solvent->temp_conc sol_dehal Use anhydrous solvent; Change base dehalogenation->sol_dehal Yes sol_debor Use milder base/temp; Increase boronic acid eq. deboronation->sol_debor Yes sol_homo Improve degassing; Use Pd(0) source homocoupling->sol_homo Yes

A workflow for troubleshooting low-yield Suzuki reactions.
  • Issue: Low or No Conversion

    • Cause: The most common issue is an inactive catalyst due to oxidation.[10] Poor solubility of the starting material or base can also stall the reaction.[13]

    • Solution: Ensure all solvents are rigorously degassed. Use a fresh, high-quality catalyst and ligand. If solubility is an issue, screen different solvent systems.[10][13]

  • Issue: Protodeboronation

    • Cause: The C-B bond of the boronic acid is cleaved by water, often exacerbated by high temperatures or a strong base.[10]

    • Solution: Use a moderate excess of the boronic acid (1.3-1.5 eq.). Minimize water content or switch to a more stable boronic ester (e.g., a pinacol or MIDA ester).[10]

  • Issue: Dehalogenation

    • Cause: The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can sometimes be promoted by certain solvents or bases.[6]

    • Solution: Ensure starting materials are pure. Trying different bases or switching to a non-protic solvent system can mitigate this issue.[6][13]

  • Issue: Homocoupling of Boronic Acid

    • Cause: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen in the reaction mixture.[6][15]

    • Solution: Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[6][15]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective strategy for synthesizing novel 3-aryl indazole derivatives. These products serve as valuable scaffolds for drug discovery and materials science. Success in this transformation hinges on a rational approach to the selection of the catalyst system, base, and solvent, guided by a mechanistic understanding of the reaction. By employing the robust protocols, optimization strategies, and troubleshooting guides presented here, researchers can confidently and efficiently access a diverse array of functionalized indazole compounds, accelerating the development of new chemical entities.

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI (Tokyo Chemical Industry).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Cioffi, C. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Newman, C. P., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
  • Feng, Y., et al. (2016).
  • Corpet, M., & Gembus, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Singh, S. K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 1-1.
  • ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme.
  • El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
  • Lavecchia, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821.
  • All Chemistry. (2022, June 18). Suzuki Coupling Mechanism. YouTube.
  • Ciaramitaro, V. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 660.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

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Application Notes & Protocols: Strategic C–N Bond Formation via Buchwald-Hartwig Amination of Bromo-Nitro-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an amino group to the indazole ring system via C–N cross-coupling is a critical transformation for generating compound libraries for drug discovery. The Buchwald-Hartwig amination stands as one of the most powerful methods for forging C(sp²)–N bonds.[3] This guide provides an in-depth analysis and detailed protocols for the application of the Buchwald-Hartwig amination to a particularly challenging substrate class: bromo-nitro-indazoles. We will dissect the key mechanistic considerations, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a robust, validated protocol designed for immediate implementation in a research or process development setting.

Introduction: The Challenge of Aminating Bromo-Nitro-Indazoles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4] However, the successful application to bromo-nitro-indazoles requires navigating a confluence of electronic and functional group challenges:

  • Electron-Deficient Heterocycle: The indazole ring, further deactivated by the potent electron-withdrawing nitro group, can render the oxidative addition of the C–Br bond to the palladium(0) center sluggish.

  • Acidic N-H Proton: The indazole N-H proton can be deprotonated by the strong bases typically required for the reaction, leading to potential catalyst inhibition or undesired side reactions.[5][6]

  • Base-Sensitive Nitro Group: The nitro functionality can be incompatible with highly nucleophilic, strong bases like sodium tert-butoxide (NaOtBu), which may lead to decomposition or side reactions.[7]

  • Potential for Nitro Group Reduction: Palladium catalysts, particularly under certain conditions with phosphine ligands, can potentially mediate the reduction of the nitro group, leading to undesired byproducts. This necessitates careful selection of a catalytic system that selectively promotes C-N coupling over nitro reduction.[8]

Addressing these challenges requires a carefully optimized catalytic system where the choice of ligand and base is paramount to achieving high yields and selectivity.

The Catalytic System: A Rationale-Driven Selection

The success of this transformation is critically dependent on the synergy between the palladium source, ligand, and base. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired product.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) edge_helper1 oa_complex->edge_helper1 + HNR¹R² - Br⁻ amido_complex L-Pd(II)(Ar)(NR¹R²) edge_helper2 amido_complex->edge_helper2 Reductive Elimination product Ar-NR¹R² catalyst_regen edge_helper1->amido_complex Deprotonation (- Base-H⁺) edge_helper2->pd0 Regeneration edge_helper2->product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup1 1. Add solids: Bromo-nitro-indazole, Pd Precatalyst, Base setup2 2. Evacuate & backfill with Argon (3x) setup1->setup2 setup3 3. Add liquids: Anhydrous Solvent, Amine setup2->setup3 react 4. Heat to 80-110 °C with vigorous stirring setup3->react monitor 5. Monitor progress (TLC / LC-MS) react->monitor workup1 6. Cool to RT, dilute with EtOAc monitor->workup1 Upon completion workup2 7. Filter through Celite® workup1->workup2 workup3 8. Aqueous wash (Water, Brine) workup2->workup3 workup4 9. Dry, filter, concentrate workup3->workup4 purify 10. Purify via column chromatography workup4->purify analysis 11. Characterize product (NMR, MS, etc.) purify->analysis

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Materials and Reagents
  • Bromo-nitro-indazole (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2–4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration)

  • Standard workup reagents: Ethyl acetate, Celite®, water, brine, anhydrous sodium sulfate.

  • Silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromo-nitro-indazole (e.g., 1.0 mmol), the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), and potassium phosphate (e.g., 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., 10 mL). If the amine is a liquid, add it via syringe (e.g., 1.2 mmol, 1.2 equiv). If the amine is a solid, it should be added in Step 1 with the other solids.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12–24 hours). [1]5. Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amino-nitro-indazole product.

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Impure starting materials or solvent.3. Insufficient temperature.4. Inappropriate ligand/base combination. 1. Ensure rigorous inert atmosphere technique; use fresh precatalyst.2. Use freshly purified starting materials and anhydrous, degassed solvents.3. Increase reaction temperature in 10 °C increments.4. Screen alternative ligands (e.g., BrettPhos) or a stronger base (e.g., LiHMDS).
Nitro Group Reduction 1. Reaction temperature is too high or time is too long.2. Certain Pd/ligand combinations may promote reduction. 1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.2. Screen different ligands. Sometimes less electron-rich ligands can mitigate this, but this may come at the cost of C-N coupling efficiency.
Formation of Dehalogenated Byproduct 1. Presence of water or other protic sources.2. Beta-hydride elimination can compete with reductive elimination, especially with certain amines. [4] 1. Ensure all reagents and solvents are rigorously anhydrous.2. Use a more sterically hindered ligand (e.g., BrettPhos) to favor reductive elimination.

| Complex Mixture of Products | 1. Substrate decomposition due to harsh base or high temperature.2. Reaction with the indazole N-H. | 1. Switch to a milder base (K₃PO₄ or Cs₂CO₃).2. If N-arylation is suspected, protecting the indazole N-H (e.g., with a SEM or Boc group) prior to coupling may be necessary, followed by deprotection. |

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-1H-indazole - Benchchem. (Source: Benchchem)
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (Source: University of Groningen)
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (Source: Novartis OAK)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (Source: Benchchem)
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (Source: Novartis OAK)
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source: ACS GCI Pharmaceutical Roundtable)
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - NIH.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (Source: Chemistry LibreTexts)
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH.
  • Buchwald–Hartwig amin
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (Source: Organic Letters)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (Source: YouTube)
  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (Source: YouTube)

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Application Notes and Protocols for the Reduction of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Amino-3-bromo-1-methyl-1H-indazole

The transformation of 3-Bromo-1-methyl-6-nitro-1H-indazole to its corresponding 6-amino derivative is a critical step in the synthesis of a multitude of pharmacologically significant molecules. The resulting 6-amino-3-bromo-1-methyl-1H-indazole serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The introduction of the amino group at the C6 position dramatically alters the electronic properties of the indazole ring, providing a key handle for further functionalization and molecular diversification. This document provides a detailed guide to the most effective and reliable methods for this crucial nitro group reduction, emphasizing chemoselectivity and procedural robustness.

Choosing the Right Path: A Comparative Overview of Reduction Methodologies

The presence of a bromine substituent on the indazole ring necessitates a careful selection of the reduction method to avoid undesired dehalogenation. Below is a comparative analysis of the most suitable techniques for the chemoselective reduction of this compound.

Method Key Advantages Potential Challenges Chemoselectivity
Catalytic Hydrogenation (Raney Nickel) Clean reaction with water as the primary byproduct; high yields.Requires specialized hydrogenation equipment; potential for catalyst poisoning.High; Raney Nickel is preferred over Pd/C to minimize dehalogenation.
Tin (II) Chloride (SnCl₂) Mild reaction conditions; excellent functional group tolerance (ketones, esters, etc.).Stoichiometric amounts of tin salts are required, leading to metallic waste and potentially difficult workup.Excellent for preserving the C-Br bond.
Iron (Fe) in Neutral/Acidic Media Cost-effective, readily available reagents; high chemoselectivity.Can require elevated temperatures and longer reaction times; workup can be cumbersome due to iron sludge.High, particularly with Fe/NH₄Cl in aqueous ethanol.
Sodium Dithionite (Na₂S₂O₄) Mild, metal-free alternative; good functional group tolerance.[1]Often requires aqueous or biphasic solvent systems; can have solubility issues.Good; generally does not affect aryl halides.[2]

Mechanistic Insights: The Journey from Nitro to Amino

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting.

Catalytic Hydrogenation

In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel). Molecular hydrogen is also adsorbed and dissociates into hydrogen atoms. The reduction proceeds in a stepwise manner through nitroso and hydroxylamine intermediates, which are further hydrogenated to the final amine.[3]

G cluster_catalyst Catalyst Surface Nitro_Compound R-NO₂ (adsorbed) Nitroso R-NO (adsorbed) Nitro_Compound->Nitroso + 2H - H₂O H2 H₂ (adsorbed) H_atoms 2H (adsorbed) H2->H_atoms Dissociation Hydroxylamine R-NHOH (adsorbed) Nitroso->Hydroxylamine + 2H Amine R-NH₂ (desorbed) Hydroxylamine->Amine + 2H - H₂O G Nitro R-NO₂ e_transfer1 e⁻ (from Sn or Fe) Nitro->e_transfer1 Nitro_radical [R-NO₂]⁻ e_transfer1->Nitro_radical Protonation1 H⁺ Nitro_radical->Protonation1 Intermediate1 R-NO(OH) Protonation1->Intermediate1 e_transfer2 e⁻ Intermediate1->e_transfer2 Intermediate2 R-N(OH)₂ e_transfer2->Intermediate2 Dehydration1 - H₂O Intermediate2->Dehydration1 Nitroso R-NO Dehydration1->Nitroso e_transfer3 e⁻ Nitroso->e_transfer3 Protonation2 H⁺ e_transfer3->Protonation2 Hydroxylamine R-NHOH Protonation2->Hydroxylamine e_transfer4 e⁻ Hydroxylamine->e_transfer4 Dehydration2 - H₂O Protonation3 H⁺ e_transfer4->Protonation3 Amine R-NH₂ Protonation3->Amine

Caption: Stepwise reduction with a metal catalyst.

Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of 6-Amino-3-bromo-1-methyl-1H-indazole.

Protocol 1: Reduction with Tin (II) Chloride Dihydrate

This method is highly reliable and offers excellent chemoselectivity, making it a preferred choice when other reducible functional groups might be present. [4] Materials:

  • This compound (1.0 eq)

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in ethanol (approximately 10-15 mL per gram of starting material).

  • Add Tin (II) chloride dihydrate to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC, typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 6-Amino-3-bromo-1-methyl-1H-indazole by column chromatography on silica gel or recrystallization.

Protocol 2: Reduction with Iron and Ammonium Chloride

This is a cost-effective and environmentally benign method that works well for halogenated nitroarenes. [5][6] Materials:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (5.0-10.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0-10.0 eq)

  • Ethanol/Water (e.g., 4:1 v/v)

  • Ethyl acetate (for extraction)

  • Celite®

Procedure:

  • To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Catalytic Transfer Hydrogenation with Raney Nickel

This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as hydrazine hydrate. Raney Nickel is the catalyst of choice to prevent de-bromination.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 10-20% w/w)

  • Hydrazine monohydrate (4.0-5.0 eq)

  • Ethanol or Methanol

  • Celite®

Procedure:

  • Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • In a round-bottom flask, suspend this compound in ethanol.

  • Carefully add the Raney Nickel slurry.

  • Heat the mixture to a gentle reflux (60-70 °C).

  • Add hydrazine monohydrate dropwise to the refluxing mixture. The reaction is often exothermic.

  • After the addition is complete, continue to reflux for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and carefully filter through a pad of Celite® to remove the catalyst. Do not allow the filter cake to dry.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified as described in the previous protocols.

Data Summary and Expected Outcomes

Method Typical Reaction Time Typical Yield Purification
Tin (II) Chloride 1-3 hours85-95%Column Chromatography or Recrystallization
Iron/Ammonium Chloride 2-4 hours80-90%Column Chromatography or Recrystallization
Raney Nickel/Hydrazine 1-2 hours>90%Column Chromatography or Recrystallization

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
  • Laha, J. K., et al. (2023). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 161-166. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • Khan, K. U. R., et al. (2012). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 24(11), 5069-5073.
  • BenchChem. (2025).
  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chen, S., Lu, G., & Cai, C. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 39(7), 5360-5365. [Link]

  • Johnstone, R. A. W., & Wilby, A. H. (1981). Hydrogen transfer. Part VII. Metal-catalysed transfer-hydrogenation of nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (9), 1297-1300. [Link]

  • Singh, A., et al. (2024). Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands. Molecular Catalysis, 555, 113835. [Link]

  • Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 78(18), 9063-9073. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13861-13869. [Link]

  • Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 3(3), 1-6. [Link]

  • ChemRxiv. (2022). Nitroreductase-triggered indazole formation. [Link]

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Application Note & Protocol: A Multi-faceted Analytical Approach for Monitoring the Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The successful development of robust, safe, and efficient synthetic processes hinges on the ability to accurately track the consumption of reactants, the formation of the desired product, and the emergence of any impurities or byproducts in real-time. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The rationale behind the selection of each technique is discussed, emphasizing a holistic analytical strategy. This guide is designed to provide both theoretical grounding and practical, step-by-step instructions to ensure process control, product quality, and regulatory compliance.

Introduction: The Critical Role of Process Monitoring

This compound is a substituted indazole derivative, a class of heterocyclic compounds widely recognized for their utility as building blocks in medicinal chemistry.[1] The specific arrangement of the bromo, methyl, and nitro functional groups on the indazole core makes it a versatile precursor for various active pharmaceutical ingredients (APIs). The synthesis of such a specific isomer requires precise control over reaction conditions to maximize yield and purity while minimizing the formation of isomeric and process-related impurities.

Effective analytical monitoring is not merely a quality control checkpoint but an integral part of process development and optimization.[2] It provides critical data that enables:

  • Reaction Endpoint Determination: Accurately identifying when the reaction is complete to prevent over-reaction and the formation of degradation products.

  • Impurity Profiling: Identifying and quantifying byproducts, which is crucial for process optimization and for meeting stringent regulatory requirements for impurity control in pharmaceuticals.[3]

  • Kinetic Analysis: Understanding the reaction rate, which is essential for safe and efficient scale-up.[4]

  • Process Safety: Monitoring for the accumulation of unstable intermediates or exothermic events.

This application note details a suite of analytical methods that, when used in concert, provide a comprehensive understanding of the this compound synthesis process.

Overview of the Synthetic Pathway

While multiple synthetic routes to substituted indazoles exist, a common strategy involves the sequential modification of a pre-formed indazole core.[5] A plausible pathway for the synthesis of this compound is outlined below. This pathway is illustrative and serves as the basis for the analytical monitoring strategies discussed. The key challenge is controlling the regioselectivity of the nitration and bromination steps.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination SM 1-Methyl-1H-indazole I1 1-Methyl-6-nitro-1H-indazole SM->I1 HNO₃ / H₂SO₄ I1_2 1-Methyl-6-nitro-1H-indazole FP This compound I1_2->FP Br₂ / Acetic Acid

Diagram 1: Illustrative synthesis pathway for this compound.

Core Analytical Techniques & Protocols

A multi-pronged analytical approach is recommended to gain a complete picture of the reaction progress and purity profile.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Rationale & Expertise: HPLC is the workhorse technique for monitoring organic synthesis reactions due to its high resolution, sensitivity, and quantitative accuracy. For this specific synthesis, a Reversed-Phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (like C18) effectively retains the aromatic indazole core, while a gradient elution allows for the separation of compounds with varying polarities, from the starting material to the more functionalized (and potentially less polar) product and byproducts.[6][7] UV detection is highly effective, as nitroaromatic compounds exhibit strong absorbance, providing excellent sensitivity.[7]

Experimental Protocol: RP-HPLC Method

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-22 min: 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)

Step-by-Step Sample Preparation and Analysis:

  • Sampling: Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of the diluent. This stops the reaction and prevents further changes to the sample composition.

  • Dilution: Perform a further dilution if necessary to bring the concentration of the main analyte within the linear range of the method (typically 1-100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Injection: Inject the sample into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product, and any detected impurities. Plot the percentage of peak area versus time to monitor the reaction profile.

Method Validation (Trustworthiness): Before routine use, this method must be validated according to ICH Q2(R1) guidelines.[8][9] Key parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is often done through forced degradation studies.[10][11]

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.[9]

  • Accuracy & Precision: Confirm the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[9]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Withdraw Reaction Aliquot Quench Quench in Diluent Sample->Quench Dilute Dilute to Working Range Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report (Purity, Yield) Quantify->Report

Diagram 2: General workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Rationale & Expertise: GC-MS is a powerful tool for identifying volatile and thermally stable compounds. It is particularly well-suited for the analysis of halogenated and nitroaromatic compounds.[13][14] While HPLC is superior for quantification in this context, GC-MS provides orthogonal data, confirming the identity of the product and helping to elucidate the structure of unknown byproducts through mass fragmentation patterns. The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it a viable alternative for trace analysis, though MS provides more structural information.[14][15]

Experimental Protocol: GC-MS Method

ParameterRecommended Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Data Interpretation:

  • Molecular Ion Peak (M+): Confirm the molecular weight of the starting material, intermediates, and the final product.

  • Isotopic Pattern: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be visible in the molecular ion and bromine-containing fragments.

  • Fragmentation: Analyze the fragmentation pattern to confirm the structure. For example, loss of the nitro group (-NO₂) or the methyl group (-CH₃) can provide structural clues.

NMR Spectroscopy for Structural Elucidation

Rationale & Expertise: NMR spectroscopy is the definitive method for unambiguous structure elucidation.[16] It provides detailed information about the chemical environment of each atom in the molecule. For this synthesis, ¹H and ¹³C NMR are essential to confirm that the bromination and nitration have occurred at the correct positions on the indazole ring.[17][18] Comparing the spectra of the starting material, intermediate, and final product will show predictable changes in chemical shifts and coupling patterns as electron-withdrawing groups are added to the aromatic system.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Isolate a small amount of the product from the reaction mixture through workup and purification (e.g., column chromatography). Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16]

  • Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Identify signals for the methyl group (singlet, ~2.5-3.0 ppm) and the aromatic protons. The introduction of the electron-withdrawing nitro and bromo groups will cause downfield shifts for the remaining aromatic protons.

    • ¹³C NMR: Confirm the number of unique carbons and their chemical shifts. The carbons directly attached to bromine and the nitro group will show characteristic shifts.

    • 2D NMR: Use HMBC to confirm long-range correlations, for instance, between the methyl protons and the N-substituted carbon of the indazole ring, definitively proving the N-1 methylation.

In-Situ FTIR Spectroscopy for Real-Time Monitoring

Rationale & Expertise: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for real-time, in-situ reaction monitoring.[19][20] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can track the progress of the reaction without the need for sampling and quenching. This method monitors changes in the concentration of functional groups.[21] It is particularly useful for identifying the disappearance of reactant C-H bonds on the aromatic ring and the appearance of the strong, characteristic vibrations of the nitro group (N-O stretches).

Experimental Protocol: In-Situ FTIR

  • Setup: Insert a clean, dry ATR probe into the reaction flask.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Collection: Initiate the reaction (e.g., by adding the nitrating or brominating agent) and collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis: Monitor the following key spectral regions:

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Appearance of strong asymmetric and symmetric N-O stretching bands from the nitro group.[22]

    • ~3100-3000 cm⁻¹: Changes in the aromatic C-H stretching region.

    • ~800-600 cm⁻¹: Changes in the aromatic C-H out-of-plane bending region, which is sensitive to the substitution pattern.

    • ~600-500 cm⁻¹: Potential appearance of the C-Br stretching vibration.

G cluster_0 Analytical Techniques Reactants Starting Materials (1-Methyl-indazole) HPLC HPLC (Quantitative) Reactants->HPLC GCMS GC-MS (Identification) Reactants->GCMS FTIR FTIR (Real-Time Monitoring) Reactants->FTIR Product Final Product (this compound) Product->HPLC Product->GCMS NMR NMR (Structural Elucidation) Product->NMR Impurities Byproducts / Intermediates Impurities->HPLC Impurities->GCMS Data Comprehensive Reaction Profile HPLC->Data Provide Data for GCMS->Data Provide Data for NMR->Data Provide Data for FTIR->Data Provide Data for

Diagram 3: Logical relationship of analytical techniques for synthesis monitoring.

Summary and Recommendations

For robust monitoring of this compound synthesis, no single technique is sufficient. We recommend a hierarchical and complementary approach:

TechniquePrimary RoleKey AdvantagesLimitations
HPLC Quantitative Monitoring High resolution, excellent for quantification of all components, stability-indicating.Requires sampling/quenching, less structural information.
GC-MS Identity Confirmation Confirms molecular weight, provides structural clues via fragmentation.Not suitable for thermally labile compounds, less quantitative.
NMR Definitive Structure Proof Unambiguous structural elucidation of final product and isolated intermediates.Requires purified samples, low throughput.
FTIR Real-Time Process Control In-situ, real-time tracking of functional group changes, no sampling needed.Less specific than chromatography, difficult to quantify complex mixtures.

Recommended Workflow:

  • Use in-situ FTIR for real-time, qualitative monitoring to track reaction initiation and approach to completion.

  • Take aliquots at key time points and analyze by a validated HPLC method to obtain accurate quantitative data on reactant consumption, product formation, and impurity levels.

  • At the end of the reaction, use GC-MS to confirm the identity of the product peak in the chromatogram and to tentatively identify any major byproducts.

  • After purification, use NMR to provide definitive, unambiguous structural confirmation of the final isolated product.

By integrating these techniques, researchers and drug development professionals can build a deep understanding of the synthesis, ensuring a robust, well-controlled, and scalable manufacturing process.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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Scale-up synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, three-step protocol for the scalable synthesis of this compound, a key building block in pharmaceutical and medicinal chemistry. The synthesis begins with the diazotization and intramolecular cyclization of 2-methyl-5-nitroaniline to form 6-nitro-1H-indazole. Subsequent electrophilic bromination at the C3 position yields 3-bromo-6-nitro-1H-indazole. The final step involves a regioselective N-methylation to afford the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and considerations for process scale-up.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Specifically, functionalized 1-methyl-1H-indazoles are crucial intermediates in the synthesis of complex pharmaceutical targets. The title compound, this compound, incorporates three key functionalities: a reactive bromine atom at the 3-position suitable for cross-coupling reactions, a nitro group at the 6-position that can be reduced to an amine for further derivatization, and a methyl group at the N1 position which defines the core structure for many active pharmaceutical ingredients.

This application note details a robust and scalable synthetic route, breaking down the process into three distinct, high-yielding stages. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding beyond a simple list of steps.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Indazole Formation cluster_1 Step 2: C3-Bromination cluster_2 Step 3: N1-Methylation A 2-Methyl-5-nitroaniline B 6-Nitro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Intramolecular Cyclization C 3-Bromo-6-nitro-1H-indazole B->C Br₂, Acetic Acid D This compound C->D (CH₃)₂SO₄, K₂CO₃, Acetone

Caption: Overall three-step synthetic workflow.

Critical Safety and Handling Protocols

The following procedures involve hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling these substances.

  • Sodium Nitrite (NaNO₂): A strong oxidizer and acutely toxic if ingested. Avoid contact with acids, as it can release toxic nitrogen oxide gases.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile.[2] Causes severe burns upon skin contact and is fatal if inhaled.[3] Always handle liquid bromine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), splash goggles, a face shield, and a lab coat.[4] Have an emergency spill kit containing a neutralizing agent like sodium thiosulfate or sodium carbonate readily available.

  • Nitric Acid: A strong oxidizing agent and highly corrosive.[5] Contact with skin or eyes can cause severe chemical burns. It reacts violently with many organic compounds.[6] Always wear appropriate PPE and work in a well-ventilated area.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, carcinogenic, and a potent alkylating agent. It is readily absorbed through the skin and can cause severe, delayed chemical burns and respiratory damage. Handle only with appropriate gloves (e.g., butyl rubber or laminate film) and under strict engineering controls.

Detailed Synthesis Protocols

Step 1: Synthesis of 6-Nitro-1H-indazole

Principle: This step employs a classical reaction for indazole synthesis involving the diazotization of an ortho-toluidine derivative followed by an intramolecular cyclization.[7] The reaction of 2-methyl-5-nitroaniline with sodium nitrite in glacial acetic acid generates an in-situ diazonium salt, which spontaneously cyclizes to form the stable indazole ring system.[8]

Materials and Equipment

Reagent/Material Grade Supplier Comments
2-Methyl-5-nitroaniline ≥98% Standard Supplier Starting material
Sodium Nitrite (NaNO₂) ACS Reagent Standard Supplier Diazotizing agent
Glacial Acetic Acid ACS Reagent Standard Supplier Solvent and acid catalyst
Methanol ACS Reagent Standard Supplier Recrystallization solvent
Deionized Water - - For work-up
5 L Round-bottom flask - - With overhead mechanical stirrer

| Ice bath | - | - | For temperature control |

Experimental Protocol

  • Reaction Setup: Equip a 5 L round-bottom flask with an efficient overhead mechanical stirrer. Add 2.5 L of glacial acetic acid to the flask.

  • Dissolution: While stirring, add 55 g (0.36 mol) of 2-methyl-5-nitroaniline to the acetic acid. Stir until all solids are dissolved.

  • Diazotization: Cool the solution to 15-20°C using an ice bath. In a separate beaker, prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of deionized water. Add the sodium nitrite solution to the stirred reaction mixture all at once. The temperature should not be allowed to exceed 25°C.[7]

  • Reaction: Continue stirring for 15-20 minutes after the addition is complete. The solution will typically turn a deep reddish-brown.

  • Cyclization: Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure complete cyclization.

  • Work-up: Concentrate the reaction mixture under reduced pressure (water aspirator) on a steam bath until the volume is significantly reduced and spattering begins.

  • Precipitation: Add 200 mL of cold deionized water to the residue and stir vigorously to form a slurry.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is colorless.

  • Purification: Dry the crude product in a vacuum oven at 80-90°C. The crude material can be purified by recrystallization from boiling methanol (~650 mL) with decolorizing charcoal to yield pale yellow needles of 6-nitro-1H-indazole.

Expected Yield: 72-80%. Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 13.85 (s, 1H, NH), 8.80 (d, 1H), 8.30 (s, 1H), 8.15 (dd, 1H), 7.75 (d, 1H).

Step 2: Synthesis of 3-Bromo-6-nitro-1H-indazole

Principle: This transformation is an electrophilic aromatic substitution. The electron-rich pyrazole ring of the indazole is more susceptible to electrophilic attack than the nitro-deactivated benzene ring. Bromine selectively attacks the C3 position. The reaction is typically performed in an acidic medium to facilitate the generation of the electrophilic bromine species. A similar procedure is effective for related nitroindazoles.[9]

Materials and Equipment

Reagent/Material Grade Supplier Comments
6-Nitro-1H-indazole ≥98% From Step 1 Starting material
Bromine (Br₂) ACS Reagent Standard Supplier EXTREMELY HAZARDOUS
Glacial Acetic Acid ACS Reagent Standard Supplier Solvent
1 L Three-neck flask - - With stirrer, dropping funnel

| Ice bath | - | - | For temperature control |

Experimental Protocol

  • Reaction Setup: To a 1 L three-neck flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel, add 40 g (0.245 mol) of 6-nitro-1H-indazole and 400 mL of glacial acetic acid. Stir to form a suspension.

  • Reagent Preparation: In the dropping funnel, carefully place a solution of 13.5 mL (42 g, 0.262 mol, 1.07 eq.) of liquid bromine in 80 mL of glacial acetic acid.

  • Bromination: Cool the reaction flask in an ice bath to below 25°C. Add the bromine solution dropwise to the stirred indazole suspension over 2 hours. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture slowly into 2 L of ice-cold water with vigorous stirring. A yellow-orange precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake extensively with water to remove acetic acid, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine, and finally with more water.

  • Drying: Dry the solid under vacuum at 60°C to afford 3-bromo-6-nitro-1H-indazole as a yellow to orange solid.

Expected Yield: 90-95%. Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 14.40 (s, 1H, NH), 8.75 (d, 1H), 8.25 (dd, 1H), 7.80 (d, 1H).

Step 3: Synthesis of this compound

Principle: This step is a standard N-alkylation reaction. The acidic N-H proton of the indazole is deprotonated by a mild base, potassium carbonate, to form the indazolide anion. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction. Acetone is an excellent solvent for this transformation. This type of N-alkylation is a well-established method for modifying the indazole core.[10]

Materials and Equipment

Reagent/Material Grade Supplier Comments
3-Bromo-6-nitro-1H-indazole ≥98% From Step 2 Starting material
Dimethyl Sulfate ((CH₃)₂SO₄) ≥99% Standard Supplier EXTREMELY HAZARDOUS
Anhydrous Potassium Carbonate ≥99% Standard Supplier Base
Acetone ACS Reagent Standard Supplier Solvent
1 L Round-bottom flask - - With reflux condenser

| Heating mantle | - | - | For reflux |

Experimental Protocol

  • Reaction Setup: To a 1 L round-bottom flask, add 50 g (0.206 mol) of 3-bromo-6-nitro-1H-indazole, 57 g (0.412 mol, 2.0 eq.) of anhydrous potassium carbonate, and 500 mL of acetone.

  • Methylation: Stir the suspension vigorously. Carefully add 18.2 mL (24.4 g, 0.194 mol, 0.94 eq.) of dimethyl sulfate dropwise at room temperature. Note: Using slightly less than one equivalent of the methylating agent minimizes the formation of the N2-methylated isomer and potential quaternization.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solids with additional acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to yield this compound as a pure, crystalline solid.

Expected Yield: 85-90%. Characterization (¹H NMR, 400 MHz, CDCl₃): δ 8.68 (d, 1H), 8.15 (dd, 1H), 7.60 (d, 1H), 4.15 (s, 3H, N-CH₃).

Data Summary and Scale-Up Considerations

Quantitative Data Summary

Step Starting Material Mass In Product Mass Out (Theoretical) Actual Yield (%)
1 2-Methyl-5-nitroaniline 55 g 6-Nitro-1H-indazole 58.7 g 72-80%
2 6-Nitro-1H-indazole 40 g 3-Bromo-6-nitro-1H-indazole 59.5 g 90-95%

| 3 | 3-Bromo-6-nitro-1H-indazole | 50 g | this compound | 52.8 g | 85-90% |

Process Scale-Up Insights

  • Step 1 (Diazotization): On a larger scale, the "all at once" addition of sodium nitrite can lead to a dangerous temperature spike and excessive foaming (release of N₂ gas). A controlled, slow addition of the nitrite solution via a pump is mandatory. The use of a jacketed reactor with efficient cooling is essential for thermal management.

  • Step 2 (Bromination): The exothermic nature of bromination requires careful control of the addition rate and efficient cooling. On scale, adding the indazole slurry to the bromine solution (reverse addition) can sometimes improve control. The work-up requires handling large volumes of aqueous waste; ensure appropriate waste treatment protocols are in place.

  • Step 3 (Methylation): While effective, dimethyl sulfate is highly toxic. On an industrial scale, less hazardous alternatives like dimethyl carbonate (DMC) might be considered, although this would require higher temperatures and pressures. The use of methyl iodide is also an option but can be more expensive. Efficient agitation is key to ensure good mixing in the heterogeneous K₂CO₃ suspension.

The use of flow chemistry reactors could offer significant advantages for safety and scalability, particularly for the hazardous diazotization and bromination steps, by minimizing the volume of reactive intermediates at any given time.[11]

References

  • Wiles, C., & Watts, P. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. URL: [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. URL: [Link] (Note: Direct link to specific SDS may vary, refer to the manufacturer's website).

  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. URL: [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. URL: [Link]

  • Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. URL: [Link]

  • Scribd. (n.d.). Bromine Liquid Safety Guidelines. URL: [Link]

  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. URL: [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Nitric Acid Safety. URL: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. URL: [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. URL: [Link]

  • Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome common challenges and optimize your synthetic route.

I. Understanding the Synthesis: Core Principles

The synthesis of this compound typically involves the bromination of a 1-methyl-6-nitro-1H-indazole precursor. The regioselectivity of the bromination at the C3 position is a key aspect of this transformation. The choice of brominating agent and reaction conditions are critical for achieving a high yield and purity of the desired product.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common route involves the direct bromination of 1-methyl-6-nitro-1H-indazole. The starting material can be synthesized through various methods, often involving the cyclization of a suitably substituted aniline derivative.[1][2] The subsequent bromination is an electrophilic aromatic substitution reaction.

Q2: Why is the C3 position of the indazole ring preferentially brominated?

The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack. The nitrogen atom at the N1 position influences the electron density distribution within the heterocyclic ring, favoring substitution at C3.

Q3: What are the most common brominating agents used for this synthesis?

Commonly used brominating agents for indazoles include N-Bromosuccinimide (NBS) and liquid bromine (Br₂). NBS is often preferred due to its solid nature, making it easier to handle, and its ability to provide a low concentration of bromine in the reaction mixture, which can help control selectivity and reduce side reactions.[3] Other reagents like dibromohydantoin (DBDMH) have also been used effectively, sometimes in conjunction with ultrasound assistance to improve reaction times and yields.[4][5]

II. Troubleshooting Low Yield: A Step-by-Step Guide

Low yield is a frequent challenge in organic synthesis. The following section breaks down potential causes and provides actionable solutions to improve the outcome of your this compound synthesis.

Step 1: Reagent and Starting Material Quality

The purity of your starting materials and reagents is paramount for a successful reaction.

Q4: My yield is consistently low. Could the quality of my 1-methyl-6-nitro-1H-indazole be the issue?

Absolutely. Impurities in the starting material can interfere with the reaction. It is crucial to ensure the precursor is pure.

  • Recommended Action:

    • Characterize your starting material: Use techniques like NMR, HPLC, and melting point analysis to confirm the identity and purity of your 1-methyl-6-nitro-1H-indazole.[6][7]

    • Purify if necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding with the bromination.[6]

Q5: How does the quality of the brominating agent affect the reaction?

The effectiveness of the brominating agent, particularly NBS, can degrade over time, especially with improper storage.

  • Recommended Action:

    • Use fresh NBS: Ensure your N-Bromosuccinimide is fresh and has been stored in a cool, dry, and dark place.[3]

    • Check for decomposition: Decomposed NBS may appear yellowish and can lead to inconsistent results.

Step 2: Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing side product formation.

Q6: I'm observing incomplete conversion of my starting material. What should I do?

Incomplete reactions are a common source of low yields.

  • Recommended Action:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[3]

    • Extend reaction time: If the reaction has stalled, consider increasing the reaction time.[3]

    • Increase temperature: A modest increase in temperature can sometimes drive the reaction to completion. However, be cautious as this may also promote side reactions.[3]

Q7: What is the optimal solvent for this bromination?

The choice of solvent can significantly influence the reaction's outcome.

  • Common Solvents:

    • For NBS: Acetonitrile, dichloromethane (DCM), and chloroform are frequently used.

    • For Br₂: Acetic acid is a common solvent for direct bromination with liquid bromine.[3]

    • Alternative: N,N-Dimethylformamide (DMF) has also been reported as a solvent for bromination of nitroindazoles.[8]

  • Recommended Action:

    • Solvent Screening: If you are experiencing low yields, consider performing small-scale experiments to screen different solvents.

Step 3: Side Reactions and Impurity Formation

The formation of byproducts can significantly reduce the yield of the desired product.

Q8: I'm seeing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely culprits?

Over-bromination and the formation of isomers are common side reactions.

  • Over-bromination: The indazole ring can be susceptible to further bromination, leading to di- or tri-brominated products, especially with an excess of the brominating agent.[6]

  • Isomer Formation: While C3 bromination is generally favored, substitution at other positions on the ring can occur, particularly if there are other activating or deactivating groups present.

  • Recommended Action:

    • Control Stoichiometry: Carefully control the amount of brominating agent used. A 1:1 molar ratio of substrate to brominating agent is a good starting point.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

Step 4: Work-up and Purification

Loss of product during the isolation and purification stages can also contribute to low overall yield.

Q9: What is the best way to purify the crude this compound?

The choice of purification method depends on the nature of the impurities.

  • Recommended Purification Methods:

    • Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent system can be identified.[6]

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[6] A common eluent system is a mixture of hexane and ethyl acetate.[9][10]

III. Experimental Protocols and Data

General Protocol for Bromination using NBS

This protocol is a starting point and may require optimization for your specific setup.

  • Dissolution: Dissolve 1-methyl-6-nitro-1H-indazole (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Data Summary
Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reactionExtend reaction time, slightly increase temperature, monitor by TLC.[3]
Poor reagent qualityUse fresh, properly stored NBS.[3]
Suboptimal solventScreen different solvents (e.g., MeCN, DCM, CHCl₃).
Multiple Products Over-brominationUse a 1:1 stoichiometry of brominating agent, add it slowly.[6]
Isomer formationOptimize reaction temperature and solvent.
Purification Difficulties Co-eluting impuritiesOptimize column chromatography conditions (e.g., solvent gradient).
Poor crystallizationScreen different recrystallization solvents.

IV. Visualizing the Workflow

Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to troubleshooting low yield in the synthesis.

Troubleshooting_Flowchart cluster_reagents cluster_conditions cluster_side_reactions cluster_purification start Low Yield Observed check_reagents Step 1: Verify Reagent & Starting Material Purity start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Purity Confirmed reagent_impure Impure? Recrystallize/Chromatograph check_reagents->reagent_impure check_side_reactions Step 3: Analyze for Side Products check_conditions->check_side_reactions Conditions Optimized conditions_suboptimal Incomplete Reaction? Adjust Time/Temp/Solvent check_conditions->conditions_suboptimal check_purification Step 4: Review Work-up & Purification check_side_reactions->check_purification Minimal Side Products side_products_present Over-bromination? Control Stoichiometry/Addition check_side_reactions->side_products_present solution Optimized Yield check_purification->solution Purification Efficient purification_loss Product Loss? Optimize Purification Method check_purification->purification_loss

Caption: A logical workflow for troubleshooting low yield.

V. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from

  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem. Available from

  • Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35837-35841. Available from [Link]

  • Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available from

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. Available from

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. Available from [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. PubMed. Available from [Link]

  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem. Available from

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem. Available from

  • Capot Chemical. (n.d.). Specifications of this compound. Available from

  • Le Nagard, L., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13163-13170. Available from [Link]

  • Moldb. (n.d.). This compound CAS No.: 74209-32-8 Cat. No.: M222760. Available from

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Available from

  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). BenchChem. Available from

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Available from

  • El-Lateef, H. M. A., et al. (2017). 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study. ResearchGate. Available from [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of brominated 1-methyl-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of this molecule. The guidance provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Introduction to the Bromination of 1-Methyl-6-nitro-1H-indazole

The bromination of 1-methyl-6-nitro-1H-indazole is a crucial transformation in medicinal chemistry, as the resulting bromo-derivative serves as a versatile building block for the synthesis of various biologically active compounds. The indazole core is a prominent scaffold in numerous pharmaceuticals.[1] The introduction of a bromine atom provides a handle for further functionalization, typically through cross-coupling reactions.

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic bromine species attacks the electron-rich indazole ring.[2][3] The presence of the methyl group at the N1 position and the nitro group at the C6 position significantly influences the regioselectivity of the bromination. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring portion of the indazole, while the pyrazole part of the fused ring system is generally more susceptible to electrophilic attack.

This guide will focus on optimizing the reaction to achieve high yield and regioselectivity, specifically targeting the C3 position, which is often the most reactive site for electrophilic attack in N1-substituted indazoles.[1][4][5]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the bromination of 1-methyl-6-nitro-1H-indazole.

Issue 1: Low to No Conversion of Starting Material

Q: I have set up my reaction according to a standard protocol, but I am observing little to no consumption of the 1-methyl-6-nitro-1H-indazole starting material. What are the likely causes and how can I resolve this?

A: Low or no conversion is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficiently Activated Brominating Agent: The choice and quality of the brominating agent are critical.

    • N-Bromosuccinimide (NBS): NBS is a widely used reagent for regioselective bromination of indazoles.[6] Ensure your NBS is fresh and has been stored properly, as it can decompose over time, appearing off-white or brown.[7] For electrophilic aromatic substitution, NBS can act as a source of electrophilic bromine, particularly in polar solvents.[8][9]

    • Molecular Bromine (Br₂): While effective, Br₂ is volatile and toxic, requiring careful handling.[1] If using Br₂, ensure it has not degraded.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is a stable and less corrosive alternative to Br₂ and can be highly effective, sometimes assisted by ultrasound.[1][4][5]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Many bromination reactions of heteroaromatics proceed at room temperature. However, if the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can enhance the rate.[10] Be cautious, as excessive heat can lead to side product formation.[11][12][13]

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and the nature of the brominating species.

    • Common solvents for NBS bromination include acetonitrile (MeCN), dichloromethane (DCM), and chloroform (CHCl₃).[6][14] Polar aprotic solvents like DMF can also be used, particularly with molecular bromine.[15] If solubility is an issue, consider switching to a more suitable solvent.

  • Presence of Inhibitors: Trace impurities in your starting material or solvent can inhibit the reaction. Ensure your 1-methyl-6-nitro-1H-indazole is pure and your solvent is of appropriate grade and dry.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products (Isomers and/or Polybrominated Species)

Q: My reaction is working, but I am getting a mixture of products, making purification difficult. How can I improve the regioselectivity and avoid over-bromination?

A: This is a classic challenge in the functionalization of heterocyclic systems. Here’s how to address it:

  • Controlling Regioselectivity: The directing effects of the substituents on the indazole ring are paramount.

    • For 1-methyl-6-nitro-1H-indazole, the C3 position is generally the most electron-rich and sterically accessible site for electrophilic attack. The N1-methyl group directs electrophiles to the C7 and C3 positions, but C3 is often favored. The C6-nitro group strongly deactivates the benzene ring, making substitution there less likely.

    • To favor C3 bromination, milder reaction conditions are often key. Using a less reactive brominating agent or lower temperatures can enhance selectivity.

  • Preventing Polybromination: The formation of di- or tri-brominated products occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Stoichiometry: Carefully control the amount of the brominating agent. Use 1.0 to 1.1 equivalents of the brominating agent to favor mono-bromination.[10]

    • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC).[6] Stop the reaction as soon as the starting material is consumed to prevent the formation of polybrominated species. Lowering the reaction temperature can also help.

Data on Regioselectivity in Indazole Bromination

Brominating AgentSolventPosition SelectivityReference
NBSMeCN, DCM, CHCl₃C3 (for N-substituted)[14]
Br₂Acetic AcidC3[1]
DBDMHEtOHC3[1][4]
NBSDioxaneC7 (for certain 4-substituted)[16]
Issue 3: Difficult Purification of the Product

Q: I have successfully synthesized the desired 3-bromo-1-methyl-6-nitro-1H-indazole, but I am struggling with its purification. What are the recommended methods?

A: Purification can indeed be challenging, especially if side products are present.

  • Column Chromatography: This is the most common method for purifying brominated indazoles.

    • Stationary Phase: Silica gel is typically used.[17][18]

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is common.[17] A gradient elution, starting with a low polarity and gradually increasing it, can effectively separate the product from starting material and byproducts.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.

    • Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Toluene has been used for recrystallizing similar compounds.[19]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1-methyl-6-nitro-1H-indazole?

A1: The major product expected from the electrophilic bromination of 1-methyl-6-nitro-1H-indazole is This compound . The pyrazole ring is activated towards electrophilic attack compared to the deactivated nitro-substituted benzene ring. Within the pyrazole ring, the C3 position is the most nucleophilic in N1-substituted indazoles.

Reaction Mechanism Overview

ReactionMechanism Indazole 1-Methyl-6-nitro-1H-indazole Intermediate Sigma Complex (Carbocation Intermediate) Indazole->Intermediate Attack by C3 Electrophile Br+ Electrophile->Intermediate Product This compound Intermediate->Product Deprotonation H_loss -H+ Product->H_loss

Caption: Simplified electrophilic aromatic substitution mechanism.

Q2: Which brominating agent is best for this reaction: NBS, Br₂, or something else?

A2: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is often the preferred reagent. It is a solid that is easier and safer to handle than liquid bromine.[7][9] It provides a low concentration of electrophilic bromine, which can help to control the reaction and improve selectivity.[8] For specific applications or scale-up, other reagents like DBDMH might offer advantages in terms of cost and stability.[4]

Q3: How does the nitro group at the C6 position affect the reaction?

A3: The nitro group is a strong deactivating group due to its electron-withdrawing nature (both by induction and resonance).[20] This significantly reduces the nucleophilicity of the benzene part of the indazole ring, effectively preventing electrophilic substitution at the C4, C5, and C7 positions. This deactivation helps to direct the bromination to the more reactive pyrazole ring, thus enhancing the regioselectivity for the C3 position.

Q4: Can I use a catalyst for this reaction?

A4: For the bromination of an already electron-rich heterocyclic system like an indazole, a Lewis acid catalyst (e.g., FeBr₃), which is typically used for the bromination of deactivated aromatic rings like benzene, is generally not necessary and may even lead to undesired side reactions or decomposition.[3] However, some modern methods utilize photoredox catalysis to activate NBS under mild conditions.[21]

IV. Optimized Experimental Protocol

This protocol provides a starting point for the efficient synthesis of this compound.

Materials:

  • 1-methyl-6-nitro-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

    • Remove the acetonitrile under reduced pressure.

    • Dilute the residue with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

V. References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Wiley Online Library. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available at: [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health. Available at: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. Available at:

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available at: [Link]

  • Bromination of compounds 3a–c and 4a–c with NBS. ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Multistep Synthesis. Chemistry LibreTexts. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Electrophilic Aromatic Substitution Reaction. BYJU'S. Available at: [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Available at: [Link]

  • Aromatic Electrophilic substitution. SlideShare. Available at: [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. Available at:

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ACS Publications. Available at: [Link]

  • Electrophilic aromatic substitution (video). Khan Academy. Available at: [Link]

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed. Available at: [Link]

  • Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. Available at: [Link]

  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and... ResearchGate. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents. Available at:

  • Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. ACS Publications. Available at: [Link]

  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. Nature.com. Available at: [Link]

Sources

Side product formation in the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole. This document is designed for researchers, chemists, and process development professionals who are actively working with this important intermediate. The synthesis, while established, is prone to the formation of several side products that can complicate purification and reduce yields.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by empirical evidence from the field. We will delve into the causality behind side product formation and offer validated protocols to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound, and where do side products typically emerge?

The most prevalent and industrially relevant synthesis is a two-step process starting from 1-methyl-1H-indazole. The key stages are:

  • Nitration: Electrophilic nitration of 1-methyl-1H-indazole to form 1-methyl-6-nitro-1H-indazole.

  • Bromination: Subsequent bromination of the nitrated intermediate to yield the final product.

Side product formation is a significant challenge at both stages. The nitration step is often regioselective, but can yield other isomers, while the bromination step can lead to over-bromination or undesired positional isomers.

Below is a workflow diagram illustrating the primary synthesis pathway and the points at which major side products are typically generated.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination 1-methyl-1H-indazole 1-methyl-1H-indazole 1-methyl-6-nitro-1H-indazole 1-methyl-6-nitro-1H-indazole 1-methyl-1H-indazole->1-methyl-6-nitro-1H-indazole HNO3 / H2SO4 Side_Product_A 1-methyl-3-nitro-1H-indazole 1-methyl-1H-indazole->Side_Product_A Minor Isomer Side_Product_B 1-methyl-5-nitro-1H-indazole 1-methyl-1H-indazole->Side_Product_B Minor Isomer Final_Product This compound 1-methyl-6-nitro-1H-indazole->Final_Product NBS / ACN Side_Product_D Unreacted Starting Material 1-methyl-6-nitro-1H-indazole->Side_Product_D Incomplete Reaction Side_Product_C 3,5-Dibromo-1-methyl-6-nitro-1H-indazole Final_Product->Side_Product_C Over-bromination

Caption: Synthetic workflow for this compound.

Q2: During the nitration of 1-methyl-1H-indazole, I am observing significant amounts of the 3-nitro and 5-nitro isomers. How can I improve the regioselectivity for the desired 6-nitro product?

This is a classic issue of electrophilic aromatic substitution on a heterocyclic system. The directing effects of the fused benzene ring and the pyrazole ring compete. The formation of 3-nitro and 5-nitro isomers is common when reaction conditions are not strictly controlled.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction can favor the formation of thermodynamically stable, but undesired, isomers. The 6-nitro position is often the kinetically favored product under carefully controlled, cold conditions.

  • Strength of Nitrating Agent: Using an overly aggressive nitrating agent (e.g., fuming nitric acid without moderation) can decrease selectivity.

Troubleshooting Protocol: Enhancing 6-Nitro Regioselectivity

This protocol is designed to maximize the formation of the 6-nitro isomer by maintaining strict kinetic control.

Materials:

  • 1-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃)

  • Ice bath

  • Crushed ice/deionized water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-methyl-1H-indazole to concentrated H₂SO₄. Cool the mixture to 0-5 °C using an ice bath. Ensure the starting material is fully dissolved.

  • Reagent Addition: Add potassium nitrate (KNO₃) portion-wise to the solution over a period of 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition. This slow, cold addition is the most critical parameter for ensuring high regioselectivity.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

  • Workup: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol to remove residual acids. Dry the solid under vacuum.

Expected Outcome: By adhering to this low-temperature protocol, the formation of 3-nitro and 5-nitro isomers can be significantly suppressed, often to below 5% combined.

Q3: My bromination step with N-Bromosuccinimide (NBS) is sluggish and results in a mixture of starting material and the desired 3-bromo product. How can I drive the reaction to completion without promoting side reactions?

Incomplete bromination is often a result of insufficient activation of the NBS or suboptimal reaction conditions. The electron-withdrawing nitro group at the 6-position deactivates the indazole ring, making the C-3 position less nucleophilic and the reaction more challenging than brominating the parent 1-methyl-indazole.

Root Cause Analysis:

  • Solvent Choice: The choice of solvent is critical. While solvents like acetonitrile (ACN) are common, their ability to facilitate the reaction can vary based on purity and reaction scale.

  • Initiation: Radical initiation (if using AIBN or light) or ionic pathways can be at play. For ionic bromination with NBS, a polar solvent is key.

  • Temperature: While higher temperatures can increase the rate, they can also promote the formation of degradation products or over-bromination.

Troubleshooting Protocol: Optimized Bromination with NBS

This protocol uses a well-established solvent system to promote efficient bromination while minimizing side products.

Materials:

  • 1-methyl-6-nitro-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (ACN), anhydrous grade

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a flask charged with 1-methyl-6-nitro-1H-indazole, add anhydrous acetonitrile under an inert atmosphere. Stir to dissolve.

  • NBS Addition: Add NBS (1.05 to 1.1 equivalents) to the solution in a single portion at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC or LCMS. The reaction should typically proceed to completion within 4-8 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied, but this should be done cautiously while monitoring for the appearance of dibrominated species.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Data Summary: Impact of Bromination Conditions

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Dichloromethane (DCM)Acetonitrile (ACN)ACN provides better solubility and promotes the ionic pathway.
Temperature 25 °C45 °CGentle heating can overcome the deactivating effect of the nitro group.
Equivalents of NBS 1.05 eq1.1 eqA slight excess ensures the consumption of starting material.
Typical Yield 65-75%85-95%Improved conversion and higher isolated yield of the desired product.
Q4: I am observing a dibrominated side product in my final material. What is its likely structure and how can I prevent its formation?

The most probable dibrominated species is 3,5-Dibromo-1-methyl-6-nitro-1H-indazole . This arises from over-bromination, where the initially formed 3-bromo product undergoes a second electrophilic substitution.

Mechanistic Rationale: Even though the 6-nitro group is deactivating, the pyrazole nitrogen atoms activate the ring sufficiently for the initial bromination at C-3. Once the first bromine is installed, the system is further deactivated. However, under forcing conditions (excess NBS, high temperature, or prolonged reaction times), a second bromination can occur at the next most activated position, which is typically C-5.

Logical Flow for Prevention:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Start Dibrominated Impurity Detected (e.g., by LCMS) Excess_NBS > 1.2 eq NBS? Start->Excess_NBS Check High_Temp Temp > 60°C? Start->High_Temp Check Long_Time Time > 24h? Start->Long_Time Check Control_NBS Use 1.05 - 1.1 eq NBS Excess_NBS->Control_NBS If Yes Control_Temp Maintain Temp at 25-45°C High_Temp->Control_Temp If Yes Monitor_Rxn Monitor by TLC/LCMS and quench upon completion Long_Time->Monitor_Rxn If Yes

Caption: Troubleshooting logic for preventing dibromination.

Preventative Measures:

  • Stoichiometric Control: Use no more than 1.1 equivalents of NBS. Carefully weigh your reagents.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Instead, monitor its progress every 1-2 hours using TLC or LCMS. Once the starting material is consumed, quench the reaction immediately.

  • Temperature Management: Avoid excessive heating. If the reaction is slow at room temperature, a modest increase to 40-50 °C is preferable to refluxing.

References

  • Patent WO201206519A1: Describes the preparation of related nitroindazole derivatives, providing context for the nitration and bromination steps.
  • Patent WO2014122500A1: Details the synthesis of various substituted indazoles, offering insights into controlling regioselectivity in similar systems.
  • General Principles of Electrophilic Substitution on Indazoles: A foundational understanding of the electronic properties of the indazole ring system is crucial for troubleshooting. Source: Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Note: A specific URL is not provided for the book, but it is a standard reference in heterocyclic chemistry).

Technical Support Center: Improving Regioselectivity in the N-methylation of Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of nitroindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective methylation on the indazole scaffold. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2-substituted products, posing significant challenges in synthesis and purification.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you control the regiochemical outcome of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in the methylation of nitroindazoles?

A1: The regioselectivity of N-methylation is a delicate balance of several interconnected factors:

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the approach of the methylating agent to the N1 position, thereby favoring N2 methylation. Conversely, bulky substituents at the C3 position may favor N1 alkylation.[3]

  • Electronic Effects: The position of the electron-withdrawing nitro group significantly alters the electron density at the N1 and N2 positions. For instance, 4-, 6-, and 7-nitroindazoles tend to yield 2-methyl derivatives as the major product under neutral conditions, while 5-nitroindazole favors the formation of the 1-methyl isomer.[4]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favor N1 alkylation.[5][6] This is attributed to the formation of a tight ion pair with the indazole anion. In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to mixtures of isomers.[1]

  • Nature of the Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity. Alternative reagents can offer improved control.

  • Reaction Conditions: Temperature and reaction time can also influence the product ratio, sometimes favoring the thermodynamically more stable isomer.[6] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][5][7]

Q2: Why do I get a mixture of N1 and N2 isomers?

A2: The formation of a mixture of N1 and N2 isomers is a common outcome in the alkylation of indazoles.[1][2] This is due to the presence of two nucleophilic nitrogen atoms in the indazole ring. The 1H-indazole exists in tautomeric equilibrium with the 2H-indazole, and both tautomers can be alkylated.[1][2] The final product ratio depends on the relative rates of methylation at each nitrogen, which is influenced by the factors mentioned in Q1.

Q3: Is there a general set of conditions that will always favor N1 or N2 methylation?

A3: While there are no universally applicable conditions, certain trends have been established. For N1-selectivity , the use of sodium hydride (NaH) in THF is a promising starting point, particularly for indazoles with electron-deficient substituents.[1] For N2-selectivity , conditions can be more substrate-dependent. For example, indazoles with substituents at the C7 position, like 7-nitroindazole, show a strong preference for N2 alkylation.[5][6] Additionally, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer.[5][8]

Q4: How does the position of the nitro group affect the outcome?

A4: The position of the nitro group has a pronounced electronic effect on the nucleophilicity of the N1 and N2 atoms.

  • 5-Nitroindazole: Tends to favor N1-methylation under neutral conditions.[4]

  • 4-, 6-, and 7-Nitroindazoles: Predominantly yield N2-methylated products under neutral conditions.[4] Under acidic conditions, however, 6-nitroindazole has been shown to yield only the 1-methyl derivative.[4]

  • 7-Nitroindazole: The steric bulk of the nitro group at the C7 position strongly directs methylation to the N2 position.[5][6]

Q5: How can I separate the N1 and N2 isomers if I get a mixture?

A5: If a mixture of isomers is unavoidable, separation is typically achieved by:

  • Column Chromatography: This is the most common laboratory-scale method. The difference in polarity between the N1 and N2 isomers is usually sufficient for separation on silica gel.

  • Recrystallization: In some cases, fractional recrystallization from a suitable solvent or solvent mixture can be used to isolate one of the isomers in high purity. A mixed solvent system is often employed to achieve this.[9]

II. Troubleshooting Guides

Problem 1: Poor N1/N2 Selectivity

Your reaction is producing a nearly 1:1 mixture of N1 and N2 methylated nitroindazoles, making purification difficult and lowering the yield of the desired product.

Potential Causes & Solutions
  • Cause: Suboptimal base/solvent combination.

    • Solution 1: For N1-Selectivity. Switch to a non-coordinating base and a less polar solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[5][6] The rationale is that the sodium cation forms a tight ion pair with the indazole anion, sterically hindering the N2 position.

    • Solution 2: For N2-Selectivity. If the N2 isomer is the target, consider using Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate).[5][8] This method often shows a preference for the N2 position.

  • Cause: The electronic and steric effects of your specific nitroindazole are not being adequately leveraged.

    • Solution: Analyze the substitution pattern of your nitroindazole. If you have a substituent at the C7 position, this will strongly favor N2 methylation.[5][6] If your goal is N1 methylation in this case, a multi-step synthetic route might be necessary.

Experimental Workflow: Optimizing for N1-Selectivity

cluster_0 Reaction Setup cluster_1 Work-up & Analysis Start Nitroindazole in Anhydrous THF Base Add NaH (1.1 equiv.) at 0°C Start->Base Stir1 Stir for 30 min at 0°C Base->Stir1 Reagent Add Methylating Agent (e.g., MeI) Stir1->Reagent Stir2 Warm to RT or 50°C Monitor by TLC/LC-MS Reagent->Stir2 Quench Quench with H2O or sat. NH4Cl Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze N1/N2 ratio by 1H NMR Extract->Analyze cluster_Factors Key Factors Influencing Regioselectivity cluster_Outcome Reaction Outcome Sterics Steric Hindrance (e.g., C7-substituent) N2_Product Favors N2-Methylation Sterics->N2_Product Hindrance at N1 Electronics Electronic Effects (Position of NO2 group) N1_Product Favors N1-Methylation Electronics->N1_Product e.g., 5-NO2 Electronics->N2_Product e.g., 7-NO2 Base_Solvent Base / Solvent System (e.g., NaH / THF) Base_Solvent->N1_Product Tight Ion Pair Reagent Methylating Agent Reagent->N1_Product Reagent->N2_Product

Sources

Technical Support Center: Troubleshooting the Purification of Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of polar indazole derivatives. Due to their inherent basicity, high polarity, and potential for tautomerism, these molecules often present significant hurdles in achieving high purity. This document is structured in a question-and-answer format to directly address common issues, explaining the underlying chemical principles and offering field-proven solutions to streamline your workflow.

Section 1: Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification, but polar indazoles can behave unpredictably. This section addresses the most common chromatographic challenges.

Q1: My basic indazole derivative is streaking/tailing severely on my silica gel column. What's happening and how do I fix it?

Answer: This is a classic problem arising from the interaction between the basic nitrogen atoms in your indazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and difficult separation.[1][2]

Causality: The lone pair of electrons on the indazole's nitrogen atoms can be protonated by the acidic silica surface, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1] Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is sufficient.

    • Ammonia: A 7N solution of ammonia in methanol can be used as a stock to add to your mobile phase, aiming for a final concentration of ~0.5-1%.

  • Switch to a Different Stationary Phase: If modifiers don't resolve the issue or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Deactivated Silica: Some commercial columns are available with end-capped or deactivated silica gel to minimize acidic interactions.[3]

Q2: My polar indazole derivative isn't retained on my C18 reverse-phase column; it just elutes in the solvent front. What should I do?

Answer: This is a common issue for highly polar compounds in reverse-phase (RP) chromatography. The compound has a much higher affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase, resulting in little to no retention.[4][5][6]

Causality: Reverse-phase chromatography separates compounds based on hydrophobicity.[7] Highly polar molecules do not interact strongly with the hydrophobic C18 alkyl chains and are swept through the column with the mobile phase.

Solutions:

  • Use 100% Aqueous Mobile Phase: For extremely polar compounds, you may need to start with a mobile phase of 100% water (or buffer) and then gradually introduce the organic modifier (e.g., acetonitrile, methanol).

  • Add an Ion-Pairing Reagent: If your indazole can be protonated, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can help. The acid protonates the basic indazole, which can then form an ion pair with the conjugate base (e.g., CF₃COO⁻). This neutral, more hydrophobic complex will have a greater affinity for the C18 stationary phase, increasing retention.

  • Switch to a "Polar-Modified" RP Column: Several manufacturers offer RP columns with stationary phases that are designed to better retain polar compounds. These include columns with polar endcapping or polar-embedded groups.[8]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.[1][4] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. In HILIC, a water layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Q3: I'm trying to separate N-1 and N-2 isomers of my substituted indazole. They have nearly identical Rf values on TLC. What's the best approach?

Answer: Separating N-1 and N-2 substituted indazole isomers is a frequent and significant challenge. While the 1H-indazole tautomer is generally more thermodynamically stable, synthetic reactions often produce mixtures.[9] Their similar polarities make chromatographic separation difficult.

Causality: The N-1 and N-2 isomers often have very similar polarities and hydrodynamic volumes, leading to co-elution in many standard chromatographic systems.

Solutions:

  • High-Performance Flash Chromatography: Utilize high-efficiency silica gel and optimize the solvent system meticulously. Sometimes a subtle change, like switching from ethyl acetate to methyl tert-butyl ether (MTBE) or adding a small percentage of methanol, can improve resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, though less common, technique for isomer separation. It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol, and can provide unique selectivity compared to HPLC.[10]

  • Preparative HPLC: This is often the most reliable method. A systematic screening of different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers (formic acid, TFA, ammonium formate) is recommended to find the optimal conditions.

  • Selective Crystallization: If one isomer is the major product and can crystallize, you may be able to selectively crystallize it from the mixture, leaving the other isomer in the mother liquor. A patent for separating substituted indazole isomers suggests using a mixed solvent system (e.g., acetone/water, ethanol/water) for recrystallization.[11]

Section 2: Troubleshooting Crystallization and Isolation

Even after successful chromatography, isolating a pure, solid indazole derivative can be problematic.

Q4: My purified polar indazole derivative is an oil or a gum, and it refuses to crystallize. What techniques can I try?

Answer: "Oiling out" is a common problem when trying to crystallize polar compounds, which often have high solubility in polar solvents and can form amorphous solids or oils instead of ordered crystals.[1][12]

Causality: The compound may be too soluble in the chosen solvent, the solution may be cooling too quickly, or residual impurities may be inhibiting the formation of a crystal lattice.[1][12] The process of crystallization involves two key steps: nucleation (the initial formation of small crystal entities) and crystal growth.[13][14][15] Problems can arise at either stage.

Solutions:

  • Systematic Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16][17]

    • Try a range of solvents with varying polarities: isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, or mixtures.

    • A powerful technique is to use a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[1][16]

  • Induce Nucleation: If a supersaturated solution fails to produce crystals, you need to encourage nucleation.[12]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[1][12]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.[1][12]

  • Slow Down the Process: Rapid cooling often leads to oiling out.[12] Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator or ice bath.

  • Consider Salt Formation: If the freebase is proving impossible to crystallize, consider forming a salt (e.g., HCl, HBr, or tosylate salt). Salts often have very different solubility profiles and higher melting points, making them more amenable to crystallization.[2]

Section 3: Protocols and Data Tables
Protocol 1: General Procedure for Purification of a Basic Indazole using Modified Normal-Phase Flash Chromatography
  • Sample Preparation: Dissolve your crude indazole derivative in a minimum amount of dichloromethane (DCM) or the solvent you will use to load the column. If solubility is low, add a small amount of methanol.

  • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample and evaporate the solvent under reduced pressure to get a free-flowing powder. This technique often provides superior resolution compared to liquid loading.

  • Column Equilibration: Equilibrate your silica gel column with the starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% Triethylamine).

  • Elution: Load your sample onto the column. Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A common gradient might be from 2% to 50% Ethyl Acetate in Hexanes, keeping the triethylamine concentration constant throughout.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like DCM or toluene.

Table 1: Recommended Starting Points for Chromatographic Method Development
Issue / Compound TypeTechniqueStationary PhaseMobile Phase System (Starting Point)Modifier
Basic Indazole, StreakingNormal PhaseSilica GelHexanes / Ethyl Acetate or DCM / Methanol0.5-1% Triethylamine
Highly Polar Indazole, No RetentionReverse PhaseC18Water / Acetonitrile0.1% Formic Acid or TFA
Highly Polar Indazole, No RetentionHILICBare Silica95:5 Acetonitrile:Water10 mM Ammonium Formate
Isomer Separation (N-1 vs. N-2)Reverse Phase HPLCPhenyl-HexylWater / Methanol0.1% Formic Acid
Section 4: Visual Diagrams
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical path to selecting an appropriate purification method for a polar indazole derivative.

Purification_Decision_Tree A Crude Polar Indazole B Is it a basic compound showing tailing on silica TLC? A->B C Normal Phase Chromatography (Silica Gel) B->C No D Add Basic Modifier (e.g., 0.5% TEA) B->D Yes E Does it have very high polarity? (Rf ≈ 0 in 100% EtOAc) C->E D->C F Reverse Phase Chromatography (C18) E->F No G Is retention poor in RP? (Elutes in void volume) E->G Yes F->G H Consider HILIC or Ion-Pairing RP G->H Yes I Final Pure Compound G->I No H->I Tailing_Troubleshooting start Peak Tailing Observed on Silica Gel check_base Is the compound basic? (e.g., contains indazole) start->check_base add_modifier Action: Add 0.1-1% Triethylamine or Ammonia to Mobile Phase check_base->add_modifier Yes check_overload Is the column overloaded? (>2% sample load by mass) check_base->check_overload No result_ok Problem Resolved add_modifier->result_ok reduce_load Action: Reduce sample load or use a larger column check_overload->reduce_load Yes result_bad Problem Persists check_overload->result_bad No reduce_load->result_ok consider_alt Consider Alternative: 1. Alumina Chromatography 2. Reverse Phase result_bad->consider_alt

Sources

Technical Support Center: Purification of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS: 74209-32-8). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this important heterocyclic building block. We will address frequently encountered impurities and provide robust, field-tested protocols to achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude this compound.

Q1: What are the most probable impurities in my crude sample?

A1: Impurities typically originate from the synthetic route used. Common contaminants can be categorized as follows:

  • Starting Materials: Incomplete bromination can lead to the presence of the precursor, 1-methyl-6-nitro-1H-indazole.

  • Byproducts: Side reactions may generate various unwanted compounds. Over-bromination can result in di-bromo species, while regioisomers might form depending on the specific synthetic conditions.[1]

  • Reagents and Solvents: Residual solvents from the reaction or workup (e.g., DMF, acetic acid) and leftover reagents are common impurities.[1][2]

  • Degradation Products: The compound may degrade if not handled or stored under appropriate conditions, such as protection from light and moisture.[1]

Q2: How do I choose the best purification method for my sample?

A2: The optimal method depends on the impurity profile and the desired final purity. Recrystallization is excellent for removing small amounts of impurities if a suitable solvent is found. Column chromatography is more versatile for separating mixtures with different polarities.[1]

To assist in this decision, follow the logical workflow below.

G start Crude Product Analysis (TLC/HPLC/NMR) check_purity Is the major spot >90% pure with minor, distinct impurities? start->check_purity recrystallization Attempt Recrystallization (High recovery, removes trace impurities) check_purity->recrystallization  Yes check_separation Are impurities significantly more or less polar on TLC? check_purity->check_separation  No final_purity Verify Purity (HPLC/NMR) recrystallization->final_purity column Perform Column Chromatography (Separates complex mixtures) column->final_purity check_separation->column  Yes prep_hplc Consider Preparative HPLC (For very high purity or difficult separations) check_separation->prep_hplc  No

Caption: Decision workflow for selecting a purification method.

Q3: I tried recrystallization, but my compound is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This is often due to the solution being cooled too quickly or the presence of significant impurities that depress the melting point.

Causality & Solution: The boiling point of your solvent may be higher than the melting point of your impure compound. To fix this, reheat the solution to re-dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"), and allow it to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.[3]

Q4: My column chromatography is not separating the impurities effectively. What are the next steps?

A4: Poor separation on a silica gel column is almost always a solvent system (eluent) issue.

Causality & Solution: The polarity of your eluent is likely too high, causing both your product and impurities to move too quickly (high Rf values), or too low, causing everything to remain at the baseline. The key is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate, with visible separation from impurity spots. For indazole derivatives, mixtures of hexane and ethyl acetate are a common and effective starting point.[4][5][6] Systematically vary the ratio (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) and analyze by TLC to find the optimal conditions before running the column.

Part 2: Detailed Experimental Protocols

These protocols provide a self-validating framework for purifying crude this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be identified.

Step 1: Solvent Screening (Microscale) The goal is to find a solvent that dissolves the compound when hot but not when cold.

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of polar and non-polar solvents (see table below).

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently (e.g., in a warm water bath) and observe for dissolution.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • The ideal solvent is one in which the compound dissolves completely when hot and forms a significant amount of crystalline precipitate when cold.[3]

Solvent Candidate Polarity Rationale for Use with Indazoles
EthanolPolar ProticOften a good choice for moderately polar compounds.[5]
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility.
Ethyl AcetatePolar AproticGood for dissolving many organic compounds.
TolueneNon-polarCan be effective if impurities are highly polar.
Heptane/Ethyl AcetateMixtureAllows for fine-tuning of polarity.

Step 2: Bulk Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume to ensure recovery.

  • If colored impurities are present that are not removed by this step, you may need to perform column chromatography first.

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Validation: Dry the crystals and analyze their purity via HPLC or NMR. Also, analyze the filtrate (the "mother liquor") to confirm that the impurities were successfully removed from the crystalline product.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.[7]

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a 4:1 ratio.

  • Visualize the plate under UV light.

  • Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of ~0.3-0.4 and is well-separated from other spots. This is your eluent.

Step 2: Column Preparation and Execution

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis pack_column 1. Pack Column (Slurry pack silica gel in initial eluent) load_sample 2. Load Sample (Dissolve in min. solvent, adsorb onto silica) pack_column->load_sample elute 3. Run Column (Apply eluent, use gentle air pressure) load_sample->elute collect 4. Collect Fractions (In test tubes) elute->collect analyze 5. Analyze Fractions (Spot fractions on TLC plate) collect->analyze combine 6. Combine Pure Fractions (Pool fractions containing only the desired product) analyze->combine evaporate 7. Evaporate Solvent (Rotary evaporator) combine->evaporate

Caption: Step-by-step workflow for flash column chromatography.

  • Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[7]

  • Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid solution. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., from a pump or house air) to push the solvent through. Begin collecting fractions.

  • Monitoring: Systematically spot the collected fractions onto TLC plates to monitor the elution of your compound.

  • Validation: Once the desired compound has fully eluted, combine the fractions that contain only the pure product. Evaporate the solvent under reduced pressure to obtain the purified this compound. Confirm final purity by NMR and/or HPLC.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[4][5]
Mobile Phase (Eluent) Hexane:Ethyl AcetateA versatile mixture allowing for polarity tuning.[4][5][6]
Typical Starting Ratio 9:1 to 4:1 Hexane:EtOAcGood starting point for many indazole derivatives. Requires TLC optimization.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to liquid loading.

References

  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5).
  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(35), 24657-24681.
  • Abdallahii, M., et al. (2017). 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study. Journal of Materials and Environmental Science, 8(6), 2206-2221.
  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. International Journal of Molecular Sciences, 12(10), 6965-6981.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Methyl-6-nitro-1H-indazole as a Pharmaceutical Intermediate.
  • University of Groningen. (2022, October 14).
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 3-Bromo-6-chloro-4-nitro-1H-indazole.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubChem. (n.d.). 3-bromo-6-nitro-1H-indazole. Retrieved from [Link]

  • Lherbet, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543.
  • PubMed. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • Chemsrc. (n.d.). 3-BROMO-6-HYDROXY-4-NITRO1H-INDAZOLE. Retrieved from [Link]

Sources

Preventing degradation of 3-Bromo-1-methyl-6-nitro-1H-indazole during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS No. 74209-32-8). This document is designed for researchers, chemists, and drug development professionals to address common challenges and prevent the degradation of this valuable chemical intermediate during synthetic reactions. This guide provides in-depth, field-proven insights into the compound's reactivity, offering troubleshooting solutions and optimized protocols to ensure the integrity of your experiments.

This compound is a highly functionalized building block, prized for its role in synthesizing molecules with diverse biological activities.[1][2] Its structure contains three key features that dictate its reactivity:

  • C3-Bromo Group : An excellent leaving group, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]

  • C6-Nitro Group : A strong electron-withdrawing group that activates the indazole ring.[5][6] While beneficial for certain reactions, it is also susceptible to reduction and can be incompatible with some strong bases.[7]

  • 1-Methyl-1H-indazole Core : A stable heterocyclic system that forms the scaffold of many pharmacologically active compounds.[1] The N1-methylation protects this position from undesired N-arylation or N-alkylation reactions.

Understanding the interplay of these functional groups is critical to preventing degradation and maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during a reaction?

Degradation is typically caused by one or more of the following factors:

  • Harsh pH Conditions: Both strong acids and strong bases can potentially lead to the decomposition of the indazole ring system.[8][9]

  • Incompatible Reagents: Strong reducing agents can convert the nitro group to an amine, which may be an undesired side reaction. Furthermore, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro-containing aromatics, leading to side reactions or decomposition.[7]

  • High Temperatures: While thermal energy is often required, excessive heat or prolonged reaction times at high temperatures can promote decomposition pathways and the formation of impurities.

  • Atmosphere and Light: Like many complex organic molecules, prolonged exposure to oxygen and UV light can initiate degradation.[10] Storing under an inert atmosphere is a best practice.[10]

Q2: How should I properly store and handle this compound to prevent degradation before use?

To ensure the long-term stability and purity of this compound, adhere to the following storage recommendations:

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[10]

  • Container: Use a tightly sealed, light-resistant container to protect the compound from moisture and light.[10]

  • Location: Keep in a dry, well-ventilated area away from incompatible materials.[11]

Q3: My reaction mixture is turning dark brown or black. What is the likely cause?

A dark coloration often signifies decomposition of a reagent or the formation of palladium black in cross-coupling reactions. The primary causes include:

  • Excessive Heat: Overheating the reaction mixture can accelerate the degradation of the starting material or other reagents.

  • Base-Induced Decomposition: The use of an overly strong or incompatible base can cause the nitro-indazole substrate to decompose.[7]

  • Catalyst Decomposition: In palladium-catalyzed reactions, the formation of palladium black (finely divided metallic palladium) indicates that the catalyst has precipitated from the solution and is no longer active. This can be caused by impurities, high temperatures, or incorrect ligand choice.

Q4: I am observing a significant amount of the debrominated byproduct (1-methyl-6-nitro-1H-indazole) in my cross-coupling reaction. How can I minimize this?

The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed couplings.[12] It occurs when the aryl halide is reduced instead of coupled. To minimize this:

  • Optimize the Base: Use a milder base. For instance, if you are using a strong alkoxide base, consider switching to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄).[7]

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway. Use dry solvents and reagents.

  • Modify Catalyst/Ligand System: The choice of ligand can significantly influence the relative rates of reductive elimination (the desired step) versus hydrodehalogenation. Screening different phosphine ligands may be necessary.

  • Control Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.

Troubleshooting Guide

This table provides a structured approach to addressing common issues encountered when using this compound in synthetic reactions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be oxidized or has precipitated. 2. Incorrect Base/Solvent: The chosen base may be too weak or, conversely, may be degrading the substrate. The solvent may not be appropriate for the reaction. 3. Starting Material Degradation: The substrate may have degraded prior to or during the reaction.1. Use a fresh catalyst or a more stable pre-catalyst. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). 2. Screen a panel of bases. For Suzuki or Buchwald-Hartwig reactions, Cs₂CO₃ or K₃PO₄ are often good starting points due to their compatibility with the nitro group.[7] Optimize the solvent system for solubility and reactivity. 3. Verify the purity of the starting material via NMR or LC-MS before starting. Run a control reaction at a lower temperature to check for thermal decomposition.
Formation of Debrominated Byproduct Hydrodehalogenation: A competitive side reaction where the C-Br bond is reduced to a C-H bond.[12]1. Use a milder base (e.g., Cs₂CO₃ instead of KOtBu). 2. Ensure all solvents and reagents are scrupulously dried. 3. Re-evaluate the palladium catalyst and ligand combination.
Formation of Multiple Unidentified Impurities 1. Side Reaction at Nitro Group: Unintended reduction of the nitro group. 2. Ring Decomposition: Harsh conditions (pH, temperature) causing the indazole core to break down.[8]1. Avoid any reagents with known reducing capabilities unless intended. Be cautious with strong bases that can participate in redox processes. 2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running it. Use thoroughly degassed solvents.
Incomplete Conversion of Starting Material 1. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion. 2. Catalyst Poisoning: Impurities in the reagents or solvents are deactivating the catalyst.[7]1. Continue monitoring the reaction and extend the time as needed. If the reaction has stalled, a gentle increase in temperature or the use of microwave irradiation may be beneficial.[3][13] 2. Use high-purity, degassed solvents and fresh reagents. Ensure coupling partners are pure, as functional groups like thiols or certain heterocycles can poison palladium catalysts.

Recommended Experimental Protocols

The following protocols are optimized for this compound, with specific considerations to maintain its stability.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the palladium-catalyzed C-C bond formation at the C3 position.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Substrate, Boronic Acid, and Cs₂CO₃ in a reaction vessel. prep2 Add Pd(PPh₃)₄ catalyst. prep1->prep2 prep3 Seal vessel, evacuate, and backfill with Argon (3x). prep2->prep3 prep4 Add degassed solvent system (Dioxane/EtOH/H₂O). prep3->prep4 react Heat reaction mixture to 80-100°C or use microwave at 140°C. prep4->react monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to RT, dilute with Ethyl Acetate and water. monitor->workup1 workup2 Separate organic layer, wash with brine, and dry. workup1->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 purify Purify by column chromatography. workup3->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Inerting: Seal the vessel, then carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/ethanol/water (e.g., in a 3:1.5:0.5 ratio), via syringe.[14]

  • Reaction: Heat the mixture with stirring. For conventional heating, a temperature of 80-100°C is typical. For microwave-assisted reactions, heating at 140°C for a shorter duration (e.g., 30-60 minutes) can be effective.[3][13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-methyl-6-nitro-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the C3 position, using a base that is compatible with the nitro group.

G cluster_degradation Potential Degradation Pathways cluster_conditions Causative Conditions start This compound debrom Debromination (Hydrodehalogenation) start->debrom Undesired Side Reaction nitro_red Nitro Group Reduction start->nitro_red Incompatible Reagents decomp Ring Decomposition start->decomp Harsh Conditions cond1 Excess Strong Base (e.g., KOtBu) cond1->debrom cond1->decomp cond2 Reducing Agents (H₂, certain metals) cond2->nitro_red cond3 Harsh pH High Temperature cond3->decomp

Caption: Logic of Potential Degradation Pathways.

Methodology:

  • Vessel Preparation: In a glovebox or under a flow of argon, add this compound (1.0 eq.), the desired amine (1.2 eq.), potassium phosphate (K₃PO₄, 2.1 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.), and the corresponding ligand (e.g., XPhos) to a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel tightly and heat the mixture with stirring to 90-110°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Buchwald-Hartwig aminations can be sensitive, and prolonged heating after completion may lead to byproduct formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude material by flash column chromatography to yield the 3-amino-1-methyl-6-nitro-1H-indazole product.

Scientist's Note: The choice of base is critical for the success of Buchwald-Hartwig aminations on this substrate. While strong bases like NaOtBu or KOtBu are common in many protocols, they are often incompatible with nitro groups.[7] Starting with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is highly recommended to prevent degradation of the starting material.[7]

References
  • Berge, S. M., Bighley, L. D., & M. K., D. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.
  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • U.S. Patent No. 3,988,347. (1976). Process for the preparation of substituted indazoles.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2). ResearchGate. [Link]

  • Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14073-14083. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Keglevich, G., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 233-239. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Chinese Patent No. CN103570624A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 76(17), 7074-7083. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6145-6153. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(4), 1269-1283. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the multi-step synthesis of this important heterocyclic compound.

Introduction to Synthetic Strategy

The synthesis of this compound can be approached through several routes, each with its own set of challenges and advantages. The optimal strategy often depends on the available starting materials and the desired scale of the reaction. A common and logical approach involves a three-step sequence starting from a commercially available indazole precursor. This guide will focus on a route involving:

  • Nitration of the indazole ring.

  • Bromination at the 3-position.

  • N-methylation at the 1-position.

The order of these steps is crucial due to the directing effects of the substituents on the indazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield or No Reaction During Nitration of 1H-Indazole

Question: I am attempting to nitrate 1H-indazole to form 6-nitro-1H-indazole, but I am observing a low yield of the desired product, and a significant amount of starting material remains. What could be the issue?

Answer:

Several factors can contribute to inefficient nitration of the indazole ring. Here are some potential causes and solutions:

  • Insufficiently Strong Nitrating Agent: The indazole ring is less reactive than benzene, and a standard nitric acid/sulfuric acid mixture may not be sufficient under mild conditions.

    • Solution: Ensure that concentrated nitric acid (fuming nitric acid can also be used cautiously) and concentrated sulfuric acid are used. The reaction often requires heating to proceed at a reasonable rate. Monitor the temperature carefully to avoid side reactions.

  • Incorrect Reaction Temperature: The temperature plays a critical role in nitration. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to the formation of undesired isomers and degradation products.

    • Solution: The optimal temperature for the nitration of indazole is typically in the range of 25-40 °C. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the nitrating mixture and then allow the reaction to warm to room temperature or gently heat it to the optimal temperature.

  • Poor Solubility of Starting Material: 1H-indazole has limited solubility in concentrated sulfuric acid, which can hinder the reaction.

    • Solution: Ensure vigorous stirring to maximize the dissolution of the starting material. Adding the 1H-indazole portion-wise to the sulfuric acid before adding the nitric acid can also help.

Problem 2: Formation of Multiple Isomers During Bromination

Question: During the bromination of 6-nitro-1H-indazole, I am obtaining a mixture of products, making the purification of the desired 3-bromo-6-nitro-1H-indazole difficult. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers during bromination is a common issue. The nitro group at the 6-position is a meta-director, while the pyrazole part of the indazole ring directs electrophiles to the 3-position.

  • Reaction Conditions Favoring Multiple Products: The choice of brominating agent and solvent can significantly impact the regioselectivity.

    • Solution: A well-established method for the bromination of nitro-indazoles involves using bromine in a suitable solvent like N,N-dimethylformamide (DMF). This approach has been shown to provide good yields of the 3-bromo isomer.[1] The reaction is typically carried out at a low temperature (e.g., -5 °C) to enhance selectivity.[1]

  • Over-bromination: Using an excess of bromine or prolonged reaction times can lead to the formation of di-brominated products.

    • Solution: Carefully control the stoichiometry of bromine. Use of 1.0 to 1.1 equivalents of bromine is generally recommended. Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed.

Problem 3: Inefficient N-Methylation and Formation of N2-Isomer

Question: I am trying to methylate 3-bromo-6-nitro-1H-indazole to obtain the N1-methylated product, but the reaction is incomplete, and I am also observing the formation of the N2-methylated isomer. How can I improve the yield and selectivity for the N1 position?

Answer:

The methylation of indazoles can lead to a mixture of N1 and N2 isomers, and the ratio is highly dependent on the reaction conditions.

  • Choice of Base and Methylating Agent: The nature of the base and the methylating agent plays a crucial role in directing the methylation to the N1 position.

    • Solution: For selective N1-methylation, a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or DMF is often effective.[2] The strong base deprotonates the indazole at the N1 position, and the subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate yields the thermodynamically more stable N1-isomer.[2]

  • Reaction Temperature: The reaction temperature can influence the N1/N2 ratio.

    • Solution: The reaction is typically carried out at a low temperature (0 °C) during the addition of the base and the methylating agent to control the reaction rate and improve selectivity. The reaction is then allowed to warm to room temperature.[2]

Parameter N1-Methylation (Thermodynamic Product) N2-Methylation (Kinetic Product)
Base Strong base (e.g., NaH)Weaker base (e.g., K₂CO₃, DABCO)
Solvent Aprotic (e.g., THF, DMF)Polar aprotic (e.g., DMF, Acetonitrile)
Methylating Agent Methyl iodide, Dimethyl sulfateDimethyl carbonate
Temperature 0 °C to room temperatureRoom temperature to reflux

Frequently Asked Questions (FAQs)

Q1: What is the rationale for the proposed synthetic sequence (Nitration -> Bromination -> Methylation)?

A1: The order of reactions is critical for achieving the desired product.

  • Nitration first: The nitro group is a deactivating group, making subsequent electrophilic substitution more difficult. However, it is also a meta-director. Nitrating the unsubstituted indazole first allows for the introduction of the nitro group at the 6-position.

  • Bromination second: With the nitro group at the 6-position, the subsequent electrophilic bromination is directed to the 3-position by the pyrazole ring.

  • Methylation last: N-methylation is typically performed as the final step to avoid potential side reactions at the nitrogen during the nitration and bromination steps.

Q2: Are there any alternative, more direct routes to this compound?

A2: While the three-step approach is common, other strategies could be explored. For instance, one could start with a pre-functionalized aniline derivative and perform a cyclization reaction to form the indazole ring.[3][4] However, these routes might involve more complex starting materials or harsher reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3: This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated fume hood.[6]

  • Bromine: Highly toxic, corrosive, and causes severe burns.[7] Handle with extreme care in a fume hood and wear appropriate PPE.[8] Have a bromine spill kit readily available.

  • Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively purify the final product?

A4: The final product, this compound, is a solid. Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). If isomeric impurities are present, column chromatography on silica gel may be necessary.[9][10]

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic routes for this compound.

Synthetic Pathway cluster_0 Route 1: Stepwise Functionalization Indazole 1H-Indazole NitroIndazole 6-Nitro-1H-indazole Indazole->NitroIndazole HNO₃, H₂SO₄ BromoNitroIndazole 3-Bromo-6-nitro-1H-indazole NitroIndazole->BromoNitroIndazole Br₂, DMF FinalProduct This compound BromoNitroIndazole->FinalProduct NaH, CH₃I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1H-indazole
  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 1H-indazole in portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the indazole solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-nitro-1H-indazole.

Protocol 2: Synthesis of 3-Bromo-6-nitro-1H-indazole
  • Dissolve 6-nitro-1H-indazole in N,N-dimethylformamide (DMF) and cool the solution to -5 °C.[1]

  • Slowly add a solution of bromine in DMF dropwise, maintaining the temperature at -5 °C.[1]

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice water.

  • Filter the precipitated solid, wash with water, and dry to yield 3-bromo-6-nitro-1H-indazole.

Protocol 3: Synthesis of this compound
  • Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of 3-bromo-6-nitro-1H-indazole in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[2]

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubChem. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and... Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

Sources

Improving solubility of indazole intermediates for reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling indazole intermediates. Indazole and its derivatives are cornerstone scaffolds in modern drug discovery, yet their unique physicochemical properties frequently present challenges during reaction workup and purification.[1][2] The planar, aromatic, and often crystalline nature of these bicyclic heterocycles can lead to poor solubility in common organic solvents, while their amphoteric character complicates liquid-liquid extractions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility-related issues. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you to troubleshoot effectively and design more robust workup procedures.

Core Principles: Understanding Indazole's Dual Nature

The key to manipulating indazole solubility lies in understanding its amphoteric properties. The indazole nucleus contains both a weakly acidic N-H proton and a weakly basic pyridine-type nitrogen atom.[3][4] This duality allows it to exist in neutral, protonated (indazolium cation), or deprotonated (indazolate anion) forms, depending on the pH of the medium.

Table 1: Physicochemical Properties of the Parent Indazole Core

PropertyValueSignificance for Workup
pKa₁ (Protonation) ~1.0–1.3The indazole ring becomes protonated (cationic) only in strongly acidic conditions (pH < 1), forming a water-soluble salt.[3][4]
pKa₂ (Deprotonation) ~13.8The N-H proton is removed only under strongly basic conditions (pH > 13), forming a water-soluble anion.[3][4]
Tautomerism 1H- and 2H- formsThe 1H-tautomer is generally more stable and predominates, influencing crystal packing and solubility.[1][5]
Solubility Profile Soluble in hot water, alcohol, ether; generally poor in cold water and nonpolar organics.Requires careful solvent selection; prone to precipitation ("crashing out") when solvent polarity is changed abruptly.[6]

This pH-dependent behavior is the most powerful tool at your disposal for purification via acid-base extraction.

Troubleshooting Guide & FAQs

This section directly addresses common experimental challenges in a question-and-answer format.

Q1: My indazole intermediate precipitated unexpectedly during an aqueous wash (e.g., water, brine). What happened and how can I recover my product?

A1: This is a classic case of an "anti-solvent" effect. Your indazole was likely dissolved in a water-miscible or partially miscible organic solvent (like THF, acetonitrile, or ethyl acetate with a co-solvent). The addition of water drastically increased the polarity of the solvent system, causing the solubility of your relatively nonpolar indazole to plummet, leading to precipitation.

Immediate Corrective Actions:

  • Add a Co-solvent: Add a sufficient amount of a solvent that dissolves your compound and is miscible with your current biphasic mixture. Tetrahydrofuran (THF) or isopropanol are excellent choices. Add it directly to the separatory funnel with swirling until the solid redissolves.

  • Solvent Exchange: If the precipitation is severe, transfer the entire mixture (liquid and solid) to a round-bottom flask, remove the solvent via rotary evaporation, and redissolve the crude residue in an appropriate, water-immiscible solvent (e.g., dichloromethane (DCM), ethyl acetate) before re-attempting the wash.

  • Filter and Recover: As a last resort, you can filter the mixture to collect the precipitated solid. However, be aware that water-soluble impurities will be trapped in the wet cake. The solid should be redissolved and re-processed.

Causality & Prevention: The difference in polarity between your organic solvent and the aqueous wash was too great. To prevent this, consider using a less polar organic solvent for the initial extraction or adding a co-solvent before the aqueous wash to buffer the polarity change.[][8]

Q2: How can I separate my target indazole intermediate from non-ionizable (neutral) impurities?

A2: This is the ideal scenario for an acid-base extraction, leveraging the pKa of the indazole ring. The goal is to reversibly move your ionizable indazole into the aqueous phase while the neutral impurities remain in the organic layer.

Protocol 1: pH-Mediated Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like DCM or ethyl acetate.

  • Acidic Extraction: Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). This protonates the basic nitrogen of the indazole, forming a water-soluble indazolium salt that partitions into the aqueous layer.[9] Two or three extractions are recommended.

    • Expert Tip: The pKa for protonation is low (~1.3), so a reasonably strong acid is needed for efficient extraction.[4]

  • Separate & Wash: Combine the acidic aqueous layers. Back-extract this combined aqueous layer with fresh organic solvent one time to remove any trapped neutral impurities. The organic layers now contain your neutral impurities and can be discarded.

  • Basify & Re-extract: While stirring the aqueous layer, carefully add a base (e.g., 1 M NaOH, solid NaHCO₃) until the pH is basic (pH 9-10). This neutralizes the indazolium salt, causing the neutral indazole to precipitate or form an oil.

  • Final Extraction: Extract the now-basic aqueous layer with fresh organic solvent (DCM or ethyl acetate) two or three times to recover your purified indazole intermediate.

  • Drying & Concentration: Combine the final organic layers, dry with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

The following diagram illustrates this workflow.

G A Crude Mixture: Indazole (Neutral) + Neutral Impurities C Neutral Impurities (Discard) A->C Extract w/ 1M HCl D Indazole-H+ (Cationic) (Purified) A->D Moves to Aqueous B Empty E Purified Indazole (Neutral) (Collect) D->E 1. Basify w/ NaOH 2. Extract w/ Organic F Aqueous Waste (Discard) D->F Moves to Organic

Caption: Workflow for purifying an indazole via acid-base extraction.

Q3: My workup is plagued by a persistent emulsion. How can I resolve this?

A3: Emulsions are common when dealing with complex reaction mixtures containing fine particulates or amphiphilic side products. They are stabilized by lowering the interfacial tension between the aqueous and organic layers.

Troubleshooting Steps:

  • "Break" with Brine: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, causing the layers to separate.

  • Change Solvent: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding some DCM can help break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This physically disrupts the droplets and often leads to separation upon collection.

  • Gentle Centrifugation: If the volume is manageable, centrifuging the mixture at a low speed can provide the force needed to separate the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) will allow the layers to separate on their own.

Q4: My indazole intermediate is a hard-to-crystallize oil, or it gives me very poor recovery upon crystallization. What can I do?

A4: Successful crystallization is a balance between solubility and insolubility. If your compound is too soluble, it won't crystallize; if it's too insoluble, it will crash out amorphously, trapping impurities. A systematic approach is best.

Protocol 2: Systematic Crystallization Solvent Screening
  • Sample Prep: Place small, equal amounts (e.g., 10-20 mg) of your crude oil/solid into several small vials.

  • Solubility Test: To each vial, add a different single solvent dropwise at room temperature. Test a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol).

    • Goal: Find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. This is an ideal single-solvent crystallization system.

  • Anti-Solvent Test: If you find a solvent that readily dissolves your compound at room temperature (e.g., DCM, acetone), use this as the "solvent". Now, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., heptane, diethyl ether) dropwise until persistent cloudiness appears. Then, add a drop of the good solvent to clarify and allow for slow cooling/evaporation.

  • Optimize: Once you identify a promising solvent system (single or binary), scale up the crystallization. Key tips for high purity and recovery include:

    • Use the minimum amount of hot solvent needed to fully dissolve the compound.

    • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator or -20°C freezer to maximize crystal formation.

    • Scratch the inside of the flask with a glass rod to induce nucleation if no crystals form.

Table 2: Common Solvents for Indazole Workup & Crystallization

SolventPolarityTypical UseNotes
Heptane/Hexane NonpolarAnti-solvent for crystallization, trituration.Good for precipitating polar compounds from less polar solvents.
Toluene NonpolarReaction, extraction, crystallization.Higher boiling point can be useful for crystallization.
Dichloromethane (DCM) Polar AproticExtraction, chromatography.Excellent solvent for many organics, but can form emulsions.
Ethyl Acetate (EtOAc) Polar AproticExtraction, chromatography, crystallization.A versatile, less toxic alternative to DCM.
Isopropanol (IPA) Polar ProticCrystallization, co-solvent.Good for single-solvent crystallizations of moderately polar compounds.
Ethanol (EtOH) Polar ProticCrystallization.Often dissolves compounds too well; may need an anti-solvent.

Proactive Troubleshooting: A Decision Framework

To streamline your workup process, use a logical decision tree to anticipate and address solubility issues before they derail your experiment.

G Start Start of Workup: Crude Reaction Mixture CheckSol Is product soluble in a water-immiscible solvent? Start->CheckSol AddCo Add co-solvent (THF, IPA) to main organic layer. CheckSol->AddCo No Proceed Proceed with aqueous washes. CheckSol->Proceed Yes AddCo->Proceed CheckImp Are there neutral impurities to remove? Proceed->CheckImp AcidBase Perform Acid-Base Extraction (See Protocol 1) CheckImp->AcidBase Yes SimpleWash Perform simple washes (e.g., NaHCO3, Brine) CheckImp->SimpleWash No CheckEmulsion Did an emulsion form? AcidBase->CheckEmulsion SimpleWash->CheckEmulsion BreakEmulsion Break emulsion: Add Brine or Celite. CheckEmulsion->BreakEmulsion Yes Dry Dry organic layer and concentrate. CheckEmulsion->Dry No BreakEmulsion->Dry Crystallize Purify by Crystallization or Chromatography (See Protocol 2) Dry->Crystallize

Caption: Decision tree for troubleshooting indazole workup.

By systematically addressing solubility, impurity profiles, and physical behavior, you can develop efficient and scalable workup procedures for even the most challenging indazole intermediates.

References

  • Wikipedia. Indazole. [Link]

  • Cui, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]

  • ResearchGate. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors | Request PDF. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. [Link]

  • ResearchGate. On the relationships between basicity and acidity in azoles. [Link]

  • ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Biotage. Why is pH adjustment important for sample prep methods?. [Link]

  • PubMed. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. [Link]

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Troubleshooting incomplete conversion in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of indazole derivatives. Here, you will find in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and ensure the integrity of your results.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses specific experimental issues, offering insights into potential causes and actionable solutions to common problems encountered during indazole synthesis.

Issue 1: Incomplete Conversion or Low Yield

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the likely causes, and how can I improve the outcome?

A: Incomplete conversion is a frequent challenge in indazole synthesis and can be attributed to several factors, often dependent on the specific synthetic route being employed.[1] Below are common culprits and corresponding troubleshooting strategies:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that significantly influences reaction kinetics and the formation of byproducts.[1] While classical methods like the Cadogan cyclization may necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products.[1] Conversely, many modern palladium-catalyzed syntheses are efficient at milder temperatures.[2] A systematic temperature screening is advisable to identify the optimal balance for your specific substrate and catalyst system. For instance, in certain syntheses, increasing the temperature to 110°C has been shown to improve yields, while higher temperatures led to a decrease, likely due to side reactions.[3]

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are crucial for reactant solubility and overall reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may remain incomplete.[1] In some cases, aprotic solvents like DMSO and DMF have been reported to provide higher yields.[2][4] Consider a solvent or solvent system that ensures all reactants are in the solution phase at the chosen reaction temperature.

  • Presence of Moisture: Certain indazole syntheses are sensitive to water. For reactions employing moisture-sensitive reagents or catalysts, the presence of water can lead to side reactions and reduced yields.[4] For example, in the Davis-Beirut reaction, the addition of a small amount of water can sometimes improve yields, but excessive water (e.g., 50%) can cause a sharp decrease in product formation.[5] It is crucial to use anhydrous solvents and properly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.[6]

  • Inadequate Base or Catalyst: The choice and stoichiometry of the base or catalyst are critical. An insufficient amount of base can result in incomplete conversion.[7] The pKa of the base should be appropriate for the specific reaction.[4] For metal-catalyzed reactions, the selection of the metal, ligand, and its oxidation state can dramatically impact the outcome.[4] A screening of different bases and catalysts may be necessary to find the optimal conditions.

  • Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly affect the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with secondary alcohols and anilines.[7] If you suspect substrate reactivity is the issue, you may need to consider an alternative synthetic route.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction, potentially poisoning a catalyst or leading to unwanted side reactions.[4][6] Ensure the purity of your starting materials before commencing the synthesis.

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of side products, such as hydrazones or dimers, in my reaction mixture. How can I minimize their formation?

A: The formation of side products is a common problem that can complicate purification and reduce the yield of the desired indazole.

  • Persistent Hydrazone Intermediates: Hydrazones are common intermediates in many indazole syntheses.[2] If the final cyclization step is inefficient, these intermediates will remain as impurities. To drive the reaction to completion, consider optimizing the reaction time, temperature, or the amount of catalyst or cyclizing agent.

  • Dimerization and Other Side Reactions: The formation of dimers and other byproducts can occur, particularly at elevated temperatures.[2] If you observe significant byproduct formation, it may be beneficial to lower the reaction temperature and extend the reaction time. In some cases, the choice of solvent can also influence the prevalence of side reactions.

Part 2: Experimental Protocols and Data

This section provides detailed methodologies for key experiments and presents data in a structured format for easy comparison.

Protocol 1: General Procedure for a One-Pot 2H-Indazole Synthesis (Cadogan-Type)

This protocol is adapted from a mild, one-pot method for synthesizing 2H-indazoles.[8][9]

  • Condensation: In a suitable reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Stir the mixture at 80 °C to facilitate the formation of the o-imino-nitrobenzene intermediate.

  • Reductive Cyclization: After the initial condensation (monitor by TLC or LC-MS), add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Continue to heat the reaction at 80 °C until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 2H-indazole.

Data Presentation

Table 1: Effect of Reaction Conditions on Indazole Synthesis Yield

EntryReactant AReactant BCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
12-NitrobenzaldehydeAnilineTri-n-butylphosphinei-PrOH801285[8]
2SalicylaldehydeHydrazine HCl-DMSOReflux3>90[2]
3o-HaloacetophenoneHydrazine HClPd(OAc)₂, dppf, Cs₂CO₃DioxaneMild-Good[2]
4o-Nitrobenzylamine-KOHMethanol/WaterHeat-Variable[5]

This table provides illustrative examples and yields may vary based on specific substrates and reaction scales.

Part 3: Visualizations and Diagrams

Diagrams created using Graphviz to illustrate workflows and logical relationships in troubleshooting.

Diagram 1: Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Solvent? start->cause2 cause3 Inadequate Base/Catalyst? start->cause3 cause4 Substrate Reactivity Issue? start->cause4 cause5 Presence of Moisture? start->cause5 cause6 Poor Starting Material Quality? start->cause6 action1 Optimize Temperature (Screening) cause1->action1 action2 Screen Different Solvents cause2->action2 action3 Adjust Stoichiometry/Type cause3->action3 action4 Consider Alternative Synthetic Route cause4->action4 action5 Use Anhydrous Conditions cause5->action5 action6 Purify Starting Materials cause6->action6 outcome Improved Conversion/Yield action1->outcome action2->outcome action3->outcome action4->outcome action5->outcome action6->outcome G start o-Nitrostyrene reagent1 P(OR)₃ intermediate1 Nitroso Intermediate start->intermediate1 + intermediate2 N-Hydroxyindole intermediate1->intermediate2 Intramolecular Cyclization reagent2 P(OR)₃ product Indole intermediate2->product +

Caption: A simplified reaction pathway for the Cadogan-Sundberg indole synthesis.

References

  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Effect of temperature on the synthesis of indazoles a. ResearchGate. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing catalyst loading for cross-coupling with 3-bromoindazoles.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, with 3-bromoindazole substrates. Our focus is on achieving high efficiency and reproducibility by fine-tuning catalyst loading and other critical reaction parameters.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing cross-coupling reactions with 3-bromoindazoles.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with 3-bromoindazole?

A1: For initial screening and unoptimized reactions, a catalyst loading of 1-5 mol% of the palladium source is a common starting point.[1] Once reaction conditions are established, the loading can often be lowered significantly, sometimes to as low as 0.0025 mol% in highly efficient systems, to minimize cost and reduce residual palladium in the final product.[2] The optimal loading is a balance between reaction rate, overall yield, and economic viability.[1]

Q2: How do I choose the right palladium catalyst and ligand for my 3-bromoindazole substrate?

A2: The choice is critical and substrate-dependent.

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective palladium sources.[3][4] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands or other components in the reaction mixture.[3]

  • Ligands: For heteroaryl bromides like 3-bromoindazole, bulky and electron-rich phosphine ligands are often essential.[5] These ligands promote the oxidative addition step, which is often rate-determining, and facilitate the reductive elimination to form the product.[5] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and Fu's ligands (e.g., P(t-Bu)₃) are excellent choices for challenging couplings.[6][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[8]

Q3: What is the role of the base, and how do I select one?

A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.[1][9]

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.[9]

  • Selection Criteria: The choice depends on the substrate's functional group tolerance and the solvent. Cs₂CO₃ is often effective for challenging couplings due to its high solubility in organic solvents.[9] K₃PO₄ is another strong and commonly used base. For substrates with base-sensitive groups, milder bases like NaHCO₃ or K₂CO₃ may be necessary.[9][10]

Q4: Can the NH group on the indazole ring interfere with the reaction?

A4: Yes, the acidic proton of the indazole NH can lead to side reactions, such as N-arylation, or interfere with the catalyst.[11] While direct coupling on NH-free indazoles is possible and often desirable to reduce step count, it may require specific conditions.[12] If N-arylation becomes a significant issue, protecting the indazole nitrogen (e.g., with a Boc group) can be a viable strategy, followed by a deprotection step.[13]

Q5: What are the most common side reactions to watch for?

A5: The two most prevalent side reactions are dehalogenation and homocoupling.

  • Dehalogenation: This is the replacement of the bromine atom on the indazole with a hydrogen atom, leading to the formation of the parent indazole.[3] This can occur when a palladium hydride species is formed, which then undergoes reductive elimination with the aryl group.[3]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of cross-coupling reactions with 3-bromoindazoles.

Issue 1: Low or No Product Yield

Probable CauseRecommended Solution(s)
Inactive Catalyst The active catalyst is Pd(0). If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Ensure the catalyst and ligand have not degraded due to improper storage. Use a pre-catalyst, which is a stable Pd(II) complex designed for clean and efficient generation of the active Pd(0) species.[3]
Inappropriate Ligand The ligand may not be electron-rich or bulky enough to promote oxidative addition. Screen a panel of ligands, such as Buchwald-type (SPhos, XPhos) or Fu-type (P(t-Bu)₃) ligands, which are known to be effective for heteroaryl halides.[5][6]
Incorrect Base/Solvent Combination The base may be too weak or poorly soluble in the chosen solvent. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[9][14] The solvent choice can be critical; screen common solvents like dioxane, THF, DMF, or toluene, often with a small amount of water.[3][15]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Increase the temperature incrementally (e.g., from 80°C to 100°C or 120°C). Microwave heating can also be effective for accelerating the reaction.[6][12]
Catalyst Poisoning Heterocyclic substrates like indazoles can sometimes coordinate to the palladium center and inhibit catalysis.[3] Adding a Lewis acid like B(OMe)₃ can sometimes sequester Lewis basic sites on the substrate, freeing up the catalyst.[3]

Issue 2: Significant Dehalogenation of 3-Bromoindazole

Probable CauseRecommended Solution(s)
Formation of Palladium Hydride Species The source of the hydride can be residual water, amine bases, or alcoholic solvents.[3] Ensure you are using anhydrous solvents if possible. Avoid amine bases if dehalogenation is a persistent issue.
Slow Transmetalation Step If transmetalation is slow relative to the formation and reaction of palladium hydrides, dehalogenation can dominate. Increase the concentration or reactivity of the boronic acid/ester. Use a stronger base to accelerate the formation of the active borate species.[9][16]
Ligand Choice Some ligands may be more prone to processes that generate hydrides. Screen different classes of ligands.
Presence of Additives In some cases, the addition of bromide salts has been shown to suppress the dehalogenation of 3-bromoindazoles.[17]

Issue 3: Formation of Boronic Acid Homocoupling Byproduct

Probable CauseRecommended Solution(s)
Oxygen in the Reaction Mixture Oxygen can promote the homocoupling of boronic acids.[3] Thoroughly degas the reaction mixture and solvent (e.g., by sparging with argon or nitrogen for 10-15 minutes) and maintain an inert atmosphere throughout the reaction.[18]
High Concentration of Pd(II) If the initial reduction of a Pd(II) precatalyst is inefficient or if Pd(0) is re-oxidized, the resulting Pd(II) species can catalyze homocoupling.[3] Ensure proper degassing and consider using a Pd(0) source directly, like Pd(PPh₃)₄.
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions, leading to decomposition and subsequent side reactions. Consider using a more stable boronic ester (e.g., a pinacol ester) or using freshly prepared boronic acid.[3][4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L n pd2_complex Ar-Pd(II)L -X pd0->pd2_complex pd2_trans Ar-Pd(II)L -Ar' pd2_complex->pd2_trans pd2_trans->pd0 product Ar-Ar' (Coupled Product) aryl_halide Ar-X (3-Bromoindazole) boronic_acid Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) check_reagents->screen_ligands Reagents OK change_base Switch to Stronger/More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) screen_ligands->change_base increase_temp Increase Reaction Temperature (e.g., 100-120°C or MW) change_base->increase_temp screen_solvents Screen Different Solvents (Dioxane, Toluene, DMF) increase_temp->screen_solvents optimize_loading Re-optimize Catalyst Loading (Start with 1-2 mol%) screen_solvents->optimize_loading success Yield Improved optimize_loading->success

Caption: Decision tree for troubleshooting low yield in cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoindazole

This protocol provides a robust starting point for the coupling of a generic 3-bromoindazole with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-bromoindazole (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[9]

    • Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 ratio, 5 mL) via syringe.

  • Execution and Monitoring:

    • Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 4-16 hours).

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: High-Throughput Screening (HTS) for Condition Optimization

This protocol describes a miniaturized approach in a 96-well plate to rapidly screen catalysts, ligands, and bases.[10][19]

  • Stock Solution Preparation:

    • Prepare stock solutions of the 3-bromoindazole, the boronic acid, and an internal standard (for analytical purposes) in a suitable solvent (e.g., dioxane).

    • Prepare stock solutions of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in water or as a slurry in the reaction solvent.

    • Prepare stock solutions of various palladium precatalysts and ligands in an anhydrous solvent.

  • Plate Loading:

    • Using a liquid handler or multichannel pipette, dispense the stock solutions of 3-bromoindazole and boronic acid into the wells of a 96-well reaction plate.

    • Dispense the different catalyst/ligand combinations into designated wells.

    • Dispense the different bases into designated wells.

  • Reaction and Analysis:

    • Seal the 96-well plate with a cap mat.

    • If necessary, place the plate in a glovebox to ensure an inert atmosphere.

    • Heat the plate on a heating block with shaking for a set period (e.g., 12 hours).

    • After cooling, quench the reactions in each well (e.g., with water).

    • Dilute the wells with a suitable solvent (e.g., acetonitrile) and analyze the product formation and yield in each well using high-throughput techniques like LC-MS.[19][20]

  • Data Interpretation:

    • Generate a "heat map" of the results to quickly identify the most successful combinations of catalyst, ligand, and base that provide the highest yield of the desired product.[19] These lead conditions can then be scaled up and further optimized.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12513–12527. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6901–6913. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2824. [Link]

  • High-throughput screening of drug leads. (2015). Science in the Classroom. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 1338–1385. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). Tetrahedron Letters, 51(17), 2243–2246. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (2015). Dalton Transactions, 44(44), 19134-19143. [Link]

  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (2017). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening. (2021). Reaction Chemistry & Engineering, 6(11), 2095-2103. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2012). ResearchGate. [Link]

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (2016). Current Organic Chemistry, 20(2), 177-194. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). Organic Letters, 18(8), 1720-3. [Link]

  • selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. (2022). Organic Chemistry Frontiers, 9(12), 3237-3242. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). University of Pennsylvania ScholarlyCommons. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6901-6913. [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. [Link]

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (2022). Scientific Reports, 12, 17926. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2010). The Journal of Organic Chemistry, 75(15), 5303–5306. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013). Current Organic Chemistry, 17(3), 304-309. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 463. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 835. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2017). Accounts of Chemical Research, 50(5), 1119-1130. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 145. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. (2018). Organic & Biomolecular Chemistry. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2018). ResearchGate. [Link]

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Technical Support Center: Navigating the Exothermic Landscape of Indazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the exothermic reactions inherent in the nitration of indazoles. This resource is designed to be a practical, field-proven guide, moving beyond mere procedural lists to explain the fundamental principles governing these sensitive reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design safer, more efficient, and robust nitration protocols.

Introduction: The Energetic Challenge of Indazole Nitration

The introduction of a nitro group onto an indazole core is a pivotal transformation in the synthesis of many pharmacologically active compounds. However, this reaction is notoriously energetic. The combination of potent nitrating agents (typically mixed nitric and sulfuric acids) with the reactive indazole ring system can generate a significant amount of heat.[1] Uncontrolled, this exotherm can lead to a dangerous thermal runaway, characterized by a rapid, self-accelerating increase in temperature and pressure that may result in equipment failure, decomposition of the reaction mixture, and the release of toxic gases.[2][3]

Effective management of this exotherm is therefore not just a matter of optimizing yield, but a critical safety imperative. This guide provides a structured approach to understanding and controlling the thermal hazards associated with indazole nitration.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific, practical problems you may encounter during the nitration of indazoles in a question-and-answer format.

Issue 1: Uncontrolled Temperature Spike During Nitrating Agent Addition

Question: I've started adding my nitrating mixture (HNO₃/H₂SO₄) to the indazole solution, and the internal temperature is rising much faster than anticipated, even with an ice bath. What's happening and what should I do?

Answer:

An unexpected temperature spike during the addition of the nitrating agent is a primary warning sign of a potential thermal runaway.[2] The immediate goal is to regain control of the reaction's heat generation rate.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the nitrating agent.[2]

  • Maximize Cooling: Ensure your cooling bath has sufficient capacity and is making good contact with the reaction flask. If possible, add more coolant (e.g., dry ice to an acetone bath for lower temperatures).

  • Vigorous Agitation: Confirm that stirring is vigorous and efficient. Poor agitation can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate through the mixture.[4]

  • Prepare for Emergency Quench: Have a large, stirred vessel of crushed ice/water ready.[5][6] In a severe, uncontrollable situation, carefully and slowly pour the reaction mixture into the ice/water slurry to rapidly dilute the reactants and dissipate heat.[7] Be aware that quenching with water is also highly exothermic due to the dilution of sulfuric acid and should be a last resort performed with extreme caution.[6]

Root Cause Analysis & Prevention:

The most likely cause is that the rate of heat generation is exceeding the rate of heat removal. This can be due to several factors:

  • Rapid Addition of Nitrating Agent: The rate of addition directly controls the rate of reaction and thus the rate of heat generation. A slow, dropwise addition is crucial.[8]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.

  • Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the nitration rate can be slow, leading to a buildup of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed, and highly exothermic reaction.[7]

To prevent this, always add the nitrating agent at a rate that allows the cooling system to maintain the target temperature. Reaction calorimetry can be an invaluable tool to determine the heat of reaction and calculate the maximum safe addition rate.[9]

Issue 2: Low Yield of the Desired Nitro-Indazole Product

Question: My reaction proceeded without any thermal runaway, but after workup, the yield of my desired nitro-indazole is very low. What are the likely causes?

Answer:

Low yields in indazole nitration can stem from incomplete reaction, product degradation, or loss during workup.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight, carefully controlled increase in temperature after the addition is complete may be necessary.

    • Poor Mixing: If the indazole substrate has poor solubility in the acid mixture, mass transfer limitations can slow the reaction. Ensure vigorous agitation.[10]

  • Product Degradation:

    • Over-nitration: The formation of di- or poly-nitrated byproducts can occur, especially with highly activated indazole rings or if an excess of the nitrating agent is used.[11] Carefully control the stoichiometry.

    • Oxidative Side Reactions: At elevated temperatures, the strong acid mixture can cause oxidative degradation of the starting material or product, often indicated by the formation of dark, tarry substances.[6] Maintaining a low reaction temperature is key.

  • Loss During Workup:

    • Product Solubility: The nitro-indazole may have some solubility in the acidic aqueous phase after quenching. Ensure complete precipitation by using a sufficient volume of ice/water and allowing adequate time.

    • Improper pH Adjustment: During neutralization with a base (e.g., sodium bicarbonate), ensure the pH is adjusted carefully to the point of maximum precipitation of your product without causing decomposition.

    • Extraction Issues: If the product is isolated by extraction, ensure the use of an appropriate organic solvent and perform multiple extractions to ensure complete recovery.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety parameters I should determine before scaling up an indazole nitration?

A1: Before any scale-up, a thorough thermal hazard assessment is critical. Key parameters to determine using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC) include:

  • Heat of Reaction (ΔHr): The total heat released by the desired nitration reaction. This determines the required cooling capacity.[2]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling is lost. A high ΔTad indicates a high potential for thermal runaway.[2]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach under adiabatic conditions. This value must be well below the decomposition temperature of the reaction mixture.

ParameterSignificanceTypical Measurement Method
Heat of Reaction (ΔHr) Determines required cooling capacity.Reaction Calorimetry (RC1)
Specific Heat (Cp) Needed to calculate ΔTad.Reaction Calorimetry (RC1)
Adiabatic Temperature Rise (ΔTad) Critical indicator of runaway potential.Calculated from ΔHr and Cp.
Onset of Decomposition (Tₒ) Temperature at which self-heating begins.Differential Scanning Calorimetry (DSC)

Q2: How can I choose a safer, alternative nitrating agent or solvent?

A2: While mixed acid is common, several alternatives can offer a better safety profile.[12]

  • Nitrate Salts in H₂SO₄: Using KNO₃ or NaNO₃ in sulfuric acid generates the nitronium ion in situ. This can sometimes offer more controlled conditions.[13]

  • Milder Nitrating Agents: For highly activated indazoles, reagents like bismuth nitrate or N-nitrosuccinimide may be effective under milder conditions, avoiding the need for strong, corrosive acids.[12]

  • Solvent Choice: The choice of solvent can influence reactivity. While nitrations are often run neat in sulfuric acid, inert co-solvents like dichloromethane or dichloroethane can be used, though this may affect reaction rates and requires careful evaluation.[13][14]

Q3: What is continuous flow nitration, and how does it improve safety?

A3: Continuous flow chemistry involves pumping reactants through a static mixer and into a temperature-controlled tube or microreactor.[15] For highly exothermic reactions like nitration, this approach offers significant safety advantages over traditional batch processing:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing the formation of hot spots.[16]

  • Small Reaction Volume: At any given moment, only a very small amount of material is in the reaction zone, minimizing the potential hazard of a runaway.[17]

  • Precise Control: Residence time, temperature, and stoichiometry are precisely controlled, leading to higher reproducibility and often better selectivity.[1][18]

The diagram below illustrates the fundamental difference between batch and continuous flow processing for exothermic reactions.

G cluster_0 Batch Process cluster_1 Continuous Flow Process Batch Reactor Batch Reactor Large Volume Large Volume Poor Heat Transfer Poor Heat Transfer Runaway Risk Runaway Risk PumpA Indazole PumpB Nitrating Agent Mixer Mixer Reactor Heated/Cooled Coil Reactor Product Product

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Controlled Batch Nitration of Indazole

This is a general guideline. Stoichiometry, temperature, and reaction times must be optimized for your specific substrate.

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone).

  • Substrate Solution: Charge the flask with the indazole substrate and the solvent (typically concentrated H₂SO₄). Stir and cool the mixture to the desired starting temperature (e.g., 0 to -5 °C).

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ while cooling in an ice bath.[8]

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating agent dropwise to the stirred indazole solution, ensuring the internal temperature does not exceed the set limit (e.g., 5 °C).[8][19] The addition rate is the most critical control parameter.

  • Reaction Monitoring: After the addition is complete, stir the mixture at the reaction temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (typically 5-10 times the volume of the reaction mixture).[5][7]

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization.

G Start Temperature Rises Above Set Point StopAddition STOP Addition of Nitrating Agent Start->StopAddition CheckCooling Enhance Cooling (Add more coolant) StopAddition->CheckCooling CheckStirring Ensure Vigorous Stirring StopAddition->CheckStirring TempControl Is Temperature Controlled? CheckCooling->TempControl CheckStirring->TempControl Resume Resume Slow Addition with Caution TempControl->Resume Yes Emergency EMERGENCY: Uncontrolled Exotherm TempControl->Emergency No Quench Perform Emergency Quench (Pour into ice/water) Emergency->Quench Evacuate Alert Supervisor & Follow Lab Protocol Quench->Evacuate

References

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Best practices for handling and disposing of indazole synthesis waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for laboratory waste generated during indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure safe, compliant, and environmentally responsible handling and disposal of chemical waste.

Understanding Your Waste Streams in Indazole Synthesis

Indazole synthesis, while a cornerstone of medicinal chemistry, generates a variety of hazardous waste streams.[1][2] Proper identification and segregation at the point of generation are the most critical steps in a successful waste management program.[3][4] Mixing different waste categories can lead to dangerous reactions, environmental harm, and significantly increased disposal costs.[3][5][6]

Many synthetic routes to indazoles involve steps like diazotization, cycloadditions, or metal-catalyzed cross-coupling reactions, each producing distinct waste profiles.[1][7][8] Below is a summary of common waste streams you may encounter.

Waste Stream CategoryTypical ComponentsPrimary HazardsRecommended Segregation & Container
Aqueous Waste (Corrosive) Strong acids (HCl, H₂SO₄), Strong bases (NaOH, KOH), quenching solutions.Corrosivity (high/low pH), potential toxicity from dissolved organics or metals.Labeled, compatible (e.g., Polyethylene) carboys. Segregate acids from bases.[9][10]
Non-Halogenated Solvents Acetone, Ethanol, Ethyl Acetate, Hexanes, Toluene, DMF.Ignitability, Toxicity.Labeled, compatible solvent waste container.[3]
Halogenated Solvents Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.Toxicity, Suspected Carcinogenicity.[11]Separate labeled, compatible solvent waste container.[3][10][11]
Heavy Metal Waste Palladium (Pd), Copper (Cu), Rhodium (Rh), Nickel (Ni) catalysts on supports (e.g., carbon), or as salts in solution/solids.Toxicity, Reactivity (e.g., pyrophoric catalysts).Labeled, sealed containers. Keep separate from other waste streams.[6]
Solid Chemical Waste Unused starting materials, reaction byproducts, purified indazole compounds for disposal.Toxicity, Reactivity.Labeled, sealed containers. Check Safety Data Sheets (SDS) for specific disposal needs.[12][13]
Contaminated Lab Debris Used silica gel, TLC plates, filter paper, gloves, pipettes, syringes.Toxicity (from adsorbed chemicals).Labeled, sealed bags or containers for solid hazardous waste.[14]

Troubleshooting & FAQs: Liquid Waste

Liquid waste is often the highest volume stream. Incorrect handling can lead to regulatory fines, safety incidents, and environmental contamination.

Aqueous Waste (Acids & Bases)

Q: Can I neutralize my acidic or basic aqueous waste and pour it down the drain?

A: Only under very specific conditions. Hazardous waste regulated solely for the characteristic of corrosivity (pH ≤ 2 or pH ≥ 12.5) can be neutralized for drain disposal.[15] However, this is prohibited if the waste contains any other hazardous components, such as trace organic solvents, heavy metals from catalysts, or toxic reagents.[15] Most aqueous waste from synthesis workups will contain these contaminants and must be collected as hazardous waste.

Q: What is the correct procedure for neutralizing a simple corrosive waste stream?

A: Safety is paramount. Always perform neutralization in a fume hood while wearing appropriate PPE (goggles, lab coat, gloves).[15][16] The reaction can generate heat and fumes.

Protocol: Elementary Neutralization of Corrosive Waste
  • Preparation: Place the container with the corrosive solution (acid or base) in a larger secondary container filled with an ice-water bath to control the reaction temperature.[15]

  • Dilution: Always add the acid or base to an excess of water, never the other way around, to prevent violent boiling and splashing.[15]

  • Neutralization:

    • For Acids: Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring.[17][18]

    • For Bases: Slowly add a weak acid, such as citric acid or a dilute solution of hydrochloric acid, while stirring.[16][19]

  • Monitoring: Use pH paper or a calibrated pH meter to monitor the pH.[15][17] Continue adding the neutralizing agent in small portions until the pH is between 5.0 and 9.0.[15]

  • Disposal: If and only if the waste is free of other hazardous constituents, it can be flushed down the drain with a large volume of cold water.[15] Otherwise, it must be capped, labeled as hazardous waste, and collected for pickup.

Organic Solvent Waste

Q: Why is it so critical to separate halogenated and non-halogenated solvents?

A: The primary reasons are environmental safety and cost. Halogenated solvents require high-temperature incineration with special scrubbers to prevent the formation of highly toxic dioxins.[20] Non-halogenated solvents can often be recycled or used as fuel in cement kilns.[3] Mixing them forces the entire, larger volume to be treated by the more complex and expensive method, increasing disposal costs by 2-3 times or more.[3][6] Even a small amount of contamination (e.g., 1000 ppm) requires the entire container to be treated as halogenated waste.[3]

Q: I accidentally added dichloromethane to my non-halogenated waste container. What should I do?

A: The entire container is now considered halogenated waste.

  • Immediately stop adding any more non-halogenated solvent to the container.

  • Cross out the "Non-Halogenated" label.

  • Clearly re-label the container as "HALOGENATED SOLVENT WASTE."[5]

  • On the hazardous waste tag, update the contents to include all solvents present with their estimated percentages.[9]

  • Inform your lab manager or Environmental Health & Safety (EHS) office of the mistake to ensure proper documentation.

Q: What are the key rules for storing solvent waste containers in the lab?

A: Waste containers must be managed to prevent spills, leaks, and vapor exposure.

  • Labeling: Containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical names of all components and their approximate percentages.[9] Do not use abbreviations or formulas.[11]

  • Location: The container should be kept at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[9][21]

  • Closure: Containers must be kept tightly closed at all times except when actively adding waste.[9][11][22] Do not leave a funnel in the opening.[9]

  • Condition & Compatibility: The container must be in good condition (no leaks) and chemically compatible with the waste. Polyethylene containers are often preferred for solvents, as halogenated solvents can corrode metal cans over time.[10]

  • Segregation: Store waste containers segregated by hazard class (e.g., flammables away from oxidizers, acids away from bases).[9] Use secondary containment tubs to catch potential leaks.[14]

Troubleshooting & FAQs: Solid Waste

Solid waste from synthesis includes spent catalysts, contaminated consumables, and leftover chemical reagents.

Spent Catalyst Waste

Q: My synthesis used a Palladium-on-Carbon (Pd/C) catalyst. How do I handle the filtered catalyst and contaminated filter paper?

A: Catalysts containing heavy metals are considered hazardous waste due to their toxicity.[23][24] Additionally, catalysts like Pd/C can be pyrophoric (ignite spontaneously in air) after use, especially when dry.

  • Do not let the catalyst dry out completely on the filter paper in the open air.

  • After filtration, the catalyst should be carefully quenched. This can be done by blanketing it with an inert gas (like Nitrogen or Argon) and then slowly adding water or another appropriate solvent to form a paste or slurry.

  • Transfer the wet catalyst paste/slurry and the filter paper into a dedicated, clearly labeled hazardous waste container for heavy metals.

  • The container should be labeled "HAZARDOUS WASTE - Pyrophoric Palladium on Carbon Slurry" and list the solvent used for quenching.

  • Never mix heavy metal waste with organic solvent waste or aqueous waste.[6]

Q: What about soluble copper or rhodium catalysts from the reaction mixture?

A: Any waste stream (aqueous or organic) that comes into contact with a heavy metal catalyst is considered hazardous metal waste. The metal will follow the waste stream it is most soluble in. For example, after an aqueous workup, the metal may be in the aqueous layer. This entire aqueous layer must be collected as "HAZARDOUS WASTE - Aqueous solution containing Copper" and cannot be neutralized for drain disposal.

Contaminated Lab Debris

Q: How do I dispose of gloves, paper towels, and silica gel contaminated with reaction mixture?

A: Any solid material that is contaminated with a hazardous chemical is considered hazardous waste.[14]

  • Collect all contaminated solid debris (gloves, wipes, TLC plates, used silica from chromatography) in a heavy-duty plastic bag or a lined cardboard box.

  • Clearly label the bag or box as "HAZARDOUS WASTE - Solid Debris Contaminated with [List Key Chemicals]."

  • Once the container is full, seal it securely and request a pickup from your EHS department.

  • Do not dispose of this material in the regular trash.[14]

Decontamination & Spill Management

Glassware Cleaning

Q: My glassware has a stubborn, tar-like residue after a reaction. Standard soap and water isn't working. What should I do?

A: Stubborn organic residues often require more aggressive cleaning methods. Always perform these procedures in a fume hood with appropriate PPE.

  • Solvent Rinses: Start with a sequence of organic solvents. Try the reaction solvent first, then progress to others like acetone, ethyl acetate, or dichloromethane.[25]

  • Base Bath: For many organic residues, a base bath is effective. Submerge the glassware in a saturated solution of potassium hydroxide (KOH) in isopropanol or ethanol.[26][27] Caution: Base baths are highly corrosive and will etch glass over time, so do not soak for extended periods, especially with volumetric or fritted glassware.[27]

  • Acid Wash: If the residue is metal-based, an acid wash (e.g., 6M HCl) may be necessary.[27] For severe organic contamination, a chromic acid bath can be used, but this is extremely hazardous and its disposal is problematic, so it should be a last resort.[25][28]

  • Final Cleaning: After any aggressive cleaning method, rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water before drying.[27]

Protocol: Preparing a Base Bath
  • Wear heavy-duty gloves and safety goggles.

  • In a designated, heavy-walled plastic tub, slowly add 120g of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to 120ml of water. The dissolution is highly exothermic; allow it to cool.

  • Once cool, add 2 liters of 95% ethanol or isopropanol and stir until the solution is homogenous.[26]

  • Keep the bath covered when not in use. The solution will lose effectiveness over time and should be disposed of as hazardous waste.

Emergency Spill Response

Q: I just spilled about 50 mL of a reaction mixture on the floor of the fume hood. What are the immediate steps?

A: For a minor spill that you are trained and equipped to handle, follow the A-C-C principle: Alert, Confine, Clean up.[29]

Protocol: Minor Chemical Spill Cleanup
  • ALERT: Immediately alert your colleagues in the lab.[29]

  • CONFINE:

    • Control the spread of the liquid by creating a dike around the spill using absorbent materials like vermiculite, cat litter, or chemical spill pads.[30]

    • Prevent any material from entering drains.[29]

    • If the material is volatile or flammable, control ignition sources.[29]

  • CLEAN UP:

    • Ensure you are wearing the correct PPE (gloves, goggles, lab coat).[16][29]

    • Apply absorbent material over the spill, working from the outside in.[30]

    • For acids, you can use a neutralizing absorbent like sodium bicarbonate. For bases, use citric acid.[30]

    • Once absorbed, use a scoop and brush to carefully place the material into a heavy-duty plastic bag.[29]

  • DECONTAMINATE & DISPOSE:

    • Wipe down the spill surface with a suitable solvent or detergent and water.[29][30]

    • Seal the bag of spill debris, attach a "HAZARDOUS WASTE" label detailing the contents, and arrange for disposal.[29]

  • REPORT: Report the spill to your lab supervisor or PI.[29]

For a major spill , or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response line or EHS office.[18][31]

Visual Workflows

Waste Segregation Decision Tree

This diagram provides a logical path for segregating common waste streams from indazole synthesis.

WasteSegregation cluster_main Initial Assessment cluster_liquid Liquid Waste Streams cluster_solid Solid Waste Streams start Generated Waste is_liquid Is it Liquid or Solid? start->is_liquid is_aqueous Is it primarily Aqueous? is_liquid->is_aqueous Liquid is_catalyst Is it a spent Catalyst? is_liquid->is_catalyst Solid is_halogenated Does it contain Halogens (Cl, Br, I, F)? is_aqueous->is_halogenated No (Organic) has_metals_l Does it contain Heavy Metals? is_aqueous->has_metals_l Yes nonhal_waste Non-Halogenated Solvent Waste is_halogenated->nonhal_waste No hal_waste Halogenated Solvent Waste is_halogenated->hal_waste Yes aq_waste Aqueous Waste (Check for Metals) has_metals_l->aq_waste No metal_waste_l Liquid Heavy Metal Waste has_metals_l->metal_waste_l Yes is_consumable Is it contaminated lab debris? is_catalyst->is_consumable No metal_waste_s Solid Heavy Metal Waste is_catalyst->metal_waste_s Yes solid_debris Contaminated Solid Debris is_consumable->solid_debris Yes SpillResponse spill Minor Spill Occurs alert ALERT Colleagues spill->alert confine CONFINE Use absorbents to create a dike alert->confine cleanup CLEAN UP Absorb spill from outside-in confine->cleanup dispose DISPOSE Package & label as hazardous waste cleanup->dispose decon DECONTAMINATE Clean spill surface dispose->decon report REPORT To Supervisor/PI decon->report end_spill Response Complete report->end_spill

Caption: Workflow for responding to a minor chemical spill.

References

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Scribd. (n.d.). Acidic and Basic Solution Neutralization SOP. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GlobeCore. (2025, October 30). Spent catalysts: safe handling and modern processing methods. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager Magazine. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Bhosale, M., Gadekar, S., & Chavan, S. (2022). THE LABORATORY WASTE MANAGEMENT IN PHARMACY FIELD. Zenodo. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • G, S., & G, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • University of the Free State. (n.d.). SOP: CLEANING OF GLASSWARE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Portsmouth. (n.d.). DEALING WITH CHEMICAL SPILLS AND EMERGENCY PREPAREDNESS. Retrieved from [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Catalysts Europe. (2018, September 9). Catalyst handling best practice guide. Retrieved from [Link]

  • Marafi, M., & Stanislaus, A. (2003). Options and processes for spent catalyst handling and utilization. Journal of Hazardous Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protecting the environment, one catalyst at a time. Retrieved from [Link]

  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Retrieved from [Link]

  • NIST. (n.d.). GMP 7 Cleaning Glassware. Retrieved from [Link]

  • Pharma Beginners. (2019, October 31). Procedure Laboratory Glassware Cleaning - Step by Step. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]

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Overcoming poor reproducibility in 3-Bromo-1-methyl-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve experimental reproducibility. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, is often plagued by issues of poor reproducibility, low yields, and the formation of difficult-to-separate impurities. The primary route involves the bromination of a 6-nitro-1H-indazole precursor followed by N-methylation, or vice versa. The challenges typically arise from the competing reactive sites on the indazole ring, the potential for over-bromination, and lack of regioselectivity during methylation. This guide will systematically address these common pitfalls and provide robust solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.

Issue 1: Low Yield of 3-Bromo-6-nitro-1H-indazole during Bromination

Q: My bromination of 6-nitro-1H-indazole is resulting in a low yield of the desired 3-bromo product. What are the likely causes and how can I improve the outcome?

A: Low yields in the bromination of 6-nitro-1H-indazole are a frequent challenge and can be attributed to several factors. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while the pyrazole ring's reactivity is influenced by the reaction conditions.

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination and the formation of various side products.[1] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for brominating indazoles.[2]

  • Incorrect Solvent System: The solvent plays a crucial role in reactant solubility and modulating the reactivity of the brominating agent. Acetic acid is a common solvent for indazole bromination.[1] Dichloromethane or chloroform can also be used.[3][4] The ideal solvent should fully dissolve the starting material without reacting with the brominating agent.

  • Reaction Temperature: Temperature control is paramount. While some reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to decomposition of the starting material or product and promote the formation of side products. For the bromination of nitro-indazoles, maintaining a temperature below 25 °C is often recommended to enhance selectivity.[1]

  • Incomplete Reaction: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[1]

Issue 2: Formation of Multiple Brominated Side Products

Q: I am observing the formation of di- and tri-brominated indazoles in my reaction mixture, complicating purification. How can I minimize these side products?

A: The formation of polybrominated species is a common side reaction, particularly when using a highly reactive brominating agent or an excess of it.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is the most effective way to prevent polybromination. Using 1.0 to 1.3 equivalents of the brominating agent is a good starting point.[1]

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period can help to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-bromination.[1]

  • Reaction Conditions: As mentioned previously, lower reaction temperatures and the use of a less reactive brominating agent like NBS can significantly improve the selectivity for the mono-brominated product.

Issue 3: Poor Regioselectivity in the N-methylation of 3-Bromo-6-nitro-1H-indazole

Q: My N-methylation of 3-bromo-6-nitro-1H-indazole is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-methylated product?

A: The alkylation of indazoles is notorious for producing a mixture of N1 and N2 isomers, and the regioselectivity is highly dependent on the reaction conditions.[5][6] For 6-nitroindazole, methylation under acidic conditions has been shown to exclusively yield the 1-methyl derivative.[7]

  • Choice of Base and Solvent: The combination of base and solvent significantly influences the N1/N2 ratio. Using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N1-alkylation.[5]

  • Nature of the Alkylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. The reactivity of the alkylating agent can influence the regioselectivity.

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer.[5] Allowing the reaction to reach thermodynamic equilibrium, for example, by stirring for a longer duration or at a slightly elevated temperature, may favor the formation of the N1 product.

Issue 4: Difficulty in Purifying the Final Product

Q: I am struggling to purify the final this compound from the reaction mixture. What are the recommended purification techniques?

A: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and polybrominated species. A combination of techniques is often necessary.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the desired product from its isomers and other impurities.[1] A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be used to further enhance its purity.[8] The choice of solvent is critical and should be determined experimentally. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves two key steps: the bromination of 6-nitro-1H-indazole and the subsequent N-methylation of the resulting 3-bromo-6-nitro-1H-indazole. The order of these steps can sometimes be reversed, starting with the methylation of 6-nitro-1H-indazole followed by bromination.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-nitro-1H-indazole

This protocol is adapted from established procedures for the bromination of substituted indazoles.[1]

Materials:

  • 6-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Water

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-bromo-6-nitro-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the N-methylation of indazoles.[5]

Materials:

  • 3-bromo-6-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Ammonium chloride solution (saturated)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-bromo-6-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Bromination

Potential Cause Recommended Solution Key Consideration
Suboptimal Brominating AgentUse a milder agent like N-Bromosuccinimide (NBS).NBS often provides better regioselectivity.[2]
Inappropriate SolventUse acetic acid or dichloromethane.Ensure complete dissolution of the starting material.[1][3]
High Reaction TemperatureMaintain the reaction temperature below 25 °C.Lower temperatures can minimize side product formation.[1]
Incomplete ReactionMonitor reaction progress using TLC or LC-MS.Ensure full consumption of the starting material for optimal yield.[1]

Visualizations

Troubleshooting_Workflow start Start: Poor Reproducibility in Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield? side_products Side Products issue->side_products Purity? purification Purification Difficulty issue->purification Isolation? check_bromination Check Bromination Step low_yield->check_bromination check_methylation Check Methylation Step low_yield->check_methylation side_products->check_bromination side_products->check_methylation check_workup Review Purification Protocol purification->check_workup solution_bromination Optimize Bromination: - Use NBS - Control Stoichiometry - Lower Temperature check_bromination->solution_bromination Optimize solution_methylation Optimize Methylation: - Use NaH/THF - Control Temperature - Consider Acidic Conditions check_methylation->solution_methylation Optimize solution_purification Refine Purification: - Column Chromatography - Recrystallization check_workup->solution_purification Refine end Improved Reproducibility solution_bromination->end solution_methylation->end solution_purification->end

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

  • BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
  • BenchChem. (2026). Resolving common issues in scaling up indazole synthesis.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in 2H-indazole synthesis.
  • Liu, Q., Sun, B., Liu, Z., Kao, Y., & Dong, B. W. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(37), 7310–7315. [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-chloro-4-nitro-1H-indazole.
  • BenchChem. (n.d.). 6-Methyl-4-nitro-1H-indazole | 857773-68-3.
  • Hassan, Z., Jafri, T., & Alam, M. M. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2135–2165. [Link]

  • Liu, Q., Sun, B., Liu, Z., Kao, Y., & Dong, B. W. (2018). A general electrochemical strategy for the Sandmeyer reaction. ResearchGate. [Link]

  • Elks, J., Elliott, D. F., & Hems, B. A. (1944). Methylation of indazoles and related reactions. Journal of the Chemical Society (Resumed), 629. [Link]

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]

  • Sivaev, I. B., & Bregadze, V. I. (2016). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and 10-dimethyloxonium derivatives of nido-carborane. ResearchGate. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(56), 36523–36527. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • BenchChem. (2025).
  • Petersen, T. H. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 994–997. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

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  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(56), 36523–36527. [Link]

  • LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. PubMed. [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. [Link]

  • El-Messaoudi, N., El-Kashef, H., & Gellis, A. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7384–7391. [Link]

  • Singh, G., Kaur, H., & Singh, J. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 983–1025. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2331–2343. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

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  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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  • El-Lateef, H. M. A., El-Beltagi, H. S., Kandeel, M. M., & El-Adly, A. A. (2017). 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical study. ResearchGate. [Link]

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Technical Support Center: Refinement of Work-up Procedures for Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Compound Work-up Procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification and isolation of indazole derivatives. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and refine your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Work-up

This section addresses fundamental questions about the behavior of indazole compounds during work-up and purification, providing the causal explanations necessary for robust protocol development.

Q1: Why is my indazole derivative "tailing" significantly during silica gel column chromatography?

A1: Tailing is a common issue when purifying nitrogen-containing heterocycles like indazoles on silica gel.[1] The root cause lies in the interaction between the basic nitrogen atoms of the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow elution and broad, asymmetrical peaks.[1]

  • To mitigate this:

    • Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or pyridine in your mobile phase will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic indazole compound.

    • Consider an alternative stationary phase: Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.[1]

    • Dry loading: Adsorbing your crude product onto a small amount of silica gel or Celite before loading it onto the column can result in sharper bands and improved separation.[1]

Q2: I've run a nucleophilic substitution on 1H-indazole and now I can't separate the N-1 and N-2 isomers. Why is this happening and what can I do?

A2: The formation of both N-1 and N-2 isomers is a frequent outcome in the alkylation or arylation of unsubstituted indazoles.[2] These regioisomers often possess very similar polarities, making their separation by standard chromatography extremely challenging.[1] The 1H-tautomer is generally the most thermodynamically stable form, often leading to the N-1 isomer being the major product.[3][4][5]

  • Improving Separation:

    • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, often on a C18 column with a carefully optimized mobile phase, can provide the necessary resolution to separate these isomers.[6][7]

    • Crystallization: Fractional crystallization can be a powerful technique. Subtle differences in the crystal packing of the isomers can be exploited to selectively crystallize one isomer out of the mixture. Experiment with various solvent systems (e.g., isopropanol-water, ethyl acetate-hexanes).[8]

    • Derivative Formation: In some cases, converting the isomer mixture to a crystalline derivative (e.g., a salt with a specific acid) can facilitate separation through crystallization, followed by regeneration of the desired isomer.

Q3: My reaction mixture contains a persistent impurity that I suspect is an uncyclized hydrazone. How can I confirm this and remove it?

A3: Hydrazones are common intermediates in many indazole syntheses, and incomplete cyclization is a frequent cause of impurities.[1]

  • Confirmation:

    • NMR Spectroscopy: Look for characteristic signals of the hydrazone moiety in the 1H NMR spectrum.

    • Mass Spectrometry: The mass of the uncyclized hydrazone intermediate will be different from your target indazole.

  • Removal and Prevention:

    • Drive the cyclization to completion: Ensure the reaction is run for a sufficient duration and at the optimal temperature. In some cases, adding an appropriate acid or base catalyst can improve the efficiency of the cyclization step.[1]

    • Acidic Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes selectively remove the more basic hydrazone impurity into the aqueous layer, provided your indazole product is stable to these conditions.

Q4: What is the best general approach for an extractive work-up of a reaction producing a neutral indazole derivative?

A4: A standard extractive work-up is often effective. The goal is to remove inorganic salts, polar starting materials, and byproducts.

  • Typical Protocol:

    • Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate, dichloromethane, or chloroform.

    • Wash the combined organic layers sequentially with:

      • Water: to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate: to neutralize any acidic byproducts or catalysts.

      • Brine (saturated aqueous NaCl): to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific, common problems encountered during indazole work-up procedures.

Guide 1: Low Recovery After Extractive Work-up

Problem: You observe a low yield of your indazole compound after performing an aqueous extraction.

LowRecoveryTroubleshooting

Guide 2: Product Crystallization and Purification Issues

Problem: Your crude indazole product is an oil and will not crystallize, or the crystals are impure.

CrystallizationTroubleshooting

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key work-up and purification procedures.

Protocol 1: General Extractive Work-up for N-Arylation of an Indazole

This protocol is a standard procedure following a Buchwald-Hartwig or similar cross-coupling reaction to form an N-aryl indazole.[9]

  • Reaction Quenching:

    • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

  • Removal of Catalyst Residues:

    • Filter the diluted mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials.

    • Wash the Celite pad with additional EtOAc to ensure complete recovery of the product.

  • Aqueous Washes:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Brine (1x)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl indazole.

Protocol 2: Purification of an Indazole Derivative by Recrystallization

This protocol outlines a general procedure for purifying a solid indazole compound.[10]

  • Solvent Selection:

    • In a small test tube, add approximately 20-30 mg of your crude indazole.

    • Add a potential solvent dropwise at room temperature until the solid dissolves. A good single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not ideal, screen for a solvent/anti-solvent pair. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Section 4: Data and Characterization

Proper characterization is essential to confirm the purity and identity of your refined indazole compound.

Table 1: Key Analytical Techniques for Indazole Characterization
Technique Information Provided Common Observations for Indazoles Reference
¹H & ¹³C NMR Unambiguous determination of molecular structure and isomer differentiation.Distinct chemical shifts for protons and carbons allow for clear differentiation between N-1 and N-2 isomers.[2][11]
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition (with HRMS).ESI is a suitable ionization technique, often showing a strong [M+H]⁺ ion.[6][7]
HPLC Assessment of purity and quantification of impurities.Reversed-phase C18 columns are commonly used with mobile phases like acetonitrile/water or methanol/water, often with a formic acid or TFA modifier.[6][7]
FTIR Spectroscopy Identification of key functional groups.Characteristic N-H stretching bands can be observed for unsubstituted indazoles.[6][11]

References

  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Benchchem.
  • resolving common issues in scaling up indazole synthesis. BenchChem.
  • Application Note: Comprehensive Analytical Characterization of (1H-indazol-5-yl)methanamine. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 3-Amino-1H-indazole-7-carbonitrile. Benchchem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Indazole Synthesis: A Technical Support and Troubleshooting Guide. Benchchem.
  • indazole. Organic Syntheses Procedure.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
  • Indazole. Wikipedia.
  • CN103232443A - Indazole derivative crystal and its preparation method and use. Google Patents.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. the University of Groningen research portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise molecular architecture of organic compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 3-Bromo-1-methyl-6-nitro-1H-indazole, a substituted indazole of interest in medicinal chemistry.

This document moves beyond a simple data report. It synthesizes predictive analysis based on established chemical principles with comparative data from related structures and provides detailed, field-proven protocols for data acquisition. The objective is to equip researchers with the expertise to not only interpret the spectra of this specific molecule but also to apply these principles to other complex heterocyclic systems.

Molecular Structure and Electronic Environment

The spectral characteristics of this compound are dictated by the electronic interplay of its substituents on the core indazole scaffold. Understanding these influences is critical for the accurate prediction and assignment of NMR signals.

  • Indazole Core: The bicyclic indazole system is aromatic, and its protons and carbons resonate in the characteristic downfield region of an NMR spectrum.

  • Nitro Group (-NO₂ at C6): The nitro group is a powerful electron-withdrawing group via both resonance and inductive effects. This effect strongly deshields (moves to a higher chemical shift) the protons and carbons in its vicinity, particularly at the ortho (C5, C7) and para (C4) positions.

  • Bromine Atom (-Br at C3): As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect, leading to a deshielding of the adjacent C3 carbon.

  • Methyl Group (-CH₃ at N1): The N-methyl group is weakly electron-donating and serves as a key structural marker, producing a distinct singlet in the ¹H spectrum and a signal in the aliphatic region of the ¹³C spectrum. Its presence confirms the N1-alkylation, distinguishing it from the N2 isomer.

A Senior Application Scientist's Guide to LC-MS Purity Analysis of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison guide dedicated to the robust purity assessment of 3-Bromo-1-methyl-6-nitro-1H-indazole using Liquid Chromatography-Mass Spectrometry (LC-MS). As a pivotal intermediate in pharmaceutical research and organic synthesis, the purity of this compound is not merely a quality metric; it is a prerequisite for reliable, reproducible downstream applications. This guide moves beyond standard protocols to explore the rationale behind methodological choices, comparing key analytical alternatives to empower you, the researcher, to develop a self-validating and highly accurate purity assessment workflow.

The Analytical Challenge: Understanding the Molecule and Its Potential Impurities

Before designing a method, we must understand our target. This compound is a substituted indazole with distinct chemical features that govern its analytical behavior.

  • Molecular Formula: C₈H₆BrN₃O₂

  • Molecular Weight: 256.06 g/mol (Monoisotopic Mass: 254.9694 Da)

The molecule's structure—featuring a heterocyclic aromatic system, a nitro group, and a bromine atom—presents specific challenges and opportunities for LC-MS analysis. The primary goal is to separate the main compound from structurally similar impurities that may arise during synthesis or degradation.

Common impurities can originate from various sources[1]:

  • Starting Materials: Unreacted 6-nitro-1H-indazole or methylation precursors.

  • Intermediates: Incompletely reacted synthetic intermediates.

  • Byproducts: Formation of regioisomers (e.g., 3-Bromo-1-methyl-5-nitro-1H-indazole), or products of over-bromination (di-bromo species).

  • Degradation Products: The nitro group is susceptible to reduction, potentially forming 3-Bromo-1-methyl-1H-indazol-6-amine.[2] Hydrolysis or other side reactions may also occur.

A successful LC-MS method must possess the selectivity to resolve these closely related species and the sensitivity to detect them at trace levels.[3]

Comparative Analysis of Liquid Chromatography (LC) Strategies

The liquid chromatography stage is the foundation of our analysis, responsible for the physical separation of the target compound from its impurities. The choice of stationary and mobile phases is critical for achieving the desired resolution.

Stationary Phase (Column) Selection: A Tale of Two Selectivities

The choice of column dictates the primary mode of interaction and separation. For a molecule like this compound, two column chemistries present compelling, albeit different, advantages.

Column ChemistrySeparation PrincipleAdvantages for this AnalyteDisadvantages
C18 (Octadecylsilane) Hydrophobic (Reversed-Phase) InteractionsIndustry Standard: Excellent for retaining and separating moderately polar compounds. Well-understood behavior and wide availability.[4][5]Limited Selectivity for Isomers: May struggle to resolve regioisomers that have similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsEnhanced Isomer Resolution: Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indazole ring system of the analyte and its impurities. This is particularly effective for separating aromatic isomers.Potential for Strong Retention: The aromatic nature of the analyte may lead to longer run times or require stronger organic mobile phases.

Scientist's Insight: While a C18 column is a reliable starting point, a Phenyl-Hexyl column is often superior for purity methods involving aromatic isomers. The secondary π-π interaction mechanism provides an orthogonal separation mode that can resolve impurities a standard C18 might miss.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. The choice of organic solvent and additive directly impacts retention, peak shape, and ionization efficiency in the mass spectrometer.

  • Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the primary choices. ACN typically provides sharper peaks and lower viscosity, while methanol can offer different selectivity and is sometimes preferred for its proton-donating ability in ESI.[6]

  • Aqueous Additive: The addition of a small amount of acid, typically 0.1% formic acid, is crucial. It serves two purposes:

    • Improves Peak Shape: By protonating any residual reactive silanol groups on the silica support, it prevents peak tailing.

    • Enhances Ionization: It provides a source of protons (H⁺), promoting the formation of the [M+H]⁺ ion in positive mode ESI, which is often the most stable and abundant ion for nitrogen-containing heterocycles.[7]

Comparative Analysis of Mass Spectrometry (MS) Strategies

The mass spectrometer provides mass-to-charge (m/z) information, confirming identity and enabling quantification with high specificity.

Ionization Source: ESI vs. APCI
Ionization SourceMechanismBest Suited ForRationale for this compound
Electrospray Ionization (ESI) Soft ionization creates ions from solution by applying a high voltage to a liquid spray.Polar and thermally labile molecules.Highly Recommended. The molecule contains multiple nitrogen atoms that are readily protonated in the presence of an acidic mobile phase, making it ideal for positive mode ESI.[4]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the mobile phase, which then transfers charge to the analyte.Less polar, more volatile compounds.Viable Alternative. For nitroaromatic compounds, APCI in negative ion mode can uniquely induce electron capture, forming a radical anion [M]⁻•.[8] This can provide complementary information and different fragmentation patterns.

Scientist's Insight: ESI in positive ion mode is the most direct and robust approach for this analyte. However, if ESI performance is poor or if you need to confirm an impurity that ionizes poorly in ESI, running the sample with APCI in negative mode is an excellent orthogonal check.

Ion Polarity and Fragmentation

The choice of positive or negative ion mode dramatically changes the information we can obtain.

  • Positive Ion Mode (+ESI): We expect to observe the protonated molecule, [M+H]⁺, at m/z 255.9772 . The bromine atom will produce a characteristic isotopic pattern, with a second peak at m/z 257.9752 ([M+2+H]⁺) of nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This isotopic signature is a powerful tool for confirming the presence of bromine in any detected peak.[9][10]

  • Negative Ion Mode (-ESI/-APCI): In this mode, we might observe the deprotonated molecule [M-H]⁻ or, particularly with APCI, the molecular radical anion [M]⁻•.[8] Fragmentation in negative mode is often more informative for nitroaromatics, with characteristic losses of NO (30 Da) and NO₂ (46 Da).[11]

Recommended Workflow and Optimized Protocol

This section provides a detailed protocol based on the comparative analysis, designed for high resolution and trustworthiness.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (1 mg/mL in ACN) LC_Separation LC Separation (Phenyl-Hexyl Column) SamplePrep->LC_Separation MobilePhase Mobile Phase Prep (0.1% FA in H₂O/ACN) MobilePhase->LC_Separation SST System Suitability (Inject Standard) SST->LC_Separation Pass/Fail MS_Detection MS Detection (+ESI Full Scan & MS/MS) LC_Separation->MS_Detection Integration Peak Integration (Chromatogram) MS_Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc ImpurityID Impurity Identification (Mass & Fragmentation) Integration->ImpurityID Report 4. Final Report (Purity Value & Impurity Profile) PurityCalc->Report ImpurityID->Report

Caption: Workflow for LC-MS purity analysis of this compound.

Step-by-Step Protocol

This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure data integrity.

A. Reagents and Materials

  • This compound reference standard and sample lot

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

B. Sample and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of ACN.

  • SST Solution (10 µg/mL): Dilute the reference stock 1:100 with 50:50 ACN:Water.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration as the reference stock.

C. LC-MS Conditions

ParameterSettingRationale
LC System UPLC/UHPLC SystemFor high resolution and speed.
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µmProvides π-π interactions for enhanced isomer separation.
Column Temp 40 °CEnsures reproducible retention times.[4]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol 2 µLMinimizes peak broadening.
LC Gradient 10% B to 95% B over 10 min, hold 2 minA broad gradient to elute the main peak and any less polar impurities.
MS System High-Resolution MS (Q-TOF or Orbitrap)Enables accurate mass measurement for impurity identification.[4][5]
Ion Source Electrospray Ionization (ESI)Optimal for this polar, nitrogen-containing molecule.
Polarity PositiveTo form the [M+H]⁺ ion.
Scan Mode Full Scan (m/z 100-500) and data-dependent MS/MSFull scan detects all ions; MS/MS provides structural data on impurities.
Collision Energy Ramped (e.g., 15-40 eV)To obtain a rich fragmentation spectrum for structural elucidation.

D. System Suitability Test (SST)

  • Perform five replicate injections of the SST solution (10 µg/mL).

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

  • The system must pass SST before proceeding with sample analysis. This ensures the trustworthiness of the generated data.

E. Data Analysis

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • For any impurity peak >0.1%, examine the mass spectrum.

    • Check for the Br isotopic pattern.

    • Use the accurate mass to propose an elemental formula.

    • Analyze the MS/MS fragmentation to confirm the structure.

Interpreting Mass Spectra: A Fragmentation Pathway

Understanding how the molecule fragments is key to identifying impurities. The MS/MS spectrum of the [M+H]⁺ ion provides a structural fingerprint.

G cluster_frags cluster_frags2 Parent [M+H]⁺ m/z 255.98/257.98 Loss_NO2 [M+H - NO₂]⁺ m/z 209.98/211.98 Parent->Loss_NO2 - NO₂ (46 Da) Loss_Br [M+H - Br]⁺ m/z 177.05 Parent->Loss_Br - Br• (79/81 Da) Loss_NO2_CO [M+H - NO₂ - CO]⁺ m/z 181.98/183.98 Loss_NO2->Loss_NO2_CO - CO (28 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Mechanistic Explanation:

  • Loss of NO₂: The most common fragmentation pathway for nitroaromatics is the neutral loss of the nitro group (NO₂), resulting in a fragment at m/z 209.98.[11] This is a highly diagnostic loss.

  • Loss of Br: Cleavage of the C-Br bond can result in the loss of a bromine radical, yielding a fragment at m/z 177.05.

  • Further Fragmentation: The fragment at m/z 209.98 may further lose carbon monoxide (CO) from the heterocyclic ring system, a common fragmentation for such structures.

By comparing the fragmentation patterns of unknown impurity peaks to that of the main compound, one can deduce the location of structural modifications (e.g., an impurity lacking the loss of NO₂ is likely not a nitro-containing species).

Conclusion

The purity assessment of this compound is a multi-faceted analytical task that demands more than a generic method. By leveraging a Phenyl-Hexyl column for superior isomer resolution and positive mode ESI-HRMS for sensitive and specific detection, a robust and reliable method can be established. The key to trustworthy data lies not only in the optimized protocol but also in understanding the chemical principles behind each choice—from mobile phase additives to fragmentation pathways. This comparative guide provides the framework and the scientific rationale to develop a truly self-validating system, ensuring the highest quality for your research and development endeavors.

References

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A Comparative Guide to High-Resolution Mass Spectrometry of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel pharmacologically active compounds is a cornerstone of modern drug development. 3-Bromo-1-methyl-6-nitro-1H-indazole, a heterocyclic compound with potential biological activity, demands rigorous analytical scrutiny to confirm its molecular formula and elucidate its structure. High-resolution mass spectrometry (HRMS) stands as an indispensable tool for this purpose, offering unparalleled mass accuracy and resolving power. This guide provides an in-depth comparison of various HRMS platforms and ionization techniques for the analysis of this compound. We will explore the theoretical underpinnings and practical considerations of Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, coupled with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). By examining the anticipated performance of each methodology, this guide aims to equip researchers with the knowledge to select the optimal HRMS strategy for the definitive analysis of this and similar halogenated nitroaromatic compounds.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₆BrN₃O₂) is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[1] The presence of a bromine atom and a nitro group introduces specific chemical properties that influence its analysis by mass spectrometry. Accurate mass measurement is critical to confirm the elemental composition, while fragmentation analysis provides insights into its molecular structure.

The nominal mass of this compound is approximately 255 g/mol , while its exact mass is 254.96977 Da. Distinguishing this from other potential isobaric compounds necessitates the high resolving power and mass accuracy afforded by HRMS.

Comparative Analysis of HRMS Platforms

The choice of mass analyzer significantly impacts the quality of HRMS data. Here, we compare three leading technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Time-of-Flight (TOF) Mass Spectrometry

TOF analyzers measure the mass-to-charge ratio (m/z) of an ion by determining the time it takes to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector sooner than heavier ions.

  • Expertise & Experience: TOF instruments are renowned for their high data acquisition speed, making them ideal for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[2] For a compound like this compound, this allows for the rapid screening of synthetic reaction mixtures or metabolic stability assays. Modern TOF instruments offer mass resolutions of up to 60,000 FWHM, which is generally sufficient to resolve the isotopic pattern of our target molecule and provide high mass accuracy (typically < 5 ppm).[3]

  • Trustworthiness: The inherent simplicity and robustness of TOF analyzers contribute to their reliability and ease of maintenance. The high-speed data acquisition ensures that sufficient data points are collected across a chromatographic peak for accurate quantification.

Orbitrap Mass Spectrometry

The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of the m/z ratio, which is then converted to a mass spectrum via a Fourier transform.

  • Expertise & Experience: Orbitrap instruments provide a significant step up in resolving power, with modern systems achieving resolutions of over 240,000 FWHM.[3] This is particularly advantageous for complex samples where our target compound may co-elute with other components. The high resolution allows for the clear separation of isobaric interferences, leading to more confident elemental composition determination.[4] The mass accuracy of Orbitrap analyzers is typically in the sub-ppm range, further enhancing the reliability of molecular formula assignment.[5]

  • Trustworthiness: The stability of the electrostatic field in the Orbitrap ensures high mass accuracy over a wide dynamic range. This makes it a trusted platform for both qualitative and quantitative studies in pharmaceutical analysis.[6]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometers trap ions in a strong magnetic field, where they undergo cyclotron motion at a frequency characteristic of their m/z. The image current produced by the orbiting ions is detected and converted to a mass spectrum using a Fourier transform.

  • Expertise & Experience: FT-ICR-MS offers the highest achievable resolving power (often exceeding 1,000,000 FWHM) and mass accuracy (sub-ppb).[3] For the analysis of this compound, this level of performance provides unambiguous elemental composition and can resolve fine isotopic structures. However, the acquisition speed of FT-ICR is slower compared to TOF and Orbitrap, which can be a limitation when coupled with fast chromatography.[3]

  • Trustworthiness: The fundamental principles of ion cyclotron resonance in a stable magnetic field make FT-ICR the gold standard for mass accuracy. Its unparalleled performance is invaluable for the structural elucidation of unknown compounds and for metabolomics studies where definitive identification is paramount.[5]

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for efficiently generating gas-phase ions of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that produces ions from a liquid solution by applying a high voltage to create an aerosol.[7] It is particularly well-suited for polar to moderately polar compounds that are pre-ionized in solution.

  • Expertise & Experience: this compound possesses several polar functional groups (nitro group, indazole nitrogen atoms) that can be protonated in an acidic mobile phase, making it a good candidate for positive-ion ESI. The softness of the ionization process typically results in a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is advantageous for accurate molecular weight determination.[7]

  • Trustworthiness: ESI is a highly reproducible and sensitive technique, widely adopted in pharmaceutical analysis for its compatibility with liquid chromatography. The formation of multiply charged ions, though less common for small molecules, can extend the mass range of the analyzer.[7]

Atmospheric Pressure Chemical Ionization (APCI)

APCI utilizes a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules in the gas phase. It is generally more suitable for less polar and more volatile compounds that are not easily ionized in solution.[8]

  • Expertise & Experience: While ESI is likely to be effective, APCI presents a valuable alternative, especially if the compound exhibits limited solubility in polar solvents or is thermally stable.[8] For some nitroaromatic compounds and those of lower polarity, APCI can provide enhanced sensitivity compared to ESI.[9][10] The ionization in APCI is still relatively soft, but can sometimes induce more fragmentation than ESI, which can be useful for structural elucidation.

  • Trustworthiness: APCI is a robust ionization technique that is less susceptible to matrix effects than ESI. Its ability to ionize a different range of compounds makes it a complementary tool for comprehensive sample analysis.

Experimental Protocols and Data Presentation

Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. Working solutions for infusion or LC-MS analysis can be prepared by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) with the mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Workflow

A generic LC-HRMS workflow is depicted below. For initial characterization, direct infusion of the sample into the mass spectrometer can be performed. For more complex samples, chromatographic separation is recommended.

LC_HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Solvent Mobile Phase Pump HPLC/UHPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource Ion Source (ESI or APCI) Column->IonSource MassAnalyzer Mass Analyzer (TOF, Orbitrap, or FT-ICR) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: A typical LC-HRMS experimental workflow.

Anticipated HRMS Data

The following table summarizes the expected performance of different HRMS platforms for the analysis of this compound.

Parameter TOF Orbitrap FT-ICR
Resolving Power (FWHM) ~60,000>240,000>1,000,000
Mass Accuracy < 5 ppm< 1 ppm< 0.1 ppm
Acquisition Speed Very Fast (>20 Hz)Fast (~1-20 Hz)Slower (< 1 Hz for high resolution)
Primary Application Screening, QuantificationIdentification, QuantificationStructural Elucidation
Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation of the protonated molecule of this compound ([C₈H₇BrN₃O₂]⁺, m/z 255.9772) is expected to proceed through several characteristic pathways.

Fragmentation_Pathway M [M+H]⁺ m/z 255.9772 F1 Loss of NO₂ [M+H-NO₂]⁺ m/z 209.9823 M->F1 - 46.0055 Da F2 Loss of Br [M+H-Br]⁺ m/z 177.0507 M->F2 - 78.9183 Da F3 Loss of CH₃ [M+H-CH₃]⁺ m/z 240.9616 M->F3 - 15.0235 Da F4 Loss of NO [M+H-NO]⁺ m/z 225.9823 M->F4 - 29.9979 Da

Caption: Predicted fragmentation pathways for this compound.

The primary fragmentation is anticipated to be the loss of the nitro group (NO₂) or the bromine atom. The loss of the methyl group from the indazole nitrogen is also a plausible fragmentation pathway. The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Conclusion and Recommendations

For the routine analysis and confirmation of this compound, an LC-Orbitrap-MS system with an ESI source represents an optimal balance of performance and practicality. This configuration provides excellent mass accuracy and resolving power for unambiguous molecular formula confirmation, coupled with sufficient acquisition speed for chromatographic applications.

For high-throughput screening applications where speed is paramount, an LC-TOF-MS system is a highly effective choice. For intricate structural elucidation studies or the analysis of highly complex matrices, the unparalleled resolution and mass accuracy of FT-ICR-MS would be the preferred, albeit more resource-intensive, option.

The choice between ESI and APCI should be determined empirically. ESI is recommended as the primary choice due to the polar nature of the analyte. However, APCI should be considered if ESI provides a weak signal or if the analysis of less polar impurities is also required.

By carefully considering the analytical requirements and the capabilities of each HRMS platform and ionization technique, researchers can confidently and accurately characterize this compound and other novel chemical entities in the drug discovery pipeline.

References

  • Lin, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(4).
  • Li, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 31-39.
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  • Li, F., & Gu, M. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(10), 808-815.
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  • Agilent Technologies. (2022). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

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  • Thurman, E. M., & Goolsby, D. A. (1998). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Analytical Chemistry, 70(15), 323A-329A.
  • PubChem. (n.d.). 3-bromo-6-nitro-1H-indazole. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry.
  • Wang, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166.
  • Alexoff, D. L., et al. (2009). Application of LC-MS to the analysis of new radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 52(5-6), 185-190.
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  • Cataldi, T. R., et al. (2021). LC-HRMS analysis of 13 classes of pharmaceutical substances in food supplements. Foods, 10(10), 2353.
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A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Nitroindazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is launched. The nitroindazole scaffold, a privileged structure in medicinal chemistry, is of particular interest due to the diverse biological activities of its derivatives, ranging from anticancer to antiparasitic agents[1][2]. The position and electronic influence of the nitro group, along with other substitutions, profoundly impact molecular conformation and intermolecular interactions, which in turn dictate crystal packing and ultimately, bioavailability and efficacy.

This guide provides an in-depth comparison of the X-ray crystallographic data of several substituted nitroindazole derivatives. It moves beyond a mere recitation of data to explain the causality behind experimental choices, offers validated protocols, and objectively compares X-ray crystallography with viable alternatives, grounding all claims in verifiable data.

The Decisive Edge of Single-Crystal X-ray Diffraction

While several analytical techniques can probe molecular structure, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unambiguous, high-resolution map of atomic positions in the solid state. For drug development, this clarity is paramount. It reveals:

  • Absolute Stereochemistry: Definitive assignment of chiral centers.

  • Molecular Conformation: The precise spatial arrangement of atoms and functional groups.

  • Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent forces that govern how molecules recognize each other and assemble in a crystal lattice. This is a critical proxy for understanding potential interactions with biological targets.

Alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the structure in solution and molecular dynamics. However, they do not typically yield the same level of precision for atomic coordinates as a well-refined crystal structure. The two methods are best viewed as complementary, each providing a unique and vital piece of the structural puzzle.

Comparative Crystallographic Analysis of Nitroindazole Derivatives

The subtle interplay of substituent effects on the indazole core is vividly illustrated by comparing their crystal structures. The introduction of different groups alters electronic distribution and steric profiles, leading to distinct crystal packing arrangements. Below is a comparative summary of crystallographic data for four distinct nitroindazole derivatives.

ParameterDerivative 1Derivative 2Derivative 3Derivative 4
Compound Name 1-(3-(dimethylamino)propyl)-3-benzyloxy-5-nitro-1H-indazole[1]3-chloro-1-methyl-5-nitro-1H-indazole[3][4][5]1-Ethyl-5-nitro-1H-indazole5-[(5-nitro-1H-indazol-1-yl)methyl]isoxazole[3]
Formula C₂₀H₂₄N₄O₄C₈H₆ClN₃O₂C₉H₉N₃O₂C₁₁H₈N₄O₃
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/cP2₁/c
a (Å) 6.817(3)3.8273(2)13.619(3)10.375(2)
b (Å) 13.090(3)14.678(6)7.1522(12)8.8680(18)
c (Å) 22.672(3)15.549(6)9.771(2)11.758(3)
β (˚) 96.00(3)96.130(9)108.01(2)107.03(2)
Volume (ų) 2011.6(14)868.5(6)903.9(3)1034.3(4)
Z 4444
Key Interactions N/A (not detailed in source)Cl···O short contacts, π-π stackingC—H···O hydrogen bonds, π-π stackingC—H···O hydrogen bonds, π-π stacking
CCDC Number 247713142646514502572054659

Expert Analysis of Structural Data:

The data reveals that despite all being monoclinic, the unit cell dimensions and packing forces vary significantly.

  • Derivative 2 showcases a unique packing interaction driven by a close contact between the chlorine atom and an oxygen of the nitro group [at 3.066(2) Å], a distance shorter than the sum of their van der Waals radii.[3] This demonstrates how a halogen substituent can introduce a highly directional interaction that dictates the crystal packing, a feature absent in the other derivatives.

  • Derivatives 3 and 4 exhibit more conventional packing motifs for aromatic nitro compounds, relying on a combination of C—H···O hydrogen bonds and π–π stacking interactions to build their three-dimensional architecture.[3] In Derivative 3 , the ethyl group is oriented nearly perpendicular to the indazole plane, influencing how the molecules can approach each other for stacking.

  • The planarity of the indazole system is a common feature, but the twist angle of the nitro group relative to this plane is a critical parameter. In Derivative 3 , this twist is minimal [4.0(2)°], maximizing electronic conjugation. In contrast, the bulkier substituents in other derivatives can induce greater torsion, affecting the molecule's overall electronic properties.

This comparative analysis underscores a crucial principle: every atom matters. The choice of substituent is not merely a synthetic convenience but a strategic decision that directly engineers the solid-state properties of the final compound.

The Crystallization Workflow: From Powder to Picture

The journey to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The following workflow represents a robust, self-validating system for obtaining and analyzing diffraction-quality crystals of novel nitroindazole derivatives.

Crystallization Workflow cluster_0 Phase 1: Preparation & Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification Purity Purity Verification (>98%) (NMR, HPLC, MS) Synthesis->Purity Screening Crystallization Screening (Solvent selection) Purity->Screening Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Screening->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Diffraction X-ray Data Collection (Diffractometer) Harvest->Diffraction Processing Data Processing (Integration, Scaling, Absorption Correction) Diffraction->Processing Solution Structure Solution (Direct Methods / Patterson) Processing->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization of a Substituted Nitroindazole

This protocol is based on the successful crystallization of derivatives like 3-chloro-1-methyl-5-nitro-1H-indazole and represents a validated starting point.[3][4]

1. Material Purity (Trustworthiness Pillar):

  • Rationale: Impurities are the primary inhibitor of high-quality crystal growth, as they can disrupt the ordered lattice formation. Achieving >98% purity is essential.

  • Protocol:

    • Synthesize the target nitroindazole derivative using established methods.

    • Purify the crude product using flash column chromatography. For a compound like 3-chloro-1-methyl-5-nitro-1H-indazole, a solvent system such as Ethyl Acetate/Hexane (2:8) is effective.[3]

    • Collect the pure fractions and verify purity via HPLC, ¹H-NMR, and Mass Spectrometry. The resulting solid from chromatography is often of sufficient quality for crystallization attempts.

2. Crystallization by Slow Evaporation (Proven Method):

  • Rationale: This is the simplest and often most effective method for organic compounds that are stable and have moderate solubility. The slow removal of solvent gradually increases the concentration to the point of supersaturation, allowing for ordered crystal nucleation and growth.

  • Protocol:

    • In a clean, dust-free vial (e.g., a 4 mL glass vial), dissolve 5-10 mg of the purified nitroindazole derivative in a minimal amount of a suitable solvent. Good starting solvents include acetone, ethyl acetate, or dichloromethane.

    • Cover the vial with a cap, and pierce the cap with a needle once or twice. This prevents dust from entering while allowing for slow, controlled evaporation.

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Monitor the vial over several days to weeks. Do not disturb the vial, as mechanical shock can cause the formation of many small, unusable crystals instead of a few large ones.

    • Once suitable crystals (ideally >0.1 mm in at least two dimensions) have formed, they can be harvested for analysis.

3. Data Collection and Refinement:

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the final structure.

  • Protocol:

    • A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

    • The crystal is mounted on a diffractometer (e.g., a Bruker X8 APEX).

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

    • The raw data is processed to determine unit cell parameters, the space group, and reflection intensities.

    • The structure is solved using software packages (e.g., SHELX) to generate an initial electron density map and refined to achieve the best fit between the calculated and observed diffraction data.[3]

Head-to-Head: X-ray Crystallography vs. NMR Spectroscopy

While SCXRD provides a static, solid-state structure, NMR spectroscopy offers insights into the solution-state structure and dynamics. The choice between them depends on the specific research question.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
State of Matter Solid (Crystal)Solution
Principle Diffraction of X-rays by electron clouds.Absorption of radiofrequency by nuclei in a magnetic field.
Key Output Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions.Through-bond & through-space correlations (COSY, NOESY), conformational dynamics, protein-ligand interactions in solution.
Resolution Typically very high (often <1 Å), providing atomic detail.Lower formal resolution, but provides information on conformational ensembles.
Molecular Size No theoretical upper limit, suitable for very large complexes if they crystallize.Practically limited to smaller molecules and proteins (<~40 kDa) due to spectral complexity.
Primary Challenge Growing a high-quality single crystal. This can be a significant bottleneck.Spectral overlap and signal broadening, especially with larger molecules.
Strengths for Nitroindazoles - Unambiguous determination of solid-state conformation and packing. - Reveals specific hydrogen bonding and π-stacking motifs involving the nitro group. - Essential for polymorph identification.- Confirms structure and connectivity in solution. - Can reveal conformational flexibility (e.g., rotation of substituents) not visible in a static crystal structure. - Crucial for studying binding to target proteins in a more physiological context.
Weaknesses for Nitroindazoles - The crystal structure may not represent the biologically active conformation in solution. - Provides no information on dynamics.- Does not provide precise bond lengths/angles. - Cannot directly observe intermolecular packing forces.

Causality & Recommendation: For the initial, definitive structural characterization of a new nitroindazole derivative, X-ray crystallography is indispensable . It provides the foundational, high-resolution data needed for computational modeling and understanding solid-state properties. NMR should then be employed as a complementary technique to validate the structure in solution and explore its dynamic behavior, providing a more complete picture of the molecule's character.

Conclusion

The structural analysis of substituted nitroindazole derivatives via single-crystal X-ray diffraction is a powerful tool for advancing drug discovery. It provides unparalleled insight into the conformational and electronic consequences of chemical substitution, guiding the rational design of more potent and selective therapeutic agents. By understanding how functional groups direct intermolecular interactions and crystal packing, researchers can better predict and control the physicochemical properties of these vital compounds. This guide serves as a foundational resource, integrating established protocols with expert analysis to empower scientists in their pursuit of novel molecular architectures.

References

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o834–o835. [Link]

  • Arán, V. J., Ochoa, C., Boiani, L., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197–3207. [Link]

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. ResearchGate. [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PubMed. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]

Sources

Reactivity Showdown: A Comparative Guide to 3-Bromo- vs. 3-Iodoindazole Derivatives in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceuticals and novel chemical entities, the indazole scaffold remains a cornerstone of medicinal chemistry. Its functionalization, particularly at the C-3 position, is a critical step in the development of potent therapeutic agents. The choice of the C-3 halogen—typically bromine or iodine—as a handle for palladium-catalyzed cross-coupling reactions is a pivotal decision in any synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-bromo- and 3-iodoindazole derivatives in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions, optimizing their synthetic routes for efficiency and yield.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 3-bromo- and 3-iodoindazoles lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction is the primary driver of their differential performance in the catalytic cycle of palladium-catalyzed reactions.

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

This data represents average bond energies and can vary slightly based on the specific molecular environment.

The initial, and often rate-determining, step in most palladium cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. A lower bond dissociation energy translates to a lower activation energy for this critical step. Consequently, aryl iodides are almost universally more reactive than their corresponding aryl bromides.[1][2] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are significant advantages in multi-step syntheses.

cluster_0 Reactivity Principle BDE Bond Dissociation Energy (C-I < C-Br) OA_Energy Activation Energy for Oxidative Addition BDE->OA_Energy determines Reactivity Overall Reaction Rate (Iodo > Bromo) OA_Energy->Reactivity influences

Caption: Relationship between bond energy and reactivity.

Preparative Considerations: Synthesizing the Precursors

The choice between a bromo or iodo derivative also extends to their synthesis. Both are typically prepared by direct electrophilic halogenation of the parent indazole.

Synthesis of 3-Bromoindazoles: This is commonly achieved using brominating agents like N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent such as acetic acid or chloroform.[3] Careful control of stoichiometry is crucial to prevent over-bromination at the C-5 and C-7 positions.[3]

Synthesis of 3-Iodoindazoles: The iodination is often performed using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[3][4] N-iodosuccinimide (NIS) is also an effective iodinating agent.[3] Generally, iodination can be highly regioselective for the C-3 position.

Head-to-Head Comparison in Key Cross-Coupling Reactions

While no single study presents a direct side-by-side comparison under identical conditions for 3-haloindazoles, a comprehensive review of the literature allows for a robust comparative analysis based on established reactivity principles and data from analogous heterocyclic systems.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond is a distinct advantage here.

General Observation: 3-Iodoindazoles are expected to couple more efficiently than 3-bromoindazoles, often at lower temperatures and with shorter reaction times. While 3-bromoindazoles are competent coupling partners, they may require more forcing conditions or more sophisticated catalyst systems to achieve comparable yields.[1][4][5]

Representative Data:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-IodoindazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O808>95 (Typical)[1]
3-Bromoindazole derivativeArylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001288[5]
7-Bromoindazole derivativeArylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1101275[6][7]

Note: The data is collated from different sources and reaction conditions may vary.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Rate: I > Br) Transmetal Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetal Transmetalation (Base, R-B(OR)2) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration cluster_workflow General Experimental Workflow Setup 1. Assemble Reactants (Haloindazole, Partner, Catalyst, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (Monitor Progress) Solvent->React Workup 5. Quench & Extract React->Workup Purify 6. Purify Product (Chromatography) Workup->Purify

Sources

A Comparative Analysis of the Biological Activity of 3-Bromo-1-methyl-6-nitro-1H-indazole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern on the indazole ring profoundly influences the molecule's interaction with biological targets. This guide focuses on 3-Bromo-1-methyl-6-nitro-1H-indazole, a compound of interest due to the combined electronic and steric effects of its substituents, and compares its potential biological activity with that of its close structural analogues.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative biological data for this compound is limited in publicly available literature, a meaningful analysis can be constructed by examining the biological activities of its structural analogues. This approach allows for the elucidation of the contribution of each substituent to the overall biological effect. The primary focus of this analysis will be on anticancer activity, a prominent therapeutic area for indazole derivatives.

The Role of Substituents at the 3-Position: Halogen Effects
The Influence of N1-Methylation

The methylation at the N1 position of the indazole ring is another key structural feature. Comparing the activity of N1-methylated compounds to their NH-indazole counterparts can reveal the importance of this modification. N-alkylation prevents the formation of hydrogen bonds at this position and can alter the molecule's solubility and metabolic stability. For example, 1-Methyl-6-nitro-1H-indazole is a known synthetic intermediate, and its biological activity profile would be a crucial data point for assessing the impact of the 3-bromo substituent.[3] Generally, N1-substitution can orient the other substituents in a way that enhances binding to a specific biological target.

The Significance of the 6-Nitro Group

The nitro group at the 6-position is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. This can impact the compound's reactivity and its ability to interact with biological macromolecules. Studies on various 6-nitroindazole derivatives have highlighted their potential as anticancer and antiparasitic agents.[4] The position of the nitro group is critical, as isomers with the nitro group at other positions may exhibit different biological activities. The 6-nitro substitution pattern is a key feature in several bioactive indazole series, suggesting its importance for the observed therapeutic effects.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the available biological activity data for this compound and its relevant analogues. It is important to note that the data is compiled from various studies and direct, side-by-side experimental comparisons are not always available.

Compound/AnalogueSubstitution PatternBiological ActivityCell Line/TargetIC50 (µM)Reference
This compound 3-Bromo, 1-Methyl, 6-NitroAnticancer (Predicted)VariousNot Available-
3-Chloro-6-nitro-1H-indazole derivative (Compound 13)3-Chloro, 6-NitroAntileishmanialLeishmania major38[2]
Indazole-pyrimidine hybrid (4f)6-Nitro-indazole coreAnticancerMCF-7 (Breast)1.629[5]
Indazole-pyrimidine hybrid (4i)6-Nitro-indazole coreAnticancerA549 (Lung)2.305[5]
1H-indazole-3-amine derivative (6o)3-Amino-indazole coreAnticancerK562 (Leukemia)5.15[6]

Postulated Mechanism of Action: Targeting Key Signaling Pathways

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] Based on the structural features of this compound and the known targets of related compounds, it is plausible that its mechanism of action involves the inhibition of key signaling pathways such as the VEGFR-2 and PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription Indazole This compound (Postulated Inhibitor) Indazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[9] Its overactivation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole This compound (Postulated Inhibitor) Indazole->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To facilitate further research, detailed step-by-step methodologies for key in vitro assays are provided below.

Synthesis of this compound

A plausible synthetic route for this compound involves the N-methylation of 3-bromo-6-nitro-1H-indazole.

Materials:

  • 3-bromo-6-nitro-1H-indazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-6-nitro-1H-indazole in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[10]

Workflow:

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Formation C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate in the Dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Conclusion and Future Directions

The analysis of available data on analogues of this compound suggests that this compound holds potential as a bioactive molecule, likely with anticancer properties. The presence of the 3-bromo, 1-methyl, and 6-nitro substituents are all expected to contribute to its pharmacological profile. The postulated mechanism of action through the inhibition of key signaling pathways like VEGFR-2 and PI3K/Akt/mTOR provides a strong rationale for its further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound and a series of its close analogues to establish a definitive structure-activity relationship. In vitro screening against a panel of cancer cell lines, followed by mechanistic studies to confirm its molecular targets, will be crucial next steps in assessing its therapeutic potential.

References

  • Mohamed, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.
  • BenchChem. (2025).
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  • Reactome.
  • Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
  • PubChem. VEGFA-VEGFR2 signaling.
  • Anderson, D. R., et al. (2010). Structure-activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. Journal of medicinal chemistry, 53(4), 1765–1781.
  • PubChem. 3-bromo-6-nitro-1H-indazole.
  • ResearchGate. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Taylor & Francis. Indazole – Knowledge and References.
  • ResearchGate. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][10]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824).

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  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs like the anti-cancer agents Niraparib and Pazopanib.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse substitution patterns, making it a "privileged scaffold" in drug discovery.[3][4] This guide provides a comparative analysis of key synthetic methodologies for accessing substituted indazoles, offering insights into the mechanistic underpinnings and practical considerations for each approach. We will delve into classical cyclization strategies and explore the versatility of modern transition-metal-catalyzed reactions, providing experimental data and protocols to inform your synthetic design.

Section 1: Classical Cyclization Strategies: Building the Core

Traditional methods for indazole synthesis often rely on intramolecular cyclization reactions, forming the crucial N-N bond or a key C-N bond to construct the pyrazole ring.

The Davis-Beirut Reaction: A Robust Entry to 2H-Indazoles

The Davis-Beirut reaction is a powerful and efficient method for synthesizing 2H-indazoles and their derivatives, such as indazolones.[5][6] A key advantage of this reaction is its use of inexpensive starting materials and the avoidance of toxic heavy metals.[4][5] The reaction typically involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines or the acid/base-catalyzed reaction of o-nitrosobenzaldehydes with primary amines.[5][7]

Mechanistic Insight:

The base-catalyzed mechanism begins with the deprotonation of the benzylic proton of a 2-nitrobenzylamine, creating a carbanion. This carbanion then attacks the nitro group, initiating an intramolecular redox process that leads to the formation of the N-N bond and subsequent cyclization to the 2H-indazole core.[5] The reaction proceeding through an o-nitrosobenzylidine imine intermediate has been supported by experimental and theoretical evidence.[7]

Workflow & Mechanism of the Davis-Beirut Reaction

cluster_0 Base-Catalyzed Pathway cluster_1 Acid/Base-Catalyzed Pathway A N-substituted 2-nitrobenzylamine B Carbanion Intermediate A->B Base (e.g., KOH) C N-N Bond Formation (Intramolecular Redox) B->C Cyclization D 2H-Indazole C->D Aromatization E o-nitrosobenzaldehyde + Primary Amine F o-nitrosobenzylidine imine E->F Condensation G 2H-Indazole F->G Heterocyclization

Caption: Key pathways of the Davis-Beirut reaction.

Experimental Protocol: Synthesis of 2-Aryl-2H-Indazole via Davis-Beirut Reaction [4]

  • Intermediate Formation: Dissolve the starting nitrobenzyl bromide and a primary amine in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Stir the mixture to form the 2-nitrobenzylamine intermediate.

  • Cyclization: Add a 5% alcoholic solution of potassium hydroxide (KOH) to the reaction mixture.

  • Heating: Heat the reaction at approximately 60°C for several hours, monitoring progress by TLC.

  • Work-up: After completion, cool the reaction, neutralize, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2H-indazole.

Fischer-Type Synthesis and Related Cyclizations

While the classical Fischer indole synthesis produces indoles from arylhydrazones, analogous strategies can be adapted for indazole synthesis.[8][9][10] These methods typically involve the acid-catalyzed cyclization of appropriately substituted arylhydrazones. A significant development is the three-component Fischer indole synthesis, where a metalloimine is generated in situ and trapped with an arylhydrazine, which can be conceptually extended.[11]

More direct approaches involve the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, which can be mediated by copper catalysts to form 1H-indazoles.[1] Another metal-free approach involves the PIFA-mediated oxidative C-N bond formation from arylhydrazones, offering a green and efficient route to 1H-indazoles under mild conditions.[4]

Section 2: Transition-Metal Catalysis: Precision and Versatility

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and indazoles are no exception. These methods offer unparalleled control over regioselectivity and functional group tolerance.

C-H Activation and Annulation: The Modern Approach

Direct C-H activation has emerged as a highly atom-economical strategy for constructing indazole rings.[12][13] This approach avoids the need for pre-functionalized starting materials, such as haloarenes, streamlining the synthetic process. Rhodium (Rh) catalysts are particularly prominent in this area.[12][14][15]

Key Strategies:

  • [4+1] Annulation: Rhodium(III)-catalyzed C-H activation of azobenzenes followed by annulation with a one-carbon component like an aldehyde or α-carbonyl sulfoxonium ylide is a powerful method for synthesizing 2H-indazoles.[12][14] The azo group acts as an internal directing group, guiding the catalyst to the ortho C-H bond for selective functionalization.[14]

  • Double C-H Activation: A novel strategy using Rh(III) catalysis enables the C-H/C-H cross-coupling of aldehyde phenylhydrazones to directly access functionalized 1H-indazoles.[13]

  • Other Metals: Palladium, copper, and iodine have also been employed in C-H functionalization routes to synthesize various indazole derivatives.[1][16]

Workflow for Rh(III)-Catalyzed C-H Activation/Annulation

Start Azobenzene (Directing Group) Catalyst [Rh(III)] Catalyst Intermediate1 Rhodacycle Intermediate Catalyst->Intermediate1 ortho C-H Activation Intermediate2 Annulation Intermediate Intermediate1->Intermediate2 Coordination & Insertion CouplingPartner Coupling Partner (e.g., Aldehyde) CouplingPartner->Intermediate2 Product Substituted 2H-Indazole Intermediate2->Product Reductive Elimination & Aromatization

Caption: General workflow for Rh-catalyzed indazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for decorating the indazole core with a wide array of substituents, enabling the rapid generation of compound libraries for drug discovery.

The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds by reacting a halo-indazole (or triflate) with a boronic acid or ester.[17][18] This reaction is tolerant of a vast range of functional groups and has been successfully applied to synthesize 3-aryl-indazoles and other complex derivatives.[19] One-pot cascade reactions combining Suzuki coupling with other transformations, like aldol condensation, have been developed for efficient synthesis of fused indazole systems like benzo[g]indazoles.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindazole [20][18]

  • Reaction Setup: In a reaction vessel, combine the 5-bromoindazole derivative, the desired boronic acid (e.g., N-Boc-2-pyrroleboronic acid), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Solvent: Add a suitable solvent, such as dimethoxyethane (DME).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture (e.g., to reflux) for a specified time (e.g., 2 hours), monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing for the introduction of primary and secondary amines onto the indazole scaffold.[21] This palladium-catalyzed reaction is crucial for synthesizing aminoindazoles, which are prevalent in biologically active molecules.[21][22] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends heavily on the specific substrates.[21] This method has been successfully used for the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to give 2-aryl-2H-indazoles.[23]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) AmineCoord [R-Pd(II)-X(HNR'₂)(L_n)] OxAdd->AmineCoord Amine Coordination (HNR'₂) AmineCoord->Pd0 Reductive Elimination RedElim Product R-NR'₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Comparative Summary of Synthesis Methods

MethodKey TransformationCommon SubstratesAdvantagesLimitations
Davis-Beirut Reaction Intramolecular N-N bond formationo-nitrobenzylamines, o-nitrosobenzaldehydesInexpensive reagents, metal-free, good for 2H-indazoles.[4][5]Substrate scope can be limited; sometimes requires heating.
C-H Activation Direct C-H bond functionalizationAzobenzenes, aldehyde phenylhydrazonesHigh atom economy, avoids pre-functionalization, versatile.[12][13]Often requires expensive noble metal catalysts (e.g., Rh); directing group may be necessary.
Suzuki-Miyaura Coupling C-C bond formationHalo-indazoles, boronic acids/estersExcellent functional group tolerance, reliable, high yields, vast commercial reagent availability.[17][20]Requires pre-functionalized substrates; potential for catalyst contamination in product.
Buchwald-Hartwig Amination C-N bond formationHalo-indazoles, primary/secondary aminesKey method for aminoindazoles, broad scope.[21][22]Sensitive to ligand/base choice; potential for side reactions.
Cycloaddition Reactions Ring formation via [4+2] or [3+2]Dienes/dienophiles, arynes/diazo compoundsCan build complex polycyclic systems efficiently.[24][25]Regio- and stereoselectivity can be challenging to control; may require specific activation.

Conclusion

The synthesis of substituted indazoles has evolved significantly from classical cyclization methods to highly sophisticated transition-metal-catalyzed protocols. The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and scalability requirements. The Davis-Beirut reaction remains a valuable tool for accessing 2H-indazoles, while modern C-H activation strategies offer an elegant and atom-economical alternative for constructing the core. For derivatization, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide unparalleled versatility and reliability. By understanding the mechanistic principles and practical considerations of each method, researchers can more effectively design and execute syntheses of novel indazole derivatives for applications in drug discovery and materials science.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Davis–Beirut reaction. Wikipedia.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • Two-Step Synthesis of 2H-Indazoles via C–H Activ
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Europe PMC.
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central (PMC) - NIH.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condens
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. PubMed.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Intramolecular Diels–Alder Cascade to Access 6- or 7-Aza-Indazoles. pubs.acs.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAZlooWjXYhk5FwHxmgn3AWBFdrgLodH7I9EBJVEZGzkMmosc5OrGkxq-8ugSzTwwy0o51cAZexkUqUUUdN_mxM1kkxVd05z_Oi4J8_VQo9iEN64d8jxo9FFIqLe4Be0-2Qq4cZzrh-3rHzFKZ3-pHCZ7CDXSALnsXSgrAyI3F8Ft8AkylYZEeeDY=]([Link]

Sources

Validation of analytical methods for 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 3-Bromo-1-methyl-6-nitro-1H-indazole

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting standards of quality, safety, and efficacy. Intermediates such as this compound are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity and stability of this intermediate directly influence the quality of the final API. Therefore, the development and validation of robust analytical methods are not merely procedural formalities; they are the bedrock of a successful drug development program.

This guide provides a comprehensive comparison of potential analytical methodologies for the characterization and quality control of this compound. As a Senior Application Scientist, the focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a harmonized framework for validating analytical procedures.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the data generated is reliable, reproducible, and scientifically sound.[4][5]

Part 1: Foundational Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the core performance characteristics that define a validated analytical method. According to ICH Q2(R2), these parameters form a self-validating system where each characteristic contributes to the overall trustworthiness of the method.[1][4]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, this means distinguishing it from starting materials, synthetic by-products, and any products formed during storage or stress testing.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1]

  • Accuracy: The closeness of test results to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Part 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of this compound. Its structure, featuring an aromatic indazole core, a nitro group (a strong chromophore), and a bromine atom, makes it amenable to several analytical methods. We will compare the two most suitable techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureRP-HPLC with UV DetectionGC-MS
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Suitability for Analyte Excellent. The molecule's moderate polarity and strong UV absorbance from the nitro-aromatic system make it ideal for this technique.Moderate to Good. Suitability depends on the thermal stability and volatility of the analyte. The indazole ring is generally stable, but high temperatures could pose a risk of degradation.
Primary Application Quantitative analysis (assay), purity determination, and stability testing.Impurity identification, analysis of volatile organic impurities, and orthogonal method for confirmation.
Advantages - High precision and accuracy. - Robust and widely available. - Non-destructive. - Excellent for stability-indicating assays.- High specificity and sensitivity from MS detector. - Provides structural information for unknown impurities. - Superior separation for volatile compounds.
Limitations - Lower specificity than MS for co-eluting peaks with similar UV spectra. - Does not provide molecular weight information.- Potential for thermal degradation of the analyte in the injector port. - Requires derivatization for non-volatile compounds. - Matrix effects can be more complex.

Part 3: Detailed Validation Protocol: RP-HPLC Method

RP-HPLC is the workhorse for quality control in the pharmaceutical industry and is the recommended primary method for this compound.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides sufficient hydrophobicity to retain and separate the moderately polar analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 40% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. Rationale: This wavelength is a common choice for nitroaromatic compounds, which typically exhibit strong absorbance in this region.[6]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution: Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask and dissolve in diluent (100 µg/mL).

    • Sample Solution: Prepare sample solutions at a similar concentration.

Validation Workflow & Hypothetical Data

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Execution MethodDev Method Development (C18, ACN/H2O) PrepStandards Prepare Standards & Samples MethodDev->PrepStandards Specificity Specificity (Forced Degradation) PrepStandards->Specificity Linearity Linearity & Range (5 levels, 50-150%) PrepStandards->Linearity Accuracy Accuracy (Spike Recovery, 3 levels) PrepStandards->Accuracy Precision Precision (Repeatability, Intermediate) PrepStandards->Precision Sensitivity LOD & LOQ (S/N Ratio) PrepStandards->Sensitivity Robustness Robustness (Vary Flow, Temp, pH) PrepStandards->Robustness Report Validation Report (All Data & Criteria Met) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Sensitivity->Report Robustness->Report

Caption: Experimental workflow for the validation of the RP-HPLC method.

Hypothetical Validation Data Summary:

ParameterTestAcceptance CriteriaHypothetical ResultStatus
Specificity Forced degradation (acid, base, peroxide, heat, light)Peak is pure and resolved from all degradants (Purity Angle < Purity Threshold)All degradant peaks resolved from the main peak with R > 2.0. Peak purity passes.Pass
Linearity 5 concentrations (50-150% of nominal)Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Range 50 µg/mL to 150 µg/mLMethod is accurate, precise, and linear across the range.Data supports the defined range.Pass
Accuracy Spike recovery at 80%, 100%, 120% (n=3)Mean recovery between 98.0% and 102.0%99.5%, 100.2%, 101.1%Pass
Precision Repeatability (n=6 injections)%RSD ≤ 1.0%%RSD = 0.45%Pass
Intermediate Precision (2 analysts, 2 days)%RSD ≤ 2.0%%RSD = 1.20%Pass
LOQ Signal-to-Noise (S/N) ratioS/N ≥ 100.1 µg/mL (S/N = 11.2)Pass
Robustness Varied flow (±0.1 mL/min), temp (±2°C)System suitability parameters pass; peak area %RSD < 2.0%All variations met system suitability.Pass

Part 4: Orthogonal Method Validation: GC-MS

For comprehensive impurity profiling and as a confirmatory technique, GC-MS offers unparalleled specificity. This is especially valuable for identifying unknown impurities that may not be detected by UV or for which reference standards are unavailable.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF) with an electron ionization (EI) source.

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile aromatic compounds.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250 °C. Rationale: This temperature must be optimized. It needs to be high enough to ensure complete volatilization but low enough to prevent thermal degradation.

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Concentration: ~1 mg/mL.

Validation Approach for GC-MS

Validation would follow similar principles to HPLC but with a focus on its intended use. If used for impurity identification, specificity and LOD are paramount. If used for quantitative analysis of an impurity, the full suite of validation parameters (linearity, accuracy, precision) must be assessed. The presence of two stable isotopes for Bromine (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio provides a distinct isotopic pattern in the mass spectrum, which is a powerful tool for confirming the identity of bromine-containing compounds.

Part 5: The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability-indicating method.[7][8] Its purpose is to intentionally degrade the drug substance to identify likely degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact analyte.[9][10]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (~100 µg/mL) in a suitable solvent.

  • Stress Conditions: Expose the sample to the following conditions, analyzing at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid sample and solution at 80 °C.[11]

    • Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analysis: Analyze the stressed samples using the validated RP-HPLC method with a DAD. The DAD is crucial for assessing peak purity across the entire UV spectrum, ensuring that no degradant peaks are co-eluting with the main analyte peak.

Conclusion and Recommendations

The validation of analytical methods for an API intermediate like this compound is a multi-faceted process that ensures data integrity and product quality.

  • Primary Recommendation: A validated RP-HPLC method with UV/DAD detection should be the primary method for routine quality control, including assay, purity, and stability testing. Its robustness, precision, and suitability for demonstrating stability make it the industry standard.

  • Orthogonal Method: A validated GC-MS or LC-MS method should be developed and maintained for confirmatory purposes and for the identification and characterization of unknown impurities. The structural information provided by mass spectrometry is invaluable during process development and investigation of out-of-spec-trend results.

By employing this dual-methodology approach, researchers and drug development professionals can build a comprehensive analytical control strategy that is scientifically sound, compliant with global regulatory expectations, and ultimately ensures the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Beskan, U., et al. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research.
  • Singh, S., & Junwal, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Patel, D., et al. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.
  • MedCrave. (2016, December 14). Forced degradation studies.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Forced Degradation – A Review.
  • Baid, S. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

Sources

A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, bestowing unique pharmacological and photophysical properties upon molecules that contain it. This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, exists primarily as two constitutional isomers, or tautomers: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] The seemingly subtle difference in the position of a single proton profoundly impacts the electronic distribution, geometry, and, consequently, the chemical reactivity and biological activity of these molecules. For researchers, scientists, and drug development professionals, the ability to unambiguously distinguish between these two isomers is not merely an academic exercise but a critical necessity for ensuring the synthesis of the correct regioisomer and for understanding structure-activity relationships (SAR).

This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole, offering a practical framework and supporting experimental data to confidently differentiate these isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

The Structural Dichotomy: 1H- vs. 2H-Indazole

The core of our analysis lies in understanding the fundamental structural differences between the two isomers. The 1H-tautomer possesses a benzenoid structure, which contributes to its greater thermodynamic stability.[1] In contrast, the 2H-isomer has a quinonoid-like structure, a key factor influencing its distinct spectroscopic signature.

G cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinonoid) 1H_structure 1H_label More Stable Tautomer 2H_structure 2H_label Less Stable Tautomer

Caption: The isomeric forms of indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers. The differing electronic environments of the protons and carbons in the two tautomers lead to characteristic and predictable differences in their chemical shifts.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shift of the proton at the 3-position (H3) is a key diagnostic marker. In 1H-indazoles, the H3 proton is typically found further downfield compared to the H3 proton in 2H-indazoles. This is a direct consequence of the differing electron densities at this position in the benzenoid versus the quinonoid ring system. Furthermore, the protons on the benzene ring also exhibit subtle but consistent shifts between the two isomers.

¹³C NMR Spectroscopy

¹³C NMR provides an even clearer distinction. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly sensitive to the tautomeric form. In 2H-indazoles, the C3 and C3a carbons are notably more shielded (appear at a lower ppm) compared to their counterparts in the 1H-isomer. This upfield shift is a direct reflection of the increased electron density at these positions in the quinonoid-like structure.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Indazole Isomers

Position 1H-Indazole (in CDCl₃) [3]2H-Indazole (Predicted, based on derivatives in CDCl₃) [1][4]Key Differentiating Feature
¹H NMR
H3~8.10~7.9-8.0H3 is more deshielded in the 1H-isomer.
H4~7.51~7.1-7.2
H5~7.18~7.0-7.1
H6~7.40~7.3-7.4
H7~7.77~7.6-7.7
¹³C NMR
C3~134.8~120-125C3 is significantly more deshielded in the 1H-isomer.
C3a~120.9~118-120C3a is more shielded in the 2H-isomer.
C4~120.9~122-123
C5~126.8~120-121
C6~123.1~122-123
C7~109.7~117-118
C7a~140.0~149-150C7a is more deshielded in the 2H-isomer.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64 depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) 1H_NMR ¹H NMR Acquisition (400+ MHz) SamplePrep->1H_NMR 13C_NMR ¹³C NMR Acquisition SamplePrep->13C_NMR Processing Data Processing & Referencing 1H_NMR->Processing 13C_NMR->Processing Analysis Spectral Analysis & Isomer Assignment Processing->Analysis

Sources

A Head-to-Head Comparison of Catalysts for Indazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of the indazole scaffold, a privileged pharmacophore in medicinal chemistry, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these prominent strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.

Indazole and its derivatives are key components in a wide array of pharmaceuticals, exhibiting diverse biological activities. The efficient construction of this bicyclic heteroaromatic system is therefore a critical aspect of drug discovery and development.[1] Traditionally, transition metal catalysts, particularly palladium and copper, have dominated the landscape of indazole synthesis, offering high efficiency and broad substrate scope. However, the demand for greener, more cost-effective, and less toxic synthetic routes has spurred the development of metal-free alternatives, which often utilize readily available and environmentally benign reagents.[1]

This guide directly compares the performance of representative palladium-catalyzed, copper-catalyzed, and metal-free indazole synthesis methods, focusing on key metrics such as reaction yield, time, and conditions.

At a Glance: Performance Comparison of Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Palladium-Catalyzed Moderate to high (50-95%)Broad scope for both coupling partners, good functional group tolerance.[2]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[2]Cost of palladium catalysts, potential for metal contamination in the final product.
Copper-Catalyzed Good to excellent (often >80%)Broad tolerance for various functional groups.[3][4]Lower cost compared to palladium, versatile for various C-N and N-N bond formations.[4]Can require high catalyst loadings or harsh reaction conditions in some cases.
Metal-Free Good (typically 60-90%)Tolerates a range of functional groups, though sometimes less broad than metal-catalyzed methods.Environmentally friendly, avoids metal contamination, uses inexpensive starting materials.[1]May have limitations in substrate scope or require specific starting materials.

Palladium-Catalyzed Indazole Synthesis: The Workhorse of Cross-Coupling

Palladium catalysts have long been a reliable tool for the synthesis of indazoles, primarily through Suzuki-Miyaura cross-coupling and intramolecular amination reactions. These methods offer a high degree of control and are applicable to a wide range of substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction for indazole synthesis typically follows a well-established catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the desired indazole and regenerate the active Pd(0) catalyst.[5]

Intramolecular C-H amination catalyzed by palladium is another powerful strategy. This reaction is thought to proceed through the activation of a C-H bond by a Pd(II) catalyst, followed by intramolecular amination to form the indazole ring.[6]

Palladium_Catalysis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_amination Intramolecular Amination A1 Aryl Halide E1 Indazole Product A1->E1 Oxidative Addition B1 Organoboron Compound B1->E1 Transmetalation C1 Pd(0) Catalyst C1->A1 D1 Base D1->B1 E1->C1 Reductive Elimination A2 Hydrazone Precursor D2 Indazole Product A2->D2 C-H Activation B2 Pd(II) Catalyst B2->A2 C2 Oxidant C2->D2

Caption: Palladium-Catalyzed Indazole Synthesis Workflows.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a literature procedure for the synthesis of 3-aryl-1H-indazoles.[7]

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv.) and 1,4-dioxane to create a 4:1 dioxane/water mixture.

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Indazole Synthesis: A Cost-Effective Alternative

Copper-based catalysts have emerged as a more economical and environmentally friendly alternative to palladium for indazole synthesis. Various copper-catalyzed methods have been developed, including cascade C-N coupling/C-H amination and intramolecular N-arylation.

Mechanistic Insights: The Role of Copper

In the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, the copper catalyst is believed to play a crucial role in both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation.[3][4] The proposed mechanism involves the initial formation of an imine, followed by copper-catalyzed substitution of the bromide with azide. The resulting intermediate then undergoes cyclization to form the indazole ring.[3]

Copper_Catalysis_Mechanism cluster_main Copper-Catalyzed Three-Component Reaction Start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Imine Imine Formation Start->Imine Azide_Sub Azide Substitution (C-N Bond Formation) Imine->Azide_Sub Cu_Complex Copper(I) Catalyst Cu_Complex->Azide_Sub Cyclization Intramolecular Cyclization (N-N Bond Formation) Azide_Sub->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Proposed Mechanism for Copper-Catalyzed Indazole Synthesis.

Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

This protocol is based on a reported procedure for the efficient synthesis of 2H-indazoles.[8][9]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and CuI (10 mol%).

  • Add DMSO (3-5 mL) to the reaction tube.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Metal-Free Indazole Synthesis: The Green Chemistry Approach

In recent years, there has been a growing interest in developing metal-free synthetic routes to indazoles, driven by the principles of green chemistry. These methods often utilize readily available reagents and operate under mild conditions, offering a more sustainable approach to indazole synthesis.

Mechanistic Insights: Activating Pathways without Metals

A prominent metal-free method involves the synthesis of 1H-indazoles from o-aminobenzoximes.[10][11] The reaction proceeds through the selective activation of the oxime group with an activating agent like methanesulfonyl chloride. This is followed by an intramolecular nucleophilic attack of the amino group on the activated oxime, leading to cyclization and subsequent formation of the indazole ring.

Metal_Free_Workflow Start o-Aminobenzoxime Activation Oxime Activation (e.g., MsCl, Et3N) Start->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product 1H-Indazole Cyclization->Product

Caption: General Workflow for Metal-Free Indazole Synthesis.

Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This protocol is adapted from a practical and mild synthesis of 1H-indazoles.[11]

Materials:

  • o-Aminobenzoxime derivative

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the o-aminobenzoxime (1.0 equiv.) in dichloromethane at 0 °C.

  • Add triethylamine (1.5 equiv.) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The choice of catalyst for indazole synthesis is a critical decision that depends on various factors, including the desired substrate scope, cost considerations, and environmental impact. Palladium catalysts remain a powerful tool for complex indazole synthesis, offering high yields and broad functional group tolerance. Copper catalysts provide a more economical and sustainable alternative, with many efficient protocols available. The development of metal-free methods represents a significant step towards greener and more sustainable chemical synthesis, and these approaches are becoming increasingly viable for a range of indazole derivatives.

Future research in this field will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems. This includes the design of novel ligands for metal catalysts to improve their activity and stability, the exploration of new metal-free catalytic systems, and the application of flow chemistry and other advanced technologies to streamline the synthesis of these important heterocyclic compounds.

References

  • Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]

  • Gopi, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26035-26047. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]

  • Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(14), 2931–2934. [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • International Journal of Scientific Development and Research. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • Gopi, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26035-26047. [Link]

  • Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • González-Calderón, D., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Mal, U., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2133-2166. [Link]

  • Gopi, B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26035-26047. [Link]

  • Counceller, C. M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters, 10(5), 1021-1023. [Link]

  • ArODES. (2024). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

  • Organic Chemistry Portal. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. [Link]

  • Li, H., et al. (2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters, 15(3), 620–623. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6537. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

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  • ResearchGate. (2022). A Metal-Free Regioselective Multicomponent Approach for the Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles and Their Fluorescence Studies. [Link]

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A Senior Application Scientist's Comparative Guide to Purity Confirmation of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of purity for novel chemical entities is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. In this guide, we delve into the critical task of confirming the purity of 3-Bromo-1-methyl-6-nitro-1H-indazole, a key building block in medicinal chemistry. We will provide an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques, offering insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most appropriate method for your specific needs.

The structural integrity and purity of starting materials like this compound directly impact the downstream success of a research program. Impurities can lead to aberrant biological activities, side reactions, and misleading structure-activity relationship (SAR) data. Therefore, a rigorous and well-justified analytical approach to purity determination is indispensable. This guide is structured to provide not just protocols, but a logical framework for making informed decisions in a discovery and development setting.

Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] For a substituted indazole like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

The Rationale Behind the RP-HPLC Method Design

The choice of a C18 stationary phase is predicated on the hydrophobic nature of the brominated and methylated indazole core.[3] The nitro group adds polarity, but the overall molecule is well-suited for retention on a nonpolar stationary phase. A gradient elution is employed to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column with good peak shape and in a reasonable timeframe. The use of a buffered mobile phase, such as one containing formic acid, helps to maintain a consistent pH and suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[3] UV detection is ideal for this analyte due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region.[4]

Detailed Experimental Protocol for HPLC Analysis

Objective: To determine the purity of a this compound sample by quantifying the main peak and any detectable impurities as a percentage of the total peak area.

Instrumentation:

  • A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 5 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC purity analysis of this compound.

Part 2: Orthogonal Methods for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single analytical technique can sometimes be insufficient, especially for regulatory filings where orthogonal (different principle) methods are often required. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis provide complementary information and can help to build a more complete picture of the sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[5] For this compound, its suitability depends on its thermal stability. If the compound can be vaporized without degradation, GC-MS offers high sensitivity and the mass spectrometer provides structural information about impurities.[1]

  • Advantages: High efficiency, excellent for volatile impurities (e.g., residual solvents), and provides mass information for peak identification.[5] The use of a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can offer high selectivity for nitro and halogenated compounds, respectively.[6]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injector and column could potentially cause degradation of the analyte.

Detailed Experimental Protocol for GC-MS Analysis

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

Materials:

  • This compound sample

  • Dichloromethane (GC grade)

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C (requires initial thermal stability check of the analyte)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Filter through a 0.45 µm syringe filter if necessary.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary ratio method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[7] A key advantage of qNMR is that it does not require a reference standard for every potential impurity.[8] By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.[7][9]

  • Advantages: Provides a direct measure of purity without relying on the response factors of impurities.[8] It is non-destructive and can identify and quantify impurities simultaneously if their signals are resolved.[10][11]

  • Disadvantages: Lower sensitivity compared to chromatographic methods. Overlapping signals from the analyte and impurities can complicate quantification. Requires a highly pure and stable internal standard.

Elemental Analysis (Combustion Analysis)

Elemental analysis (EA) provides the percentage of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound.[12] By comparing the experimentally determined elemental composition to the theoretical values for the pure compound, a high degree of purity can be confirmed.[13] This technique is particularly useful for detecting inorganic impurities and confirming the overall elemental integrity of the sample. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values to confirm 95% sample purity.[14][15]

  • Advantages: Provides a fundamental measure of purity based on elemental composition. It is a bulk analysis technique, providing an average purity of the entire sample.[12]

  • Disadvantages: Does not provide information about the nature or number of individual impurities. It is insensitive to isomeric impurities which have the same elemental composition.[16]

Part 3: Comparative Analysis and Data Interpretation

To illustrate the strengths of each technique, let's consider a hypothetical batch of this compound with some potential impurities.

Analytical Technique Principle Strengths for this Application Limitations for this Application
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases.[17][18]High resolution for separating isomers and related substances. High sensitivity for UV-active compounds. Established as a standard purity test.[2]Requires reference standards for definitive identification of impurities. May not detect non-UV active impurities.
GC-MS Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[5]Excellent for volatile impurities (e.g., residual solvents, starting materials). MS provides structural information for impurity identification.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.
qNMR Signal intensity is proportional to the number of nuclei in a magnetic field.[7]Provides an absolute purity value without needing impurity standards. Can identify and quantify structurally related impurities simultaneously.[10]Lower sensitivity than HPLC. Peak overlap can be a significant challenge.
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[19]Confirms the correct elemental composition of the bulk material. Insensitive to the response factors of impurities.[12]Cannot distinguish between isomers. Provides no information on the identity of individual organic impurities.[16]
Hypothetical Experimental Data

A batch of this compound was analyzed by the four methods described.

Method Result Interpretation
HPLC-UV (Area %) 99.2%The main peak accounts for 99.2% of the total UV active components at 254 nm. Two minor impurities were detected at 0.5% and 0.3%.
GC-MS 99.8% (main peak)No significant volatile impurities were detected. A trace amount of a starting material (0.2%) was identified by its mass spectrum.
qNMR (vs. internal std.) 98.5% (w/w)The absolute purity of the compound is 98.5% by weight. This accounts for all proton-containing species relative to the standard.
Elemental Analysis C: 35.80%, H: 1.81%, N: 12.45% (Theory: C: 35.74%, H: 1.79%, N: 12.51%)The elemental composition is within the acceptable ±0.4% range of the theoretical values, indicating high overall purity.[14][15]

Analysis of Discrepancies:

The slightly lower purity value from qNMR (98.5%) compared to HPLC (99.2%) and GC-MS (99.8%) is significant. This suggests the presence of non-UV active or non-volatile impurities that are not detected by the chromatographic methods. The qNMR result is often considered a more accurate reflection of the true "mass purity" of the sample. The excellent agreement of the elemental analysis supports the high purity of the bulk material.

Part 4: Senior Application Scientist's Recommendation

The choice of analytical method for purity confirmation should be guided by the stage of development and the intended use of the material.

  • For Routine Analysis and In-Process Control: HPLC-UV is the method of choice due to its high throughput, robustness, and ability to resolve closely related impurities. It is the industry standard for release testing of raw materials and final products.[17]

  • For Comprehensive Characterization and Reference Standard Qualification: A multi-faceted approach is essential.

    • HPLC-UV should be used as the primary chromatographic purity method.

    • qNMR should be employed to determine an absolute, mass-based purity value. This provides a more accurate purity assessment that is independent of the chromophoric properties of any impurities.[8]

    • GC-MS is crucial for analyzing residual solvents and other volatile impurities that may not be detected by HPLC.

    • Elemental Analysis serves as a final confirmation of the elemental composition and corroborates the high purity of the bulk sample.

This comprehensive, orthogonal approach ensures a self-validating system where the data from each technique supports and enhances the others, providing the highest level of confidence in the purity of this compound. Adherence to established guidelines from bodies like the ICH (International Council for Harmonisation) is critical, particularly the Q3A guidelines which define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[20][21][22][23]

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_primary Primary Chromatographic Purity cluster_orthogonal Orthogonal & Complementary Methods Sample Test Sample: This compound HPLC HPLC-UV (Relative Purity, Impurity Profile) Sample->HPLC qNMR qNMR (Absolute Mass Purity) Sample->qNMR GCMS GC-MS (Volatile Impurities) Sample->GCMS EA Elemental Analysis (Elemental Composition) Sample->EA FinalPurity Comprehensive Purity Assessment (Confident Release) HPLC->FinalPurity qNMR->FinalPurity GCMS->FinalPurity EA->FinalPurity

Caption: Logical workflow for a comprehensive purity assessment of a new chemical entity.

References

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  • <621> CHROMATOGRAPHY. Source: vertexaisearch.cloud.google.com.
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  • Are You Sure You Understand USP <621>? | LCGC International.
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  • Quantitative NMR Spectroscopy.docx 11/2017.
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  • An International Study Evaluating Elemental Analysis | ACS Central Science. Source: ACS Central Science.
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  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Source: AMSbiopharma.
  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Source: PubMed Central.
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  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Source: Unknown.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA).
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  • Elemental Analysis - Organic & Inorganic Compounds - Eltra. Source: Eltra.
  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF - Scribd. Source: Scribd.
  • How to determine the purity of newly synthesized organic compound? - ResearchGate.
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  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. Source: PubMed.
  • Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem. Source: Benchchem.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Source: Moravek, Inc.
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  • 6. analytical methods. Source: Unknown.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Source: Agilent.
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A Comparative Guide to the Inhibitory Potency of Nitroindazole Compounds on Nitric oxide Synthase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience, cardiovascular biology, and immunology, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical tool for dissecting signaling pathways and exploring potential therapeutic interventions. Among the various classes of NOS inhibitors, nitroindazole derivatives have emerged as potent and relatively selective compounds, particularly for the neuronal NOS (nNOS) isoform. This guide provides an in-depth comparison of the inhibitory potency of different nitroindazole compounds, supported by experimental data and detailed protocols to empower researchers in their selection and application of these valuable chemical probes.

The Critical Role of NOS Isoform Selectivity

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1] Its synthesis is catalyzed by three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2][3] While nNOS and eNOS are constitutively expressed and calcium-dependent, playing key roles in neurotransmission and vascular tone regulation respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO as part of the immune response.[1][4][5][6]

Given the ubiquitous and often opposing roles of NO in different tissues, the ability to selectively inhibit one NOS isoform over the others is paramount for both basic research and drug development. Non-selective inhibition can lead to confounding results and undesirable side effects. For instance, while nNOS inhibition is explored for neuroprotective effects, concurrent eNOS inhibition can lead to cardiovascular complications such as hypertension.[7] This underscores the necessity for well-characterized, isoform-selective inhibitors.

Comparative Inhibitory Potency of Nitroindazole Derivatives

Nitroindazole compounds have been extensively studied as NOS inhibitors. Their mechanism of action generally involves competition with the substrate L-arginine and/or the cofactor tetrahydrobiopterin (BH4). The following table summarizes the inhibitory potency (IC50 values) of key nitroindazole derivatives against the three NOS isoforms, providing a quantitative basis for comparison. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration.[8]

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Species / Source
7-Nitroindazole (7-NI) 0.47--Mouse cerebellum[9]
3-Bromo-7-Nitroindazole 0.170.860.29Rat (nNOS, iNOS), Bovine (eNOS)[10][11]

Note: The table presents a selection of reported IC50 values. Researchers should consult the primary literature for detailed experimental conditions.

From the data, it is evident that 3-Bromo-7-nitroindazole is a more potent inhibitor of nNOS compared to the parent compound, 7-Nitroindazole .[12][13] While 7-Nitroindazole is often cited for its selectivity for nNOS, it's crucial to consider its effects on other isoforms, especially at higher concentrations.[9][14][15] The addition of the bromine atom at the 3-position in 3-Bromo-7-nitroindazole enhances its potency not only for nNOS but also for iNOS.[11]

Experimental Protocols for Determining Inhibitory Potency

The accurate determination of the inhibitory potency of a compound is fundamental to its characterization. The following protocols describe established in vitro methods for assessing NOS inhibition.

Protocol 1: In Vitro NOS Inhibition Assay via L-[¹⁴C]Arginine to L-[¹⁴C]Citrulline Conversion

This radiometric assay is a gold-standard method for directly measuring NOS enzyme activity and its inhibition. The rationale is to quantify the conversion of radiolabeled L-arginine to L-citrulline, a direct product of the NOS-catalyzed reaction.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme

  • L-[¹⁴C]Arginine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Nitroindazole compound stock solutions (in a suitable solvent like DMSO)

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation cocktail and a scintillation counter

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, all cofactors (NADPH, FAD, FMN, BH4), and calmodulin (if using nNOS or eNOS).

  • Add Inhibitor: Add varying concentrations of the nitroindazole compound or vehicle control to the respective tubes.

  • Enzyme Addition and Pre-incubation: Add the purified NOS enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding L-[¹⁴C]Arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding the Stop Buffer.

  • Separate L-Citrulline from L-Arginine: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[¹⁴C]Arginine will bind to the resin, while the neutral L-[¹⁴C]Citrulline will flow through.

  • Quantify L-Citrulline: Collect the eluate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][16]

Protocol 2: Cell-Based Nitrite/Nitrate (Griess) Assay for iNOS Inhibition

This colorimetric assay is suitable for assessing the activity of iNOS in cultured cells, such as macrophages, that have been stimulated to express the enzyme. It measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))

  • Nitroindazole compound stock solutions

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate and a microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the nitroindazole compound for 1-2 hours.

  • iNOS Induction: Stimulate the cells with inducing agents (e.g., LPS and IFN-γ) in the continued presence of the inhibitor. Include a negative control (no induction) and a positive control (induction with vehicle).

  • Incubation: Incubate the cells for 24-48 hours to allow for iNOS expression and NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Visualization

The inhibitory effects of nitroindazole compounds are exerted within complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

Neuronal Nitric Oxide Synthase (nNOS) Signaling

In the nervous system, nNOS is often activated by calcium influx through NMDA receptors.[17] The resulting NO can act as a retrograde messenger, influencing synaptic plasticity.[1][4] nNOS-derived NO has been implicated in both neuroprotective and neurotoxic processes, depending on the context.[18]

nNOS_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Synthesizes from L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity PKG->Synaptic_Plasticity Modulates Nitroindazole Nitroindazole Inhibitors Nitroindazole->nNOS_active Inhibits

Caption: nNOS signaling cascade initiated by glutamate.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) is a cornerstone of pharmacology and drug discovery. It involves a systematic approach to quantify the potency of an inhibitor.

IC50_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Perform Serial Dilution of Inhibitor start->serial_dilution assay_setup Set Up Assay with Varying Inhibitor Concentrations serial_dilution->assay_setup incubation Incubate at Controlled Temperature and Time assay_setup->incubation measurement Measure Enzyme Activity (e.g., Radioactivity, Absorbance) incubation->measurement data_analysis Calculate % Inhibition vs. Control measurement->data_analysis curve_fitting Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) data_analysis->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50

Caption: Workflow for IC50 determination of NOS inhibitors.

Conclusion and Future Directions

The selection of an appropriate nitroindazole-based NOS inhibitor requires careful consideration of its potency and isoform selectivity. 3-Bromo-7-nitroindazole offers higher potency for nNOS compared to 7-nitroindazole, but researchers must remain cognizant of its activity against iNOS. The experimental protocols provided in this guide offer a robust framework for the in-house characterization of these and other novel inhibitors.

Future research in this field will likely focus on the development of even more potent and isoform-selective inhibitors. The elucidation of high-resolution crystal structures of NOS isoforms in complex with these inhibitors will continue to guide rational drug design efforts, paving the way for novel therapeutic strategies targeting a range of diseases, from neurodegenerative disorders to inflammatory conditions.

References

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A Senior Application Scientist's Guide to Indazole Synthesis: Benchmarking Novel Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from the anti-cancer drug Niraparib to the anti-inflammatory agent Benzydamine.[1][2] The efficient and versatile synthesis of this privileged scaffold is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of established indazole synthesis methodologies against modern, innovative routes. We will delve into the mechanistic underpinnings, practical considerations, and performance of each approach, supported by experimental data and detailed protocols, to empower you to make informed decisions for your synthetic campaigns.

The Enduring Classics: Strengths and Limitations of Established Methods

For decades, a few key name reactions have been the workhorses for indazole synthesis. While often reliable, they come with their own set of operational limitations.

The Jacobson Indazole Synthesis

The Jacobson synthesis, a classical method, typically involves the cyclization of N-nitroso-o-alkylanilines.[3] Mechanistically, it is understood to proceed through an intramolecular azo coupling, with an initial acyl shift being the rate-determining step.[4] While effective, this method often requires harsh reaction conditions and the handling of potentially unstable nitroso compounds.

The Davis-Beirut Reaction

A more recent classic, the Davis-Beirut reaction, offers a robust, metal-free route to 2H-indazoles and indazolones from o-nitrobenzylamines.[5][6] The reaction proceeds through a key o-nitrosobenzylidene imine intermediate, which undergoes an N-N bond-forming heterocyclization.[7][8] It is valued for its use of inexpensive starting materials and avoidance of toxic metals.[5] However, the synthesis of N-aryl substituted 2H-indazoles can be low-yielding with this method.[7]

The Modern Arsenal: Innovations in Indazole Synthesis

In recent years, a new wave of synthetic strategies has emerged, offering significant advantages in terms of efficiency, substrate scope, and functional group tolerance.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis, particularly with rhodium, palladium, and cobalt, has revolutionized indazole synthesis.[9] These methods often proceed via a C-H activation/annulation sequence, offering high atom economy and the ability to construct complex indazoles in a single step.[9] For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a highly functional group-compatible route to N-aryl-2H-indazoles.[10] While powerful, these methods necessitate the use of expensive and sometimes toxic metal catalysts and may require careful optimization of ligands and reaction conditions.

Photocatalysis: A Green Light for Indazole Synthesis

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, and indazole construction is no exception.[11] These methods often involve radical-mediated pathways, enabling novel bond formations under mild conditions.[12] For example, photocatalyst-free, visible-light-driven photocyclization of aryl azides has been developed to access 2H-indazole-3-carboxamides, showcasing the potential for environmentally benign synthesis.[13]

Flow Chemistry: Enhancing Safety and Scalability

Flow chemistry offers significant advantages for reactions that are hazardous or difficult to scale up in batch mode. The synthesis of indazoles, which can involve exothermic reactions or the use of unstable intermediates, is well-suited for this technology. By utilizing a continuous flow reactor, reactions can be performed safely at elevated temperatures and pressures, often leading to improved yields and reproducibility.

At a Glance: Performance Comparison of Indazole Synthesis Routes

The choice of synthetic route is a multi-variable decision. The following table provides a comparative overview of the key performance indicators for the discussed methods.

Synthesis MethodTypical Yield (%)Substrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis 40-60ModerateWell-established, uses simple starting materialsHarsh conditions, potentially unstable intermediates
Davis-Beirut Reaction 60-90GoodMetal-free, inexpensive starting materialsLow yields for some N-aryl indazoles
Transition-Metal C-H Activation 50-95+BroadHigh atom economy, access to complex structuresExpensive/toxic catalysts, requires optimization
Photocatalysis Moderate to ExcellentBroadMild conditions, green approach, novel reactivityCan require specialized equipment, catalyst loading can be high
Flow Chemistry Good to ExcellentBroadEnhanced safety, scalability, reproducibilityRequires specialized flow reactor equipment

Visualizing the Synthetic Pathways

The following diagrams illustrate the core mechanistic transformations of the discussed indazole synthesis methods.

Established Methods
Jacobson Indazole Synthesis Workflow

}

Davis-Beirut Reaction Workflow

Davis_Beirut_Reaction

Modern Methods
Transition-Metal-Catalyzed C-H Activation Workflow



Photocatalytic Indazole Synthesis Workflow

Photocatalysis

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental procedures for representative examples are provided below.

Protocol 1: Classical Jacobson Indazole Synthesis (Adapted from Organic Syntheses)

Synthesis of Indazole from N-Acetyl-o-toluidine

  • Acetylation: To a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask, slowly add o-toluidine (90 g, 0.839 mol). Cool the mixture in an ice bath.

  • Nitrosation: Introduce a stream of nitrous gases (generated from the dropwise addition of sulfuric acid to a solution of sodium nitrite) into the cooled acetylation mixture. Maintain the reaction temperature between 1-4 °C. The completion of nitrosation is indicated by a persistent black-green color.

  • Decomposition and Cyclization: Slowly add the cold nitroso solution to boiling benzene (1.2 L). The decomposition is vigorous and is complete in about 15-20 minutes.

  • Work-up and Isolation: After cooling, extract the benzene solution with 2N hydrochloric acid (200 mL) followed by 5N hydrochloric acid (3 x 50 mL). Combine the acidic extracts and treat with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole.

Protocol 2: Modern Rh(III)-Catalyzed C-H Activation/Annulation (Representative Procedure)

Synthesis of N-Aryl-2H-Indazoles from Azobenzenes and Aldehydes

  • Reaction Setup: To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), and AgSbF6 (20 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the aldehyde (0.40 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at 100 °C for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Conclusion and Future Outlook

The synthesis of the indazole scaffold has evolved significantly, moving from classical, often harsh methods to more sophisticated and efficient modern techniques. While established methods like the Jacobson and Davis-Beirut reactions remain valuable for their simplicity and use of readily available starting materials, they are often surpassed by modern approaches in terms of yield, substrate scope, and mildness of reaction conditions.

Transition-metal-catalyzed C-H activation has opened up new avenues for the construction of highly functionalized and complex indazoles with high atom economy. Photocatalysis offers a green and sustainable alternative, enabling novel transformations under mild conditions. Flow chemistry provides a platform for the safe and scalable synthesis of indazoles, addressing many of the hazards associated with traditional batch processes.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. By understanding the strengths and limitations of each method, researchers can strategically select the most appropriate approach to accelerate their drug discovery and development programs. The continued innovation in synthetic methodology promises an even more diverse and accessible chemical space for indazole-based therapeutics in the future.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-1-methyl-6-nitro-1H-indazole. As a compound featuring both a halogen (bromine) and a nitro functional group on an aromatic indazole core, it requires meticulous management as hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical hygiene and waste management.

Preamble: Understanding the Hazard Profile

This compound is classified as a halogenated nitroaromatic compound. This chemical structure necessitates a high degree of caution.

  • Halogenated Compounds : Organic compounds containing bromine, chlorine, fluorine, or iodine are environmentally persistent and can form toxic byproducts, such as brominated dioxins, if incinerated improperly.[1][2] For this reason, they are subject to strict disposal regulations and must never be mixed with non-halogenated waste.[1][3] The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) in hazardous waste.[4][5]

  • Nitroaromatic Compounds : The nitro group makes these compounds resistant to oxidative degradation and often imparts significant biological activity.[6] Many nitroaromatics are toxic, mutagenic, and are considered priority pollutants due to their environmental and health risks.[6][7] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling hazardous chemicals, including certain nitroaromatics.[8][9]

Therefore, the disposal protocol for this compound is dictated by its identity as a halogenated organic hazardous waste .

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

Before any handling or disposal procedures, ensuring personal safety is paramount. The potential for skin and eye irritation, as well as toxicity, requires robust protective measures.[10][11][12]

Essential PPE Protocol:

  • Hand Protection : Wear nitrile rubber gloves. Given that breakthrough times can vary, consider double-gloving if significant handling is anticipated.[10][13]

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes and accidental contact.[10][14]

  • Body Protection : A fully buttoned, flame-resistant lab coat is mandatory to protect skin and clothing.[10]

  • Respiratory Protection : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]

EquipmentSpecificationRationale
Gloves Nitrile RubberProvides chemical resistance against halogenated organic compounds.[10]
Eye Protection ANSI-approved Chemical Splash GogglesProtects eyes from direct contact and splashes.[13]
Body Covering Flame-Resistant Lab CoatPrevents skin contact and protects personal clothing.[10]
Ventilation Certified Chemical Fume HoodMinimizes inhalation exposure to chemical dust or vapors.[13]

Part 2: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling this waste with other streams can violate regulations, increase disposal costs, and create significant safety hazards.[16]

Step-by-Step Collection Procedure:

  • Designate a Waste Container : Obtain a dedicated hazardous waste container specifically for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[2][13] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[13]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[16][17] Clearly write the full chemical name: "Waste this compound" and list any solvents used. Do not use abbreviations.[17]

  • Waste Collection :

    • Solid Waste : Collect unadulterated solid waste, along with any contaminated items like weighing paper or disposable spatulas, and place them directly into the designated container.

    • Liquid Waste : Collect solutions containing the compound in the same designated "Halogenated Organic Waste" container.

    • Contaminated Labware : Disposable items such as pipette tips, gloves, and paper towels used for minor clean-up must be placed in a sealed, labeled plastic bag and then into the solid halogenated waste stream.[15]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[17][18] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like acids, bases, or oxidizers.[2][13]

  • Final Disposal : Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[19][20]

Part 3: Spill Management and Decontamination

In the event of an accidental release, a swift and systematic response is essential to mitigate exposure and environmental contamination.

Emergency Spill Protocol:

  • Alert and Evacuate : Immediately alert personnel in the vicinity and restrict access to the spill area.[10][15]

  • Don PPE : Before addressing the spill, don the full PPE detailed in Part 1.

  • Containment : For a solid spill, use dry clean-up procedures to avoid generating dust.[15] For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[10] Do not use combustible materials like paper towels for large spills.[10]

  • Collection : Carefully sweep or scoop the contained material into a sealable, clearly labeled hazardous waste container.[10][15]

  • Decontamination : Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. All cleaning materials (wipes, absorbents, contaminated PPE) must be collected and disposed of as halogenated hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_disposal Final Containment start Waste Generation ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe Step 1 container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container Step 2 waste_type Identify Waste Type container->waste_type Step 3 solid Pure Solid or Contaminated Labware (gloves, wipes) waste_type->solid Solid liquid Solution in Organic Solvent waste_type->liquid Organic aqueous Aqueous Solution (e.g., from workup) waste_type->aqueous Aqueous final_container Place in Designated 'Halogenated Organic Waste' Container solid->final_container liquid->final_container aqueous->final_container Treat as Halogenated Waste [3] close_store Keep Container Closed. Store in Satellite Accumulation Area. final_container->close_store Step 4 ehs_pickup Arrange for EHS Pickup close_store->ehs_pickup Step 5

Caption: Decision workflow for handling and segregating waste.

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A Senior Application Scientist's Guide to Handling 3-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

3-Bromo-1-methyl-6-nitro-1H-indazole combines several functional groups that inform its potential hazard profile. The presence of a bromo- group, a nitro-aromatic system, and an indazole core suggests potential for toxicity and irritation. Based on data from similar compounds, a comprehensive hazard assessment is summarized below.[1][2][3]

Hazard ClassPotential EffectGHS PictogramPrecautionary Statement Codes (Example)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

P261, P270, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation Causes skin irritation.[2][3]

P264, P280, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]

P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]

P261, P271, P304+P340

The causality is clear: halogenated and nitrated aromatic compounds frequently exhibit irritant properties and can be readily absorbed through the skin, lungs, or digestive tract, necessitating comprehensive barrier protection.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to prevent chemical exposure. Each component is chosen to counter a specific, identified hazard.

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldRationale: The compound is considered a serious eye irritant.[1][2] Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory to form a complete seal around the eyes.[3][5] A face shield must be worn over the goggles during procedures with a high splash potential (e.g., transferring solutions, handling larger quantities) to protect the entire face.[5][6]
Hands Chemical-Resistant Gloves (Nitrile)Rationale: The compound is presumed to be harmful in contact with skin and a skin irritant.[1][3] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for defects before use.[7] For prolonged contact or when handling solutions, consider double-gloving or using thicker gloves. Use proper removal technique to avoid contaminating your skin.[7]
Body Flame-Resistant Laboratory CoatRationale: A flame-resistant lab coat that is fully buttoned provides a critical barrier against accidental skin contact from spills and splashes.[5][6] It protects your personal clothing from contamination.
Respiratory Chemical Fume Hood / NIOSH-Approved RespiratorRationale: To mitigate the risk of respiratory tract irritation and harmful effects from inhalation, all handling of this solid compound must be performed within a certified chemical fume hood.[1][3][8] This is the primary engineering control. If a fume hood is non-functional or unavailable, or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required as a secondary measure.[4][9]
Feet Closed-Toe ShoesRationale: To protect against spills and falling objects, substantial, non-permeable, closed-toe shoes are mandatory in any laboratory setting.[5][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

I. Preparation Phase: Setting the Stage for Safety
  • Designate Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[6]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified. Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before retrieving the chemical container.

II. Handling Phase: Precise and Controlled Execution
  • Retrieve Chemical: Obtain the container of this compound. Visually inspect the container for any damage or leaks.

  • Transfer Compound: Carefully open the container inside the fume hood. Use a clean spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.[1]

  • Weighing: If weighing is required, do so within the fume hood or in a dedicated balance enclosure.

  • Secure Container: Immediately and securely close the primary container after dispensing the required amount.[1]

  • Post-Handling: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent-dampened cloth. Dispose of this cloth as hazardous waste. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[7][8]

III. In Case of a Small Spill (Inside Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain: Do not use water. Use a dry, inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the material into a designated, sealable hazardous waste container.[1] Avoid generating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response prep_start START: Verify Fume Hood & Emergency Equipment don_ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_start->don_ppe get_chem Retrieve & Inspect Chemical Container don_ppe->get_chem transfer Transfer Compound (Avoid Dust Generation) get_chem->transfer secure Securely Close Container transfer->secure spill_detected Spill Detected transfer->spill_detected decon Decontaminate Work Area & Tools secure->decon dispose Dispose of Waste in Labeled Hazardous Container decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_proc END wash->end_proc spill_detected->secure NO contain_spill Contain with Dry Inert Absorbent spill_detected->contain_spill YES collect_waste Collect for Disposal contain_spill->collect_waste collect_waste->decon

Caption: Workflow for safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a serious breach of safety and environmental law.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste.[11]

  • Containerization: Use a dedicated, clearly labeled, and sealable container for solid hazardous waste. Do not overfill the container.[1][11]

  • Final Disposal: The final disposal of this chemical waste must be conducted through your institution's licensed hazardous waste management service.[1][11] High-temperature incineration is often the preferred method for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain.[11]

By adhering to these rigorous safety and operational protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Apollo Scientific. (2023, July 3). Safety Data Sheet: 3-Methyl-6-nitro-1h-indazole.
  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 3-Bromo-1H-indazole.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • MedchemExpress.com. (2025, July 1). Safety Data Sheet: 4-Bromo-6-fluoro-1H-indazole.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information.
  • CymitQuimica. (2025, December 23). SAFETY DATA SHEET: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Acros Organics. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
  • AZA Mid-Year Meeting. (n.d.). 3-Bromo-1-methyl-7-nitro-1H-indazole.
  • Benchchem. (2025). Personal protective equipment for handling 1-Bromo-3-methylcyclohexane.
  • Benchchem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Fisher Scientific. (2011, August 12). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • BLDpharm. (n.d.). 6494-19-5|3-Methyl-6-nitro-1H-indazole.
  • Benchchem. (2025). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • BLDpharm. (n.d.). 1286734-85-7|6-Bromo-5-fluoro-1H-indazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.